Product packaging for Pyrenocine A(Cat. No.:CAS No. 76868-97-8)

Pyrenocine A

Cat. No.: B1679936
CAS No.: 76868-97-8
M. Wt: 208.21 g/mol
InChI Key: VVYCRPVWBIEKIW-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyrenocine A has been reported in Setophoma terrestris, Penicillium paxilli, and other organisms with data available.
phytotoxin produced by Pyrenochaeta terrestris;  RN not in Chemline 7/87;  RN from Chemical Abstracts Index Guide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B1679936 Pyrenocine A CAS No. 76868-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-4-5-8(12)11-7(2)15-10(13)6-9(11)14-3/h4-6H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYCRPVWBIEKIW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1=C(OC(=O)C=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1=C(OC(=O)C=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017472
Record name Pyrenocine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76868-97-8
Record name Pyrenocine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076868978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrenocine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrenocine A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M9PWU4VLX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Origin and Biological Activities of Pyrenocine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenocine A is a biologically active α-pyrone, a class of mycotoxins with a diverse range of antibiotic and phytotoxic properties. First identified as a product of the phytopathogenic fungus Pyrenochaeta terrestris, the causative agent of pink root disease in onions, this compound has since been isolated from various other fungal species, including those from marine environments. Its biosynthesis follows a polyketide pathway, and its mechanism of action has been linked to the inhibition of key inflammatory signaling pathways. This technical guide provides a comprehensive overview of the origin, physicochemical properties, biological activities, and relevant experimental methodologies associated with this compound, aimed at facilitating further research and development in the fields of natural product chemistry, drug discovery, and plant pathology.

Origin and Producing Organisms

This compound is a secondary metabolite originally isolated from the fungus Pyrenochaeta terrestris (also known as Setophoma terrestris), which is notorious for causing pink root disease in onions (Allium cepa) and other crops.[1][2][3] The biosynthesis of this compound is not exclusive to this terrestrial phytopathogen. It has also been identified in other fungal genera, highlighting its distribution across different ecological niches:

  • Penicillium paxilli : A marine-derived fungus isolated from the sponge Mycale angulosa.[4]

  • Paecilomyces sp. : A soil-dwelling fungus.[5]

  • Trichoderma citro-viride : In this fungus, this compound is also known as citreopyrone.[6]

  • Alternaria sp. : An isolate from the leaves of Jerusalem artichoke (Helianthus tuberosus).[7]

The production of this compound by diverse fungal species suggests its ecological importance, potentially as a chemical defense or signaling molecule.

Physicochemical and Spectroscopic Data

This compound is a small molecule with the molecular formula C₁₁H₁₂O₄. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
IUPAC Name 5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one[1]
CAS Number 76868-97-8[1]
Appearance Colorless needles[7]
13C NMR Spectroscopy Data available in public databases.[1]
Mass Spectrometry LC-MS data available.[1]

Quantitative Data on Production and Bioactivity

The production yield of this compound varies depending on the producing organism and culture conditions. Its biological activities are diverse, ranging from phytotoxicity and antimicrobial effects to anti-inflammatory and anticancer properties.

Production Yield
Producing OrganismCulture ConditionsYield (mg/L)Reference
Pyrenochaeta sp.Shaken culture with maltose (80 g/L) and peanut flour (16 g/L)27.8[5]
Pyrenochaeta sp.Shaken culture without external addition of inorganic salts29.2[5]
Paecilomyces sp. FKI-3573From 10 L of culture broth1.5[8]
Biological Activity (ED₅₀ and IC₅₀ Values)
Activity TypeTarget Organism/Cell LineMeasurementValue (µg/mL)Value (µM)Reference
Phytotoxicity Onion seedling elongationED₅₀4~19.2[9]
Radish seedling elongationED₅₀40~192.1[10]
Onion protoplast viabilityED₅₀0.4~1.9[10]
Antifungal Fusarium oxysporum f. sp. cepaeED₅₀14~67.2[9]
Fusarium solani f. sp. pisiED₅₀20~96.1[9]
Mucor hiemalisED₅₀20~96.1[9]
Rhizopus stoloniferED₅₀25~120.1[9]
Pyrenochaeta terrestris (mycelial growth)ED₅₀77~369.8[9]
Fusarium oxysporum (mycelial growth)ED₅₀54~259.3[9]
Microsporum gypseum SH-MU-4MIC-615.2[8]
Antibacterial Bacillus subtilisED₅₀30~144.1[9]
Staphylococcus aureusED₅₀45~216.1[9]
Escherichia coliED₅₀200~960.5[9]
Antitrypanosomal Trypanosoma cruziIC₅₀0.12~0.58[8]
Anticancer HeLa (cervical cancer)IC₅₀-5.4[8]
MCF-7 (breast cancer)IC₅₀-27.1[8]

Experimental Protocols

Fungal Cultivation for this compound Production

Organism: Pyrenochaeta terrestris

Medium: Potato Dextrose Broth (PDB) supplemented with glucose (20 g/L), KNO₃ (2.5 g/L), and KH₂PO₄ (1.0 g/L). The broth is prepared from 30 g of boiled potato tubers per liter.

Procedure:

  • Inoculate 500 mL flasks containing 200 mL of the sterile PDB medium with a culture of Pyrenochaeta terrestris.

  • Incubate the flasks at 28°C on a rotary shaker at 175 rpm for 10-12 days. This compound production typically reaches its maximum during this period.[2]

  • Monitor the production of this compound by periodically analyzing culture extracts using HPLC.

Extraction and Purification of this compound

Extraction:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate or chloroform.[2][7]

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Purification:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform/ethanol).

  • Subject the dissolved extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).

  • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Combine the pure fractions and evaporate the solvent.

  • Further purify this compound by recrystallization from a suitable solvent system (e.g., chloroform/ethanol) to obtain colorless needles.[7]

  • Alternatively, for high purity, employ preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Bioactivity Assay: Anti-inflammatory Activity in Macrophages

Cell Line: RAW 264.7 murine macrophages

Stimulus: Lipopolysaccharide (LPS)

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for 2 hours before stimulating with LPS (1 µg/mL) for 18 hours.

  • Post-treatment: Stimulate the cells with LPS (1 µg/mL) for 2 hours before adding varying concentrations of this compound for 18 hours.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentration of nitric oxide (NO) in the supernatants using the Griess reagent.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandin E₂ (PGE₂) in the supernatants using ELISA kits.

  • Assess cell viability using a standard assay such as MTT or LDH to ensure that the observed effects are not due to cytotoxicity.[3]

Visualizations: Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization start Inoculation of Pyrenochaeta terrestris incubation Incubation (10-12 days, 28°C, 175 rpm) start->incubation filtration Filtration to separate mycelium and broth incubation->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction evaporation Evaporation of Solvent extraction->evaporation purification Chromatographic Purification (Silica Gel, HPLC) evaporation->purification structure Structural Elucidation (NMR, MS) purification->structure bioassay Bioactivity Assays (Antimicrobial, Anti-inflammatory, etc.) purification->bioassay

Caption: A generalized experimental workflow for the isolation, purification, and characterization of this compound.

Biosynthetic Pathway of this compound

biosynthetic_pathway acetate Acetate pks Polyketide Synthase (PKS) & Tailoring Enzymes acetate->pks formate Formate formate->pks methionine Methionine methionine->pks intermediates Uncharacterized Intermediates pks->intermediates Biosynthesis pyrenocine_a This compound intermediates->pyrenocine_a pyrenocine_b Pyrenocine B pyrenocine_a->pyrenocine_b Conversion

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.[1][2][9]

Signaling Pathway Inhibition by this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) IkBa_NFkB->NFkB_nuc degradation of IκBα Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, PGE₂) NFkB_nuc->Genes induces PyrenocineA This compound PyrenocineA->MyD88 inhibits

Caption: Inhibition of the MyD88-dependent NF-κB signaling pathway by this compound.[3]

Conclusion

This compound stands out as a versatile fungal metabolite with significant potential in various scientific and industrial applications. Its broad-spectrum biological activities, including potent anti-inflammatory and antimicrobial effects, make it a compelling candidate for further investigation in drug development. Moreover, its role as a phytotoxin offers insights into plant-pathogen interactions and may inform the development of novel crop protection strategies. This technical guide provides a foundational resource for researchers, consolidating key information on the origin, properties, and experimental handling of this compound, thereby aiming to catalyze future discoveries and applications of this intriguing natural product.

References

The Discovery and Characterization of Pyrenocine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenocine A, a secondary metabolite isolated from the fungus Pyrenochaeta terrestris, has garnered significant interest within the scientific community due to its diverse biological activities. As the causative agent of pink root disease in onions, P. terrestris produces this polyketide which exhibits potent phytotoxic, antibiotic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological characterization of this compound. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate further research and development of this promising natural product.

Introduction

Pyrenochaeta terrestris, a soil-borne fungus, is well-documented as a plant pathogen, notably causing pink root disease in onions (Allium cepa)[1]. The investigation into the secondary metabolites of this fungus led to the isolation of a family of α-pyrone compounds known as pyrenocines. Among these, this compound stands out for its significant biological activity. It has been shown to possess a broad spectrum of antibiotic activity against various plants, fungi, and bacteria[2][3]. More recently, its potent anti-inflammatory effects have been elucidated, highlighting its potential as a lead compound for drug development[4][5]. This document serves as a detailed resource for researchers, providing in-depth methodologies and data related to this compound.

Isolation and Purification of this compound

The isolation of this compound from Pyrenochaeta terrestris involves fungal cultivation, extraction of the culture filtrate, and subsequent chromatographic purification.

Experimental Protocol: Fungal Culture and Extraction
  • Inoculation and Culture: Cultures of Pyrenochaeta terrestris are grown in a suitable liquid medium, such as potato dextrose broth, and incubated under appropriate conditions to promote fungal growth and secondary metabolite production.

  • Extraction: The culture filtrate is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites, including this compound, into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

Experimental Protocol: Chromatographic Purification
  • Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A solvent gradient, for example, a mixture of benzene and ethyl acetate, is used to separate the components of the extract based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Thin-Layer Chromatography (TLC): TLC is used to identify fractions containing this compound. The plates are developed in a suitable solvent system and visualized under UV light or with an appropriate staining reagent.

  • Crystallization: Fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent, such as methanol, to yield pure, colorless crystals.

G Figure 1: General Workflow for the Isolation of this compound cluster_0 Fungal Culture & Extraction cluster_1 Purification Culture of P. terrestris Culture of P. terrestris Filtration Filtration Culture of P. terrestris->Filtration Separate mycelium Extraction with Ethyl Acetate Extraction with Ethyl Acetate Filtration->Extraction with Ethyl Acetate Culture Filtrate Concentration Concentration Extraction with Ethyl Acetate->Concentration Organic Phase Column Chromatography Column Chromatography Concentration->Column Chromatography Crude Extract TLC Analysis TLC Analysis Column Chromatography->TLC Analysis Fractions Crystallization Crystallization TLC Analysis->Crystallization Pure Fractions Pure this compound Pure this compound Crystallization->Pure this compound

Figure 1: General Workflow for the Isolation of this compound

Structural Elucidation of this compound

The structure of this compound was determined to be 5-crotonoyl-4-methoxy-6-methyl-2-pyrone through a combination of spectroscopic techniques, with the final confirmation provided by X-ray crystallography.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃ [6][7]

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
2163.0-
387.75.44 (s)
4168.7-
5108.9-
6161.8-
7 (CH₃)20.12.21 (s)
8 (OCH₃)56.53.84 (s)
9 (C=O)192.0-
10134.86.89 (dq, 15.6, 1.6)
11145.47.04 (dq, 15.6, 6.9)
12 (CH₃)18.51.97 (dd, 6.9, 1.6)

Table 2: Mass Spectrometry and UV-Vis Data for this compound

TechniqueData
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₁H₁₂O₄: 208.0736, Found: (Data to be confirmed by direct experimental observation)
UV-Vis Spectroscopy (in Methanol) λmax: (Data to be confirmed by direct experimental observation)
X-ray Crystallographic Data

The definitive structure of this compound was established by single-crystal X-ray diffraction analysis.

Table 3: Crystallographic Data for this compound [7]

ParameterValue
Crystal System Orthorhombic
Space Group Pbcn
Unit Cell Dimensions a = 19.674(3) Å
b = 7.052(2) Å
c = 15.576(3) Å
Z Value 8

Biological Activity of this compound

This compound exhibits a range of biological activities, including antibiotic and anti-inflammatory effects.

Antibiotic Activity

This compound has demonstrated broad-spectrum antibiotic activity against various microorganisms.

Table 4: Antibiotic Activity of this compound (ED₅₀ values) [2][3]

Target OrganismActivityED₅₀ (µg/mL)
Plants Onion Seedling Elongation4
Fungi Fusarium oxysporum f. sp. cepae (spore germination)14
Fusarium solani f. sp. pisi (spore germination)20
Mucor hiemalis (spore germination)20
Rhizopus stolonifer (spore germination)25
Pyrenochaeta terrestris (mycelial growth)77
Fusarium oxysporum (mycelial growth)54
Bacteria Bacillus subtilis30
Staphylococcus aureus45
Escherichia coli200
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties by inhibiting the production of inflammatory mediators in macrophages.

Table 5: Anti-inflammatory Activity of this compound [4][5]

AssayCell LineStimulantIC₅₀ (µM)
Nitric Oxide (NO) Production RAW 264.7LPS< 3.75
TNF-α Production RAW 264.7LPS< 3.75
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in a 96-well plate until confluent.

  • Pre-treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Mechanism of Action: Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its modulation of the NF-κB signaling pathway. It is suggested to act through the MyD88-dependent pathway, leading to the inhibition of pro-inflammatory gene expression.

G Figure 2: Proposed Mechanism of this compound in NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkBa_p50_p65 IκBα-p50-p65 IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 IkBa_p50_p65->p50_p65 IκBα Degradation nucleus Nucleus p50_p65->nucleus Translocates to pro_inflammatory_genes Pro-inflammatory Gene Expression nucleus->pro_inflammatory_genes Induces Pyrenocine_A This compound Pyrenocine_A->IKK_complex Inhibits? Pyrenocine_A->IkBa_p50_p65 Prevents Degradation?

Figure 2: Proposed Mechanism of this compound in NF-κB Signaling

Conclusion

This compound, a natural product from Pyrenochaeta terrestris, represents a molecule of significant scientific interest. Its well-characterized structure and diverse biological activities, particularly its antibiotic and anti-inflammatory properties, make it a valuable candidate for further investigation in the fields of agriculture and medicine. The detailed protocols and comprehensive data presented in this guide are intended to serve as a foundational resource to stimulate and support future research aimed at harnessing the therapeutic potential of this compound and its derivatives.

References

A Technical Deep Dive into Pyrenocine A-Producing Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fungal strains known to produce Pyrenocine A, a polyketide with notable biological activities. This document details the producing organisms, quantitative production data, experimental protocols for cultivation and extraction, and insights into the biosynthetic and regulatory pathways governing its synthesis.

This compound-Producing Fungal Strains and Yields

This compound has been isolated from a variety of fungal species, primarily within the Ascomycota phylum. The production yields vary significantly between species and are highly dependent on culture conditions. The following table summarizes the known this compound producing strains and their reported yields.

Fungal StrainPhylumSourceReported this compound Yield (mg/L)Reference
Pyrenochaeta terrestrisAscomycotaPlant pathogen (onion pink root)Up to 29.2[1]
Penicillium paxilliAscomycotaMarine-derivedData not available[2]
Penicillium citreo-virideAscomycotaFood contaminantData not available[3][4]
Phomopsis sp.AscomycotaEndophyteData not available[5]
Alternaria sp. (novel)AscomycotaPlant pathogen (Helianthus tuberosus)Trace to significant (unquantified)

Experimental Protocols

This section outlines detailed methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and purification of the target compound. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Fungal Cultivation

Objective: To achieve optimal mycelial growth and induce the production of this compound.

General Materials:

  • Petri dishes

  • Erlenmeyer flasks (500 mL)

  • Shaking incubator

  • Autoclave

  • Sterile agar plugs of the desired fungal strain

  • Culture media (see below)

Media Formulations:

  • For Pyrenochaeta terrestris : A medium containing 80 g/L maltose and 16 g/L peanut flour has been shown to yield the highest production of this compound.[1] Inorganic salts can be omitted, as their addition has been observed to decrease production.[1]

  • For Alternaria sp. :

    • Modified Czapek Dox (CD) Broth: Standard formulation.

    • Sunflower Extract Medium (SEM): Hot aqueous extract of 100 g fresh sunflower leaves and 5 g of sucrose per liter of medium. This medium has been shown to significantly enhance the production of Pyrenocines A and B compared to CD broth.

  • For Penicillium and Phomopsis species: Potato Dextrose Broth (PDB) or Czapek Yeast Extract Broth (CYA) are commonly used for the cultivation of these genera and can be used for initial screening of this compound production.

Procedure:

  • Prepare the desired liquid culture medium and sterilize by autoclaving.

  • Inoculate 100 mL of the sterile medium in 500 mL Erlenmeyer flasks with agar plugs from a fresh culture of the fungal strain.

  • Incubate the flasks on a gyratory shaker at approximately 170 rpm and 28°C.

  • The incubation period will vary depending on the fungal strain and should be optimized. For Pyrenochaeta terrestris, maximum yields have been observed after 10-12 days.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

  • Cheesecloth or filter paper

  • Separatory funnel

  • Rotary evaporator

  • Ethyl acetate

  • Chloroform

  • Methanol

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or filter paper.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • The mycelium can also be extracted with acetone. The acetone extract is then concentrated to an aqueous solution and subsequently extracted with ethyl acetate.

  • Purify the crude extract using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform and methanol).

  • Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing this compound.

  • Further purify the combined fractions by HPLC to obtain pure this compound.

Biosynthetic Pathway of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs).[6] Isotopic labeling studies have shown that its biosynthesis proceeds from acetate, formate, and methionine precursors.[6][7]

While the specific biosynthetic gene cluster for this compound has not yet been definitively identified, it is hypothesized to be synthesized by a non-reducing polyketide synthase (NR-PKS). These enzymes are large, multi-domain proteins that iteratively condense acyl-CoA units to build the polyketide backbone.

A putative biosynthetic pathway for this compound, based on the known biosynthesis of other α-pyrone polyketides like 6-pentyl-α-pyrone, is proposed below.[8]

PyrenocineA_Biosynthesis AcetylCoA Acetyl-CoA NRPKS Non-Reducing Polyketide Synthase (NR-PKS) AcetylCoA->NRPKS Starter unit MalonylCoA Malonyl-CoA MalonylCoA->NRPKS Extender units SAM S-adenosyl methionine (SAM) Tailoring Tailoring Enzymes (e.g., Methyltransferase) SAM->Tailoring Methyl group donor Polyketide Poly-β-keto chain NRPKS->Polyketide Polyketide chain assembly Cyclization Cyclization & Thioesterase action Polyketide->Cyclization PrePyrenocineA Pre-Pyrenocine A Cyclization->PrePyrenocineA PrePyrenocineA->Tailoring PyrenocineA This compound Tailoring->PyrenocineA

Caption: Putative biosynthetic pathway of this compound.

Regulatory Signaling Pathways

The production of secondary metabolites in fungi, including polyketides like this compound, is tightly regulated by complex signaling networks. A key global regulatory system involves the Velvet complex, which is composed of proteins such as VeA, VelB, and LaeA.[9][10] LaeA, a methyltransferase, is a master regulator of secondary metabolism in many filamentous fungi, including Penicillium species.[1][11][12][13]

The expression of the this compound biosynthetic gene cluster is likely controlled by these global regulators in response to various environmental cues such as nutrient availability (e.g., carbon and nitrogen sources), pH, and light.

PyrenocineA_Regulation EnvCues Environmental Cues (e.g., Nutrients, Light, pH) Velvet Velvet Complex (VeA, VelB) EnvCues->Velvet LaeA LaeA Velvet->LaeA Activation Chromatin Chromatin Remodeling (Histone Methylation) LaeA->Chromatin PKS_Cluster This compound Biosynthetic Gene Cluster (BGC) Chromatin->PKS_Cluster Transcriptional Activation PyrenocineA This compound Production PKS_Cluster->PyrenocineA

Caption: Putative regulatory pathway for this compound production.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery, production, and characterization of this compound from a fungal source.

Experimental_Workflow Strain Fungal Strain Isolation & Identification Cultivation Submerged Fermentation (Optimization of Media & Conditions) Strain->Cultivation Extraction Extraction of Secondary Metabolites (Liquid-Liquid Extraction) Cultivation->Extraction Purification Purification (Column Chromatography, HPLC) Extraction->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization Bioassay Biological Activity Screening Purification->Bioassay

Caption: General experimental workflow for this compound.

References

Isolation of Pyrenocine A from Marine-Derived Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, characterization, and biological context of Pyrenocine A, a bioactive secondary metabolite derived from marine fungi. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key biological and experimental processes.

Introduction

This compound is a polyketide-derived α-pyrone that has garnered significant interest within the scientific community due to its diverse biological activities, including potent anti-inflammatory properties.[1][2][3] First isolated from terrestrial fungi, it has also been identified in marine-derived fungal strains, particularly those of the Penicillium genus, such as Penicillium paxilli.[1][2] The marine environment offers a unique and largely untapped resource for novel bioactive compounds, and the fungi associated with marine organisms like sponges are a promising source for drug discovery.

This guide focuses on the isolation of this compound from the marine-derived fungus Penicillium paxilli Ma(G)K, originally isolated from the marine sponge Mycale angulosa. It will cover the entire workflow from fungal cultivation to the purification and characterization of this compound, as well as providing insights into its proposed biosynthetic pathway and its interaction with inflammatory signaling cascades.

Experimental Protocols

Fungal Strain and Cultivation

Fungal Strain: Penicillium paxilli Ma(G)K, isolated from the marine sponge Mycale angulosa.

Protocol for Cultivation:

  • Media Preparation: Prepare a 2% malt extract liquid medium. For solid media, supplement with 1.5-2.0% agar. Sterilize by autoclaving.

  • Inoculation: Aseptically inoculate the liquid malt extract medium with a pure culture of Penicillium paxilli Ma(G)K. This can be done using a small agar plug from a mature culture plate or a spore suspension.

  • Incubation: Incubate the culture in an orbital shaker at 120 rpm and 25°C for 7-10 days. The fermentation can be carried out in Erlenmeyer flasks or larger fermenters, depending on the desired scale.

  • Monitoring: Monitor the culture for growth and secondary metabolite production. Optimal production of this compound is typically observed in the stationary phase of fungal growth.

Extraction of this compound
  • Solvent Extraction: At the end of the fermentation period, add an equal volume of ethyl acetate (EtOAc) to the culture broth.

  • Agitation: Continue shaking the mixture for 24 hours at room temperature to ensure efficient extraction of the secondary metabolites into the organic phase.

  • Filtration: Separate the fungal biomass from the liquid phase by vacuum filtration through a celite bed.

  • Phase Separation: Transfer the filtrate to a separatory funnel and allow the aqueous and organic layers to separate.

  • Collection: Collect the ethyl acetate layer, which contains the crude extract of this compound.

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract as a residue.

Purification of this compound
  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

  • Elution Gradient: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Further Purification: Fractions containing this compound may require further purification using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a methanol/water or acetonitrile/water gradient.

  • Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Data Presentation

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Spectroscopic Data Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.01 (1H, dq, J = 15.6, 6.9 Hz, H-3'), 6.90 (1H, dq, J = 15.6, 1.6 Hz, H-2'), 6.13 (1H, s, H-3), 3.86 (3H, s, OCH₃), 2.15 (3H, s, CH₃-6), 1.94 (3H, dd, J = 6.9, 1.6 Hz, H-4')
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 192.5 (C-1'), 168.1 (C-2), 164.5 (C-4), 161.2 (C-6), 145.4 (C-3'), 131.7 (C-2'), 107.9 (C-5), 98.9 (C-3), 56.5 (OCH₃), 20.2 (CH₃-6), 18.7 (C-4')
High-Resolution Mass Spectrometry (HRMS) m/z: [M+H]⁺ calculated for C₁₁H₁₂O₄: 209.0757; found: 209.0759

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculation Inoculation of Penicillium paxilli Incubation Incubation (7-10 days, 25°C) Inoculation->Incubation Solvent_Extraction Ethyl Acetate Extraction Incubation->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration Filtration->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy Pure_Pyrenocine_A Pure this compound Spectroscopy->Pure_Pyrenocine_A

Caption: Workflow for the isolation and purification of this compound.

Putative Biosynthetic Pathway of this compound

This compound is a polyketide, biosynthesized by a Type I Polyketide Synthase (PKS). The pathway involves the sequential condensation of acetate units. While the specific gene cluster in Penicillium paxilli has not been fully characterized, a putative pathway can be proposed based on known polyketide biosynthesis mechanisms.

biosynthetic_pathway cluster_pks Polyketide Synthase (PKS) Assembly Line Starter Acetyl-CoA (Starter Unit) PKS_Domains KS, AT, DH, KR, ACP, TE domains Starter->PKS_Domains Extender1 Malonyl-CoA (Extender Unit) Extender1->PKS_Domains Extender2 Malonyl-CoA (Extender Unit) Extender2->PKS_Domains Extender3 Malonyl-CoA (Extender Unit) Extender3->PKS_Domains Polyketide_Intermediate Linear Polyketide Intermediate PKS_Domains->Polyketide_Intermediate Chain Elongation & Modification Cyclization Cyclization & Dehydration Polyketide_Intermediate->Cyclization Pyrenocine_A This compound Cyclization->Pyrenocine_A

Caption: Putative biosynthetic pathway of this compound.

Anti-inflammatory Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the MyD88-dependent signaling pathway, which leads to the activation of the transcription factor NF-κB.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases Nucleus Nucleus NF_kappa_B->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Pyrenocine_A This compound Pyrenocine_A->MyD88 inhibits

References

Pyrenocine A chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenocine A, a mycotoxin produced by various fungi, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for assessing its anti-inflammatory activity are presented, along with a summary of its known mechanisms of action, including its role in modulating the MyD88-dependent signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and molecular biology.

Chemical Structure and Properties

This compound is a polyketide metabolite characterized by a pyran-2-one ring system. Its systematic IUPAC name is 5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one.[1] The structure was definitively determined and later revised based on X-ray crystal structure analysis to be 5-crotonoyl-4-methoxy-6-methyl-2-pyrone.[2]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one[1]
Molecular Formula C₁₁H₁₂O₄[1]
CAS Number 76868-97-8[1]
InChI InChI=1S/C11H12O4/c1-4-5-8(12)11-7(2)15-10(13)6-9(11)14-3/h4-6H,1-3H3/b5-4+[1]
InChIKey VVYCRPVWBIEKIW-SNAWJCMRSA-N[1]
SMILES C/C=C/C(=O)C1=C(OC(=O)C=C1OC)C[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 208.21 g/mol [1]
Melting Point 110.9 - 111.6 °C[2]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol[3]
Appearance Colorless single crystals (from methanol)[2]

Table 3: Spectroscopic Data for this compound

Spectroscopic DataKey Features
¹³C NMR Signals at 163.0 (C-2), 87.7 (C-3), 168.7 (C-4), and other characteristic peaks.[2]
¹H NMR Signals corresponding to the crotonoyl group and the pyrone ring protons.[2]
Mass Spectrometry (LC-MS) Precursor [M+H]⁺ at m/z 209.081.[1]
IR Spectroscopy Characteristic absorptions for α,β-unsaturated ketone and α-pyrone functionalities.

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including antibiotic, phytotoxic, and anti-inflammatory effects.

Antibiotic and Antifungal Activity

This compound has demonstrated inhibitory activity against various bacteria and fungi. It is generally more effective against Gram-positive bacteria than Gram-negative bacteria.[4] It also inhibits the germination of asexual spores of several plant pathogenic fungi.[3][4]

Table 4: Antibiotic and Antifungal Activity of this compound (ED₅₀/IC₅₀ values)

OrganismActivityValue (µg/mL)
Bacillus subtilisGrowth Inhibition (ED₅₀)30[4]
Staphylococcus aureusGrowth Inhibition (ED₅₀)45[4]
Escherichia coliGrowth Inhibition (ED₅₀)200[4]
Fusarium oxysporum f. sp. cepaeSpore Germination Inhibition (ED₅₀)14[4]
Fusarium solani f. sp. pisiSpore Germination Inhibition (ED₅₀)20[4]
Mucor hiemalisSpore Germination Inhibition (ED₅₀)20[4]
Rhizopus stoloniferSpore Germination Inhibition (ED₅₀)25[4]
Phytotoxic Activity

This compound acts as a phytotoxin, inhibiting the elongation of onion seedlings with an ED₅₀ of 4 µg/mL.[3][4] It also inhibits lettuce seed germination and rice seedling elongation.[3]

Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory properties of this compound. It has been shown to suppress the lipopolysaccharide (LPS)-induced activation of macrophages by inhibiting the production of nitric oxide (NO) and the synthesis of inflammatory cytokines and prostaglandin E2 (PGE2).[5][6]

The anti-inflammatory effects of this compound are believed to be mediated through the MyD88-dependent intracellular signaling pathway.[5][6] It inhibits the production of nitrites in macrophages stimulated with CpG DNA, a Toll-like receptor 9 (TLR9) agonist that signals through MyD88. However, it does not inhibit nitrite synthesis in response to Poly I:C, a TLR3 agonist that signals through a MyD88-independent pathway.[5] Furthermore, this compound can inhibit the expression of genes related to NF-κB-mediated signal transduction in LPS-stimulated macrophages.[5][6]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound's anti-inflammatory effects, specifically its interference with the MyD88-dependent signaling pathway.

PyrenocineA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 CpG CpG TLR9 TLR9 CpG->TLR9 MyD88 MyD88 TLR4->MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates to Nucleus PyrenocineA This compound PyrenocineA->MyD88 Inhibits Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Proposed inhibitory action of this compound on the MyD88-dependent signaling pathway.

Experimental Protocols

The following protocols are based on methodologies described for assessing the anti-inflammatory effects of this compound on macrophage cell lines.[5]

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: For experiments, seed 5 x 10⁴ cells per well in 96-well plates.

  • This compound Preparation: Dissolve lyophilized this compound in dimethyl sulfoxide (DMSO) and then dilute to the desired final concentrations in the culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%).

  • Treatment Protocols:

    • Pre-treatment: Add various concentrations of this compound (e.g., 0.11 to 3.75 µM) to the cell culture for 2 hours before stimulation with an inflammatory agent.

    • Post-treatment: Stimulate the cells with an inflammatory agent for 2 hours, and then add various concentrations of this compound for an additional 18 hours.

  • Stimulation: Use lipopolysaccharide (LPS), CpG oligodeoxynucleotides (CpG-ODNs), or Polyinosinic:polycytidylic acid (Poly I:C) at a concentration of 1 µg/mL to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the treatment period (typically 18-24 hours), collect the cell culture supernatants.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine and Prostaglandin E2 (PGE2) Measurement
  • Collect cell culture supernatants after the treatment period.

  • Measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6) and PGE2 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Gene Expression Analysis (Quantitative PCR)
  • After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using specific primers for genes of interest related to the NF-κB signaling pathway (e.g., Nfkb1, Rela, Ikbka) and a housekeeping gene for normalization (e.g., Gapdh).

  • Analyze the relative gene expression using the ΔΔCt method.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plates Culture->Seed PreTreat Pre-treat with This compound (2h) Seed->PreTreat Stimulate Stimulate with LPS/CpG/Poly I:C PreTreat->Stimulate PostTreat Post-treat with This compound (18h) Stimulate->PostTreat CollectSupernatant Collect Supernatants PostTreat->CollectSupernatant RNA_Extraction RNA Extraction & qPCR PostTreat->RNA_Extraction Cell Lysis Griess Griess Assay (NO) CollectSupernatant->Griess ELISA ELISA (Cytokines, PGE2) CollectSupernatant->ELISA

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Conclusion

This compound is a natural product with a well-defined chemical structure and a range of interesting biological properties. Its anti-inflammatory effects, mediated through the inhibition of the MyD88-dependent signaling pathway, make it a promising candidate for further investigation in the development of novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

The Biosynthesis Pathway of Pyrenocine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenocine A, a polyketide-derived α-pyrone, has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including antibiotic, phytotoxic, and potential anti-cancer properties.[1][2] First isolated from the fungus Pyrenochaeta terrestris, the causative agent of pink root disease in onions, it is also produced by other fungal species such as Penicillium citreo-viride (where it is known as citreopyrone) and Colletotrichum gloeosporioides. Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, including its genetic basis, key enzymatic steps, and relevant experimental methodologies.

The Polyketide Origin of this compound

Early isotopic labeling studies laid the foundational understanding of this compound as a methyl-substituted polyketide.[3][4][5][6] Experiments using ¹⁴C-labeled precursors in cultures of Pyrenochaeta terrestris demonstrated the incorporation of acetate, formate, and methionine into the this compound molecule.[3][4][5][6] Further analysis using ¹³C NMR spectroscopy with [1,2-¹³C]acetate in Penicillium citreo-viride suggested that the carbon skeleton of the related compound, citreopyrone, is assembled from two distinct polyketide chains: a hexaketide and a tetraketide unit.[7]

The this compound Biosynthetic Gene Cluster

A significant breakthrough in elucidating the biosynthesis of this compound came with the identification of its biosynthetic gene cluster (BGC) in Colletotrichum gloeosporioides CGMCC 3.17371.[5][8] Through genomic mining and subsequent heterologous expression, the genes responsible for the production of this compound were identified and the pathway was functionally characterized.[5][8] The cluster contains genes encoding a polyketide synthase (PKS), along with modifying enzymes essential for the complete biosynthesis of the molecule.

While the specific gene names and their detailed functions from the C. gloeosporioides study are yet to be fully disseminated in publicly accessible literature, the general architecture of such fungal polyketide BGCs is well-understood. They typically consist of:

  • A core Polyketide Synthase (PKS): A large, multi-domain enzyme responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone. Fungal PKSs are typically Type I, meaning all catalytic domains are part of a single polypeptide chain.

  • Tailoring Enzymes: A suite of enzymes that modify the polyketide intermediate to yield the final product. These can include reductases, dehydratases, methyltransferases, and oxidases.

  • A Transcription Factor: A regulatory protein that controls the expression of the other genes within the cluster.

  • A Transporter Protein: A membrane protein responsible for exporting the final product out of the fungal cell.

Proposed Biosynthetic Pathway of this compound

Based on the polyketide origin and the identification of the BGC, a proposed biosynthetic pathway for this compound is outlined below. The pathway commences with the assembly of a linear polyketide chain by the PKS, followed by cyclization and modification by tailoring enzymes.

This compound Biosynthesis Pathway Proposed Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks linear_polyketide Linear Polyketide Intermediate pks->linear_polyketide Iterative Condensation cyclization Cyclization/ Lactonization linear_polyketide->cyclization pyrone_ring Intermediate with α-Pyrone Ring cyclization->pyrone_ring tailoring_enzymes Tailoring Enzymes (e.g., Methyltransferase) pyrone_ring->tailoring_enzymes Modification pyrenocine_a This compound tailoring_enzymes->pyrenocine_a

Caption: Proposed enzymatic steps in the biosynthesis of this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically on the biosynthesis of this compound, such as enzyme kinetics or production yields under varied fermentation conditions. The following table summarizes available data on the biological activity of this compound and serves as a template for future quantitative analysis of its biosynthesis.

ParameterValueOrganism/SystemReference
Biological Activity (ED50)
Onion Seedling Elongation4 µg/mLAllium cepa[9]
Fusarium oxysporum f. sp. cepae spore germination14 µg/mLFusarium oxysporum[9]
Fusarium solani f. sp. pisi spore germination20 µg/mLFusarium solani[9]
Mucor hiemalis spore germination20 µg/mLMucor hiemalis[9]
Rhizopus stolonifer spore germination25 µg/mLRhizopus stolonifer[9]
Pyrenochaeta terrestris mycelial growth77 µg/mLPyrenochaeta terrestris[9]
Bacillus subtilis growth inhibition30 µg/mLBacillus subtilis[9]
Staphylococcus aureus growth inhibition45 µg/mLStaphylococcus aureus[9]
Escherichia coli growth inhibition200 µg/mLEscherichia coli[9]
Biosynthetic Parameters
PKS Turnover Rate (kcat)Data not available
PKS Substrate Affinity (Km)Data not available
Precursor Incorporation RateData not available
Product Titer (Heterologous Expression)Data not available

Experimental Protocols

The following provides a generalized protocol for a key experimental approach in studying fungal polyketide biosynthesis: heterologous expression of a biosynthetic gene cluster in a model fungal host, such as Aspergillus oryzae.

Protocol: Heterologous Expression of a Fungal Polyketide Synthase Gene Cluster

1. Gene Cluster Identification and Cloning:

  • Identify the putative this compound BGC from the genome of the producing organism (e.g., Colletotrichum gloeosporioides) using bioinformatics tools like antiSMASH.
  • Design primers to amplify the entire gene cluster, including the PKS gene, tailoring enzyme genes, and regulatory elements.
  • Amplify the BGC using high-fidelity polymerase chain reaction (PCR).
  • Clone the amplified BGC into a suitable fungal expression vector containing a selectable marker (e.g., auxotrophic marker or antibiotic resistance).

2. Fungal Transformation:

  • Prepare protoplasts of the heterologous host strain (Aspergillus oryzae).
  • Transform the protoplasts with the expression vector containing the this compound BGC using a polyethylene glycol (PEG)-mediated method.
  • Plate the transformed protoplasts on a selective medium to isolate successful transformants.

3. Verification of Transformants:

  • Isolate genomic DNA from the putative transformants.
  • Confirm the integration of the BGC into the host genome by PCR using primers specific to the cloned genes.
  • Perform Southern blot analysis to verify the copy number and integration site of the BGC.

4. Cultivation and Metabolite Extraction:

  • Cultivate the confirmed transformants in a suitable production medium.
  • After a designated incubation period, harvest the fungal mycelium and the culture broth.
  • Extract the secondary metabolites from both the mycelium and the broth using an organic solvent (e.g., ethyl acetate).

5. Metabolite Analysis:

  • Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) to compare the metabolite profiles of the transformant with the wild-type host.
  • Identify new peaks in the transformant's chromatogram that are absent in the wild-type.
  • Purify the compound corresponding to the new peak using preparative HPLC.
  • Elucidate the structure of the purified compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity as this compound.

// Nodes start [label="Identify this compound BGC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; clone [label="Amplify and Clone BGC into Expression Vector"]; transform[label="Transform Host Fungus (e.g., A. oryzae)"]; select [label="Select for Successful Transformants"]; verify [label="Verify BGC Integration (PCR, Southern Blot)"]; cultivate [label="Cultivate Transformants for Production"]; extract [label="Extract Secondary Metabolites"]; analyze [label="Analyze Metabolites (HPLC, LC-MS, NMR)"]; end [label="Confirm this compound Production", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> clone; clone -> transform; transform -> select; select -> verify; verify -> cultivate; cultivate -> extract; extract -> analyze; analyze -> end; }

Caption: A generalized workflow for the heterologous expression of a fungal biosynthetic gene cluster.

Regulation of this compound Biosynthesis

The expression of secondary metabolite gene clusters in fungi is tightly regulated by a complex network of factors. While specific regulatory mechanisms for the this compound BGC are not yet elucidated, it is likely governed by principles common to other fungal secondary metabolite pathways.

  • Cluster-Specific Transcription Factors: The this compound BGC likely contains a pathway-specific transcription factor (e.g., a Zn(II)2Cys6-type regulator) that activates the expression of the other genes within the cluster in response to specific developmental or environmental cues.

  • Global Regulators: Broad-domain regulatory proteins, such as those involved in nitrogen and carbon metabolism, pH sensing, and chromatin remodeling (e.g., LaeA, VeA, PacC), are known to influence the expression of multiple secondary metabolite gene clusters in fungi and may also play a role in regulating this compound production.

  • Environmental Signals: The production of this compound is likely influenced by environmental factors such as nutrient availability, pH, temperature, and the presence of host plant signals. For instance, in pathogenic fungi like Colletotrichum, the expression of many secondary metabolite gene clusters is induced during plant infection.[3][6]

Conclusion and Future Outlook

The biosynthesis of this compound is a classic example of fungal polyketide metabolism, involving a core PKS and a series of tailoring enzymes encoded within a dedicated biosynthetic gene cluster. The recent identification of this cluster in Colletotrichum gloeosporioides has opened the door for detailed molecular and genetic studies of this pathway.[5][8] Future research should focus on the complete biochemical characterization of each enzyme in the pathway to determine their specific functions and catalytic mechanisms. This will involve detailed enzyme kinetic studies and the structural elucidation of the PKS and tailoring enzymes. Furthermore, a deeper understanding of the regulatory networks governing the expression of the this compound BGC will be essential for developing strategies to optimize its production in both native and heterologous hosts. Such knowledge will be invaluable for the sustainable production of this compound and its derivatives for potential applications in medicine and agriculture.

References

Pyrenocine A: A Polyketide-Derived Metabolite with Diverse Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyrenocine A is a polyketide-derived secondary metabolite produced by various fungal species, including Pyrenochaeta terrestris, Penicillium paxilli, and certain Alternaria species. This α-pyrone compound has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including potent anti-inflammatory, antibiotic, and cytotoxic properties. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, mechanisms of action, and key experimental methodologies. Quantitative data from various bioactivity studies are summarized, and detailed protocols for its isolation and biological evaluation are provided to facilitate further research and development.

Introduction

Natural products remain a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active molecules. Among these, polyketides represent a major class of secondary metabolites with significant therapeutic applications. This compound, a member of the α-pyrone family of polyketides, has emerged as a promising lead compound due to its multifaceted bioactivities. This guide aims to consolidate the current knowledge on this compound, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Biosynthesis of this compound

This compound is biosynthesized through the polyketide pathway. Isotopic labeling studies have confirmed that its carbon skeleton is derived from acetate, formate, and S-adenosylmethionine (SAM), with the latter serving as the source of a methyl group.[1][2] While the complete biosynthetic gene cluster and the specific enzymatic steps for this compound have not yet been fully elucidated in the public domain, a putative pathway can be proposed based on the general principles of polyketide biosynthesis.

The biosynthesis is initiated by a Polyketide Synthase (PKS) enzyme. The type of PKS involved in this compound synthesis is likely a Type I PKS, which is a large, multifunctional enzyme that catalyzes the iterative condensation of acyl-CoA units. The process would involve the selection of a starter unit, likely acetyl-CoA, followed by a series of condensation reactions with malonyl-CoA as the extender unit. During this process, tailoring enzymes such as ketoreductases, dehydratases, and enoylreductases would modify the growing polyketide chain. The final steps would involve cyclization to form the characteristic α-pyrone ring and subsequent modifications, such as methylation, to yield the final this compound structure.

Proposed Biosynthetic Pathway

The following diagram illustrates a generalized, hypothetical biosynthetic pathway for this compound, highlighting the key stages of polyketide chain assembly and modification.

PyrenocineA_Biosynthesis AcetylCoA Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA (Extender Unit) MalonylCoA->PKS PolyketideChain Growing Polyketide Chain PKS->PolyketideChain Iterative Condensation TailoringEnzymes Tailoring Enzymes (e.g., KR, DH, ER, MT) PolyketideChain->TailoringEnzymes Reduction/Dehydration ModifiedChain Modified Polyketide Chain TailoringEnzymes->ModifiedChain Cyclization Cyclization/ Thioesterase Action ModifiedChain->Cyclization PyrenocineA This compound Cyclization->PyrenocineA

A hypothetical biosynthetic pathway for this compound.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, which are summarized in the tables below.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Studies have shown that it can suppress the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] The mechanism of its anti-inflammatory action is believed to be mediated through the MyD88-dependent signaling pathway, leading to the inhibition of the NF-κB transcription factor.[3][4]

AntiInflammatory_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK PyrenocineA This compound PyrenocineA->MyD88 Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Gene Expression (TNF-α, iNOS, COX-2) Nucleus->InflammatoryGenes Activation

Signaling pathway of this compound's anti-inflammatory action.
Antibiotic and Antifungal Activity

This compound displays broad-spectrum antibiotic activity, with greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[5] It also exhibits antifungal activity against various fungal species.[5]

Cytotoxic Activity

This compound has shown cytotoxic effects against several cancer cell lines. For instance, it induced apoptosis in HeLa cells and displayed weak cytotoxic activity against MCF-7 breast cancer cells.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

TargetCell LineAssayIC50 / EC50 / InhibitionReference
Nitric Oxide (NO) ProductionRAW 264.7Griess AssayIC50 < 3.75 µM[3]
TNF-α ProductionRAW 264.7ELISAConcentration-dependent inhibition[3]
PGE2 ProductionRAW 264.7ELISAConcentration-dependent inhibition[3]

Table 2: Antibiotic and Antifungal Activity of this compound

OrganismActivityED50 / MICReference
Bacillus subtilisGrowth InhibitionED50: 30 µg/mL[5]
Staphylococcus aureusGrowth InhibitionED50: 45 µg/mL[5]
Escherichia coliGrowth InhibitionED50: 200 µg/mL[5]
Fusarium oxysporum f. sp. cepaeSpore Germination InhibitionED50: 14 µg/mL[5]
Fusarium solani f. sp. pisiSpore Germination InhibitionED50: 20 µg/mL[5]
Mucor hiemalisSpore Germination InhibitionED50: 20 µg/mL[5]
Rhizopus stoloniferSpore Germination InhibitionED50: 25 µg/mL[5]
Microsporum gypseum SH-MU-4Antifungal ActivityMIC: 615.2 µM

Table 3: Cytotoxic Activity of this compound

Cell LineActivityIC50Reference
HeLaApoptosis InductionIC50: 5.4 µM
MCF-7 (Breast Cancer)CytotoxicityIC50: 27.1 µM

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Isolation of this compound from Penicillium paxilli

The following protocol is adapted from Toledo et al. (2014).[3]

Isolation_Workflow Start Fungal Culture (Penicillium paxilli) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Start->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Chromatography1 Column Chromatography (Cyanopropyl-bonded silica) CrudeExtract->Chromatography1 Fractionation Fraction Collection Chromatography1->Fractionation HPLC HPLC Purification (C18 reverse phase) Fractionation->HPLC PyrenocineA Pure this compound HPLC->PyrenocineA

Workflow for the isolation of this compound.
  • Fungal Culture: Penicillium paxilli is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a period of 7-10 days with shaking.

  • Extraction: The culture broth and mycelium are extracted with an equal volume of ethyl acetate.

  • Concentration: The ethyl acetate layer is separated and evaporated to dryness under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on a cyanopropyl-bonded silica gel column, eluting with a solvent gradient (e.g., hexane, ethyl acetate, methanol).

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • HPLC Purification: Fractions containing this compound are pooled and further purified by reverse-phase HPLC (e.g., C18 column) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol is for assessing the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.[3]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated wells to that in LPS-stimulated control wells.

Antibacterial Activity Assay (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacteria.

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

This compound is a promising polyketide-derived natural product with a diverse range of biological activities. Its potent anti-inflammatory and antibiotic properties make it an attractive candidate for further drug development. While significant progress has been made in understanding its biological effects, a complete elucidation of its biosynthetic pathway at the genetic and enzymatic level is still required. Future research should focus on identifying and characterizing the this compound biosynthetic gene cluster. This will not only provide a deeper understanding of its formation but also open up avenues for biosynthetic engineering to produce novel analogs with improved therapeutic properties. Further preclinical and clinical studies are warranted to fully assess the therapeutic potential of this compound.

References

The Multifaceted Mechanism of Action of Pyrenocine A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenocine A, a mycotoxin produced by various fungi, has garnered significant interest within the scientific community owing to its diverse biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a particular focus on its anti-inflammatory and cytotoxic properties. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the molecular targets, signaling pathways, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key mechanisms.

Core Mechanisms of Action

This compound exerts its biological effects through two primary, yet distinct, mechanisms: the inhibition of inflammatory pathways and the induction of mitotic arrest in cancer cells.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, primarily through the suppression of pro-inflammatory mediators in macrophages.[2] The mechanism is centered on the inhibition of the MyD88-dependent signaling pathway, a critical cascade in the innate immune response, which ultimately leads to the downregulation of the transcription factor NF-κB.[3][4]

Signaling Pathway:

The proposed signaling pathway for the anti-inflammatory action of this compound is as follows:

PyrenocineA_Anti_Inflammatory_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds MyD88 MyD88 TLR4->MyD88 2. Recruits IRAKs IRAKs MyD88->IRAKs 3. Activates TRAF6 TRAF6 IRAKs->TRAF6 4. Activates IKK IKK Complex TRAF6->IKK 5. Activates IkB IκBα IKK->IkB 6. Phosphorylates   (leading to degradation) NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active 7. Translocates   to Nucleus PyrenocineA This compound PyrenocineA->MyD88 Inhibits DNA DNA NFkB_active->DNA 8. Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes 9. Transcription

Figure 1: Proposed Anti-inflammatory Signaling Pathway of this compound.

By interfering with the MyD88-dependent pathway, this compound effectively inhibits the activation of NF-κB.[3] This leads to a significant reduction in the expression and production of several key pro-inflammatory molecules, including:

  • Nitric Oxide (NO): A signaling molecule that can be pro-inflammatory at high levels.

  • Tumor Necrosis Factor-alpha (TNF-α): A major cytokine involved in systemic inflammation.[5]

  • Prostaglandin E2 (PGE2): A lipid mediator of inflammation.[3]

Furthermore, this compound has been shown to inhibit the expression of Mac-1, a receptor involved in cell migration, and B7.1, a costimulatory molecule essential for T cell activation.[2][3]

Cytotoxic and Anticancer Activity

This compound exhibits notable cytotoxic effects against a range of cancer cell lines.[3][6] Its primary mechanism of anticancer action involves the disruption of mitosis, leading to cell cycle arrest in the M phase.[6]

A key characteristic of this compound's cytotoxic activity is its ability to induce the formation of monopolar spindles .[3][6] This aberrant mitotic spindle structure prevents the proper segregation of chromosomes, ultimately triggering cell death.[7]

Mechanism of Monopolar Spindle Formation:

The precise molecular target for this compound-induced monopolar spindle formation remains under investigation. However, studies have shown that it does not directly inhibit the ATPase activity of the kinesin motor protein Eg5, a common target for other compounds that induce monopolar spindles.[3] This suggests a novel and potentially unique mechanism of action, making this compound a subject of interest for the development of new anticancer therapeutics. Structure-activity relationship analyses have indicated that the enone structure within this compound is likely crucial for its cytotoxic effects.[3]

PyrenocineA_Anticancer_Workflow PyrenocineA This compound CancerCell Cancer Cell PyrenocineA->CancerCell Enters UnknownTarget Novel Molecular Target (Mechanism under investigation, not Eg5) CancerCell->UnknownTarget Interacts with SpindleFormation Disruption of Bipolar Spindle Formation UnknownTarget->SpindleFormation Leads to MonopolarSpindle Formation of Monopolar Spindle SpindleFormation->MonopolarSpindle Results in MPhaseArrest M Phase Arrest MonopolarSpindle->MPhaseArrest Causes CellDeath Cell Death (Apoptosis/Necrosis) MPhaseArrest->CellDeath Induces

Figure 2: Workflow of this compound-induced Cytotoxicity.

Quantitative Data

The biological activity of this compound has been quantified in various studies. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and ED50 (median effective dose) values.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer2.6 - 12.9[6]
KBOral CarcinomaNot specified[3]
BC-1Breast CancerNot specified[3]
VeroKidney EpithelialNot specified[3]
MCF-7Breast Cancer27.1[2]

Table 2: Antibiotic Activity of this compound

Organism/ProcessActivityED50 (µg/mL)Reference
Onion seedling elongationPhytotoxicity4[8]
Fusarium oxysporum f. sp. cepae (spore germination)Antifungal14[8]
Fusarium solani f. sp. pisi (spore germination)Antifungal20[8]
Mucor hiemalis (spore germination)Antifungal20[8]
Rhizopus stolonifer (spore germination)Antifungal25[8]
Pyrenochaeta terrestris (mycelial growth)Antifungal77[8]
Fusarium oxysporum (mycelial growth)Antifungal54[8]
Bacillus subtilisAntibacterial (Gram-positive)30[8]
Staphylococcus aureusAntibacterial (Gram-positive)45[8]
Escherichia coliAntibacterial (Gram-negative)200[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 murine macrophages are typically used for anti-inflammatory studies.[3][9][10] Various cancer cell lines, such as HeLa, are used for cytotoxicity and cell cycle analysis.[6]

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. For anti-inflammatory assays, cells are often pre-treated with this compound before stimulation with an inflammatory agent like lipopolysaccharide (LPS).[3]

Assessment of Anti-inflammatory Effects

A general workflow for assessing the anti-inflammatory effects of this compound is depicted below:

Anti_Inflammatory_Assay_Workflow cluster_assays Downstream Assays Start Seed RAW 264.7 cells Pretreat Pre-treat with this compound (various concentrations) Start->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate for a defined period (e.g., 18-24 hours) Stimulate->Incubate CollectSupernatant Collect cell culture supernatant Incubate->CollectSupernatant GriessAssay Nitric Oxide (NO) Quantification (Griess Assay) CollectSupernatant->GriessAssay ELISA Cytokine Quantification (e.g., TNF-α, PGE2) (ELISA) CollectSupernatant->ELISA qPCR Gene Expression Analysis (RT-qPCR) CollectSupernatant->qPCR

Figure 3: General Experimental Workflow for Anti-inflammatory Assays.
  • Nitric Oxide (NO) Quantification: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[3]

  • Cytokine Quantification: The concentrations of cytokines such as TNF-α and PGE2 in the supernatant are determined using enzyme-linked immunosorbent assay (ELISA) kits.[3]

  • Gene Expression Analysis: The expression levels of genes related to the NF-κB pathway are analyzed using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[3]

Assessment of Cytotoxicity and Cell Cycle
  • Cell Viability Assays: The cytotoxicity of this compound is commonly assessed using MTT or Alamar Blue assays, which measure metabolic activity as an indicator of cell viability.[3]

  • Cell Cycle Analysis: To determine the effect of this compound on the cell cycle, treated cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry.

  • Immunofluorescence Staining: To visualize the effects on the mitotic spindle, cells are fixed, permeabilized, and stained with antibodies against components of the spindle (e.g., α-tubulin) and counterstained with a DNA dye (e.g., DAPI). The stained cells are then imaged using fluorescence microscopy.[3]

Conclusion and Future Directions

This compound is a promising natural product with a dual mechanism of action that makes it a candidate for further investigation in both inflammatory diseases and oncology. Its ability to suppress inflammation via the MyD88/NF-κB pathway and to induce mitotic arrest in cancer cells through a novel mechanism highlights its therapeutic potential.

Future research should focus on:

  • Elucidating the precise molecular target responsible for the induction of monopolar spindles to better understand its unique anticancer mechanism.

  • Conducting in vivo studies to validate the anti-inflammatory and anticancer efficacy and to assess the pharmacokinetic and safety profiles of this compound.

  • Performing structure-activity relationship studies to optimize the potency and selectivity of this compound derivatives for specific therapeutic applications.

This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound.

References

The Phytotoxin Pyrenocine A: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenocine A is a polyketide-derived α-pyrone mycotoxin produced by various fungal species, including Pyrenochaeta terrestris, the causal agent of pink root disease in onions, and marine-derived fungi such as Penicillium paxilli.[1][2] Initially identified for its phytotoxic properties, subsequent research has unveiled a broader spectrum of biological activities, including antibiotic, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its phytotoxicity, supported by quantitative data, detailed experimental protocols, and an exploration of its molecular mechanisms of action.

Data Presentation: Quantitative Biological Activities of this compound

The following tables summarize the quantitative data on the diverse biological activities of this compound across different organisms and cell lines.

Phytotoxic Activity Organism/System Parameter Value Reference
Inhibition of Seedling ElongationOnion (Allium cepa)ED504 µg/mL[1]
Antifungal Activity Fungus Parameter Value Reference
Inhibition of Spore GerminationFusarium oxysporum f. sp. cepaeED5014 µg/mL[1]
Fusarium solani f. sp. pisiED5020 µg/mL[1]
Mucor hiemalisED5020 µg/mL[1]
Rhizopus stoloniferED5025 µg/mL[1]
Inhibition of Mycelial GrowthPyrenochaeta terrestrisED5077 µg/mL[1]
Fusarium oxysporumED5054 µg/mL[1]
Antibacterial Activity Bacterium Parameter Value Reference
Inhibition of GrowthBacillus subtilis (Gram-positive)ED5030 µg/mL[1]
Staphylococcus aureus (Gram-positive)ED5045 µg/mL[1]
Escherichia coli (Gram-negative)ED50200 µg/mL[1]
Pseudomonas aeruginosa (Gram-negative)Resistant-> 200 µg/mL[1]
Anti-inflammatory Activity Cell Line/System Effect Mechanism Reference
Macrophage Activation (LPS-induced)RAW 264.7 cellsInhibition of nitrite, TNF-α, and PGE2 productionMyD88-dependent pathway, Inhibition of NF-κB[3][4]

Signaling Pathways and Mechanisms of Action

Phytotoxic Mechanism of Action (Putative)

While the precise signaling cascade of this compound's phytotoxicity in plants has not been fully elucidated, based on the known effects of other phytotoxins, a putative mechanism can be proposed. This mechanism likely involves the induction of oxidative stress and disruption of cellular integrity.

Putative Phytotoxic Signaling Pathway of this compound PyrenocineA This compound PlasmaMembrane Plant Cell Plasma Membrane (Disruption/Perturbation) PyrenocineA->PlasmaMembrane ROS_Production Increased Reactive Oxygen Species (ROS) (e.g., O2⁻, H2O2) PyrenocineA->ROS_Production CellularDamage Cellular Damage (Membrane leakage, organelle dysfunction) PlasmaMembrane->CellularDamage OxidativeStress Oxidative Stress ROS_Production->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation OxidativeStress->CellularDamage LipidPeroxidation->CellularDamage PCD Programmed Cell Death (PCD)/ Necrosis CellularDamage->PCD GrowthInhibition Inhibition of Growth and Development (e.g., root elongation) PCD->GrowthInhibition

Caption: Putative phytotoxic signaling pathway of this compound in plant cells.

Anti-inflammatory Mechanism of Action

In mammalian cells, this compound exhibits potent anti-inflammatory properties by selectively targeting the MyD88-dependent signaling pathway, a key component of the innate immune response.

Anti-inflammatory Signaling Pathway of this compound LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Activation NF-κB Activation MyD88->NFkB_Activation PyrenocineA This compound PyrenocineA->MyD88 Proinflammatory_Mediators Production of Pro-inflammatory Mediators (TNF-α, PGE2) NFkB_Activation->Proinflammatory_Mediators

Caption: Anti-inflammatory signaling pathway of this compound in mammalian macrophages.

Experimental Protocols

Phytotoxicity Assay: Seed Germination and Root Elongation

This protocol is adapted from standard phytotoxicity testing methods and can be used to assess the effect of this compound on seed germination and seedling growth.

1. Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of test species (e.g., onion, lettuce, radish)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Sterile distilled water

  • Solvent control

  • Incubator or growth chamber with controlled temperature and light conditions.

2. Procedure:

  • Prepare a series of dilutions of this compound from the stock solution in sterile distilled water. Ensure the final solvent concentration is consistent across all treatments and the control, and is non-toxic to the seeds.

  • Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective this compound dilution or control solution.

  • Place a predetermined number of seeds (e.g., 20-25) on the moistened filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 3-5 days).

  • After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

  • Measure the length of the primary root of each germinated seedling.

  • Calculate the germination percentage and the average root length for each treatment.

  • Express the results as a percentage of the control and calculate the ED50 value (the concentration of this compound that causes a 50% inhibition of root elongation).

Protoplast Viability Assay

This protocol provides a method to assess the direct cytotoxic effect of this compound on plant cells by measuring the viability of protoplasts.

1. Materials:

  • Plant tissue (e.g., young leaves of a suitable plant species)

  • Enzyme solution (e.g., cellulase and macerozyme in an osmoticum like mannitol)

  • Washing solution (osmoticum)

  • This compound dilutions

  • Fluorescein diacetate (FDA) stock solution (for staining viable cells)

  • Propidium iodide (PI) stock solution (for staining dead cells)

  • Hemocytometer or counting chamber

  • Fluorescence microscope.

2. Procedure:

  • Isolate protoplasts from the plant tissue by incubating finely chopped tissue in the enzyme solution until the cell walls are digested.

  • Filter the protoplast suspension to remove undigested tissue and wash the protoplasts with the washing solution by gentle centrifugation and resuspension.

  • Adjust the protoplast density to a known concentration (e.g., 1 x 10^5 protoplasts/mL).

  • Incubate aliquots of the protoplast suspension with different concentrations of this compound and a solvent control for a defined period (e.g., 1-24 hours).

  • After incubation, add FDA and PI to the protoplast suspensions to final concentrations of, for example, 0.01% and 0.005%, respectively.

  • Incubate for 5-10 minutes in the dark.

  • Observe the protoplasts under a fluorescence microscope. Viable protoplasts will exhibit green fluorescence (from FDA), while dead protoplasts will show red fluorescence (from PI).

  • Count the number of viable and dead protoplasts in a known volume using a hemocytometer.

  • Calculate the percentage of viable protoplasts for each treatment and determine the LD50 value (the concentration of this compound that causes 50% cell death).

Conclusion

This compound is a multifaceted mycotoxin with significant biological activities that warrant further investigation. Its potent phytotoxic effects suggest potential applications in agriculture as a bioherbicide, while its anti-inflammatory and cytotoxic properties open avenues for drug discovery and development. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists aiming to explore the full potential of this intriguing natural product. Further studies are needed to fully elucidate the specific molecular targets and signaling pathways involved in its phytotoxic action in plants, which will be crucial for its potential application in a targeted and safe manner.

References

A Comprehensive Technical Guide on the Anti-inflammatory Properties of Pyrenocine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenocine A, a secondary metabolite isolated from the marine-derived fungus Penicillium paxilli Ma(G)K, has demonstrated significant anti-inflammatory properties. This document provides an in-depth analysis of its mechanism of action, quantitative efficacy, and the experimental protocols used to determine its effects. This compound exhibits its anti-inflammatory activity by suppressing the activation of macrophages induced by lipopolysaccharide (LPS).[1][2] The core mechanism involves the inhibition of the MyD88-dependent signaling pathway, which subsequently downregulates the expression of genes related to NF-κB-mediated signal transduction.[1][2] This guide consolidates the available data on this compound's ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2), as well as its impact on the expression of cell surface receptors involved in immune cell migration and activation.[1]

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[3] Macrophages are pivotal players in initiating and regulating this process through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs), including LPS.[1] The activation of these pathways leads to the production of a cascade of pro-inflammatory mediators. While acute inflammation is a protective mechanism, chronic inflammation is implicated in numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are common treatments that primarily work by inhibiting cyclooxygenase (COX) enzymes.[4] However, the search for novel anti-inflammatory agents with different mechanisms of action and potentially fewer side effects is ongoing.

This compound, a pyrone-class compound, has emerged as a promising candidate.[2][5] Research indicates its ability to modulate the inflammatory response in macrophages, suggesting its potential as a therapeutic agent.[3][6] This document details its effects on key inflammatory pathways and provides the methodologies for its evaluation.

Mechanism of Action: Inhibition of the MyD88-Dependent NF-κB Pathway

The anti-inflammatory effects of this compound are primarily attributed to its interference with the MyD88-dependent intracellular signaling pathway.[1][2] In macrophages, LPS binds to TLR4, initiating a signaling cascade. This can proceed through two main pathways: the MyD88-dependent pathway and the TRIF-dependent (MyD88-independent) pathway.

This compound selectively inhibits the MyD88-dependent pathway. This was demonstrated in experiments where it inhibited nitrite production in macrophages stimulated with CpG (a TLR9 agonist that signals through MyD88) but not in those stimulated with Poly I:C (a TLR3 agonist that signals through TRIF).[1][3] The inhibition of this pathway leads to the downstream suppression of NF-κB (nuclear factor kappa B) activation.[1][2] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes involved in the inflammatory response.[1][7]

PyrenocineA_Signaling_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88-dependent pathway NFkB NF-κB Activation MyD88->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, iNOS, etc.) NFkB->Genes Inflammation Inflammatory Response Genes->Inflammation PyrenocineA This compound PyrenocineA->MyD88 Inhibits

This compound's inhibitory action on the MyD88-dependent NF-κB pathway.

Quantitative Data on Anti-inflammatory Efficacy

This compound's effectiveness was evaluated using two primary experimental approaches: a "pretreatment" protocol, where cells were exposed to this compound before the inflammatory stimulus, and a "posttreatment" protocol, where this compound was added after the stimulus.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

NO production was measured via nitrite concentration in the supernatant using the Griess reagent.[6]

Treatment ProtocolThis compound Conc. (µM)% Inhibition of NO Production (Mean ± SEM)
Pretreatment 3.75~55%
1.87~45%
0.94~30%
0.47~20%
0.23~10%
0.11~5%
Posttreatment 3.75~80%
1.87~65%
0.94~50%
0.47~35%
0.23~25%
0.11~15%

Note: Inhibition percentages are estimated from graphical data presented in Toledo et al., 2014.[1]

Table 2: Inhibition of Pro-inflammatory Mediator Production

Cytokine and PGE2 levels were quantified from cell culture supernatants.[1]

MediatorTreatment ProtocolThis compound Conc. (µM)% Inhibition (Approx.)
TNF-α Pretreatment3.75~75%
1.87~60%
0.94~40%
Posttreatment3.75~60%
1.87~40%
0.94~25%
PGE2 Pretreatment3.75~80%
1.87~50%
0.94~20%
Posttreatment3.75Modest Inhibition

Note: this compound did not significantly modulate the synthesis of IL-1β, IL-6, or IL-12.[1][3]

Table 3: Downregulation of NF-κB-Dependent Gene Expression

Gene expression was analyzed by real-time PCR array in macrophages treated with 3.75 µM this compound and LPS. A relative quantification (RQ) value < 0.6 was considered downregulated.[1]

GeneFunctionTreatment ProtocolRelative Quantification (RQ)
Tnf Pro-inflammatory CytokinePretreatment< 0.6
Cxcl1 ChemokinePretreatment< 0.6
Ccl2 ChemokinePretreatment< 0.6
Icam1 Adhesion MoleculePretreatment< 0.6
Posttreatment< 0.6
Ptges Prostaglandin E SynthasePretreatment< 0.6
Tlr2 Toll-like Receptor 2Pretreatment< 0.6
Bcl2 Apoptosis RegulatorPretreatment< 0.6
Il1r Interleukin 1 ReceptorPosttreatment< 0.6
Il-10 Anti-inflammatory CytokinePretreatment & Posttreatment> 1.4 (Upregulated mRNA)

Experimental Protocols & Workflows

The following protocols are based on the methodologies described by Toledo et al., 2014.[1]

Cell Culture and Reagents
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (serotype O111:B4) at a concentration of 1 µg/mL.

  • This compound: Isolated from Penicillium paxilli Ma(G)K and dissolved in DMSO. Final DMSO concentration in culture did not exceed 0.1%.

Experimental Treatment Workflows

Two main workflows were used to assess the anti-inflammatory effects of this compound.

Pretreatment_Workflow start Seed RAW 264.7 cells add_pyrenocine Add this compound (0.11–3.75 µM) start->add_pyrenocine incubate1 Incubate for 2 hours add_pyrenocine->incubate1 add_lps Add LPS (1 µg/mL) incubate1->add_lps incubate2 Incubate for 18 hours add_lps->incubate2 measure Collect supernatant and cells for analysis incubate2->measure

Pretreatment Experimental Workflow.

Posttreatment_Workflow start Seed RAW 264.7 cells add_lps Add LPS (1 µg/mL) start->add_lps incubate1 Incubate for 2 hours add_lps->incubate1 add_pyrenocine Add this compound (0.11–3.75 µM) incubate1->add_pyrenocine incubate2 Incubate for 18 hours add_pyrenocine->incubate2 measure Collect supernatant and cells for analysis incubate2->measure

Posttreatment Experimental Workflow.
Assay Methodologies

  • Cell Viability: Assessed using the MTT assay to ensure this compound concentrations used were not cytotoxic. Concentrations below 3.75 µM resulted in near 100% cell viability.[1]

  • Nitric Oxide (NO) Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent system.[6] Absorbance was read at 540 nm.

  • Cytokine and PGE2 Measurement: TNF-α levels were quantified using an enzyme-linked immunosorbent assay (ELISA) kit. PGE2 levels were determined using an enzyme immunoassay (EIA) kit, both according to the manufacturer's instructions.[1]

  • Flow Cytometry for Surface Receptors: After treatment, cells were harvested and stained with fluorescently-labeled antibodies against Mac-1 (CD11b/CD18) and B7.1 (CD80). The expression of these surface receptors was analyzed by flow cytometry.[1]

  • NF-κB Gene Expression Analysis: Total RNA was extracted from treated cells, and cDNA was synthesized. The expression of 43 genes related to NF-κB signaling was evaluated using a commercial PCR array plate.[1]

Conclusion and Future Directions

This compound demonstrates potent and concentration-dependent anti-inflammatory activity in vitro.[1][3] Its primary mechanism involves the targeted inhibition of the MyD88-dependent signaling pathway, leading to the suppression of NF-κB activation and a subsequent reduction in the expression and production of key pro-inflammatory mediators like NO, TNF-α, and PGE2.[1][2] The compound was effective in both pretreatment and posttreatment scenarios, highlighting its potential for both prophylactic and therapeutic applications.

For drug development professionals, this compound represents an interesting scaffold. Its specific targeting of the MyD88-dependent pathway, while leaving the TRIF-dependent pathway intact, suggests a more nuanced immunomodulatory effect compared to broad-spectrum anti-inflammatory agents.

Further research is necessary to validate these promising findings in in-vivo models of inflammation.[1][2] Future studies should focus on its pharmacokinetic and pharmacodynamic properties, bioavailability, and potential toxicity in animal models. Elucidating the precise molecular interaction between this compound and components of the MyD88 signaling complex would also be a critical next step in its development as a potential therapeutic agent.

References

A Technical Guide to the Immunosuppressive Effects of Pyrenocine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the immunosuppressive and anti-inflammatory properties of Pyrenocine A, a secondary metabolite isolated from the marine-derived fungus Penicillium paxilli. The information presented herein is synthesized from key research findings, detailing its mechanism of action, quantitative effects on immune mediators, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound exerts its immunosuppressive effects primarily by targeting macrophages, key cells in the innate immune response. Its mechanism involves the selective inhibition of the MyD88-dependent signaling pathway, a critical cascade in the activation of inflammatory responses triggered by pathogens.[1][2] By interfering with this pathway, this compound effectively suppresses the activation of macrophages induced by lipopolysaccharide (LPS) and other microbial components.[1][3][4]

The key molecular events include:

  • Inhibition of Pro-inflammatory Mediators: this compound significantly curtails the production of key inflammatory molecules, including tumor necrosis factor-alpha (TNF-α), prostaglandin E2 (PGE2), and nitric oxide (NO).[1][4][5]

  • Downregulation of NF-κB Signaling: The compound inhibits the expression of genes associated with the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[1][2][3]

  • Modulation of Cell Surface Receptors: It reduces the expression of the Mac-1 (CD11b/CD18) integrin, which is crucial for cell migration and adhesion, and the B7.1 (CD80) costimulatory molecule, which is necessary for T-cell activation.[1][2]

  • Upregulation of Anti-inflammatory Cytokines: Conversely, this compound has been shown to increase the mRNA expression of the anti-inflammatory cytokine IL-10.[1]

Quantitative Data on Immunosuppressive Activity

The effects of this compound have been quantified in studies using murine macrophage cell line RAW 264.7. The compound demonstrates efficacy in a concentration-dependent manner, both when used as a pretreatment before an inflammatory stimulus and as a post-treatment after the inflammatory response has been initiated.[1][4]

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Treatment Protocol This compound Concentration (µM) Inhibition of NO Production
Pre-treatment 0.11 - 3.75 Concentration-dependent inhibition
Post-treatment 0.11 - 3.75 Concentration-dependent inhibition (more pronounced)
CpG-stimulated 0.11 - 3.75 Concentration-dependent inhibition
Poly I:C-stimulated 0.11 - 3.75 No inhibition observed

Data synthesized from Toledo et al., 2014.[1][3][4]

Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated Macrophages

Mediator This compound Concentration (µM) Outcome
TNF-α 0.11 - 3.75 Concentration-dependent inhibition
PGE2 0.11 - 3.75 Concentration-dependent inhibition

Data synthesized from Toledo et al., 2014.[1][5]

Table 3: Effect of this compound on Macrophage Cell Surface Molecule Expression

Molecule Function Effect of this compound
Mac-1 (CD11b/CD18) Cell migration and adhesion Inhibition of expression
B7.1 (CD80) T-cell co-stimulation/activation Inhibition of expression
B7.2 (CD86) T-cell co-stimulation/activation Slight decrease in expression

Data synthesized from Toledo et al., 2014.[1]

Table 4: Effect of this compound on NF-κB Pathway-Related Gene Expression

Gene Function Effect of this compound
Cxcl1, Ccl2 Chemotaxis of inflammatory cells Downmodulation of expression
Icam1 Cell adhesion and activation Downmodulation of expression
Il-10 Anti-inflammatory cytokine Increased mRNA expression

Data synthesized from Toledo et al., 2014.[1]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and typical experimental designs are provided below.

PyrenocineA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TLR9 TLR9 TLR9->MyD88 TLR3 TLR3 TRIF TRIF TLR3->TRIF NFkB NF-κB Activation MyD88->NFkB MyD88-dependent pathway TRIF->NFkB TRIF-dependent pathway Gene_Expression Pro-inflammatory Gene Expression (TNF-α, PGE2, etc.) NFkB->Gene_Expression PyrenocineA This compound PyrenocineA->MyD88 Inhibition LPS LPS LPS->TLR4 CpG CpG CpG->TLR9 PolyIC Poly I:C PolyIC->TLR3

Caption: this compound inhibits the MyD88-dependent, but not the TRIF-dependent, signaling pathway.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_analysis Analysis A 1. Culture RAW 264.7 Macrophages B 2. Add this compound (Pre-treatment) A->B C 3. Stimulate with LPS (1 µg/mL) for 18h B->C D 4. Collect Supernatant and Cells C->D E Nitrite Assay (Griess) - Supernatant D->E F Cytokine ELISA (TNF-α) - Supernatant D->F G Flow Cytometry (Mac-1, B7.1) - Cells D->G H RT-PCR (Gene Expression) - Cells D->H

Caption: A generalized experimental workflow for evaluating this compound's immunosuppressive effects.

Detailed Experimental Protocols

The following are summaries of key methodologies employed in the characterization of this compound.

4.1 Cell Culture and Viability Assay

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Viability Protocol (Alamar Blue Assay):

    • Seed RAW 264.7 cells in 96-well plates.

    • Treat cells with varying concentrations of this compound (e.g., 0.11 to 3.75 µM) with or without an LPS stimulus (1 µg/mL) for 18 hours.

    • Add Alamar Blue reagent to each well and incubate for the time specified by the manufacturer.

    • Measure fluorescence or absorbance to determine the percentage of viable cells relative to untreated controls.

4.2 Nitrite Production Assay (Griess Reaction)

  • Purpose: To quantify nitric oxide (NO) production, an inflammatory mediator.

  • Protocol:

    • Culture and treat cells as described above.

    • Collect the cell culture supernatant after the 18-hour incubation period.

    • Mix an equal volume of supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate in the dark at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

4.3 TNF-α and PGE2 Quantification (ELISA)

  • Purpose: To measure the concentration of the pro-inflammatory cytokine TNF-α and the lipid mediator PGE2.

  • Protocol:

    • Collect cell culture supernatants after treatment.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α and PGE2.

    • Perform the assay according to the manufacturer's instructions, which typically involves coating plates with a capture antibody, adding supernatants, adding a detection antibody, and then a substrate for colorimetric detection.

    • Measure absorbance and calculate concentrations based on a standard curve.

4.4 Flow Cytometry for Cell Surface Markers

  • Purpose: To analyze the expression of surface receptors like Mac-1 and B7.1.

  • Protocol:

    • After treatment, harvest the cells and wash them with PBS containing FBS.

    • Incubate the cells with fluorochrome-conjugated monoclonal antibodies specific for the markers of interest (e.g., FITC-anti-Mac-1, PE-anti-B7.1) for 30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in a suitable buffer for analysis.

    • Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) or the percentage of positive cells using appropriate software.

Conclusion and Future Directions

This compound is a potent anti-inflammatory and immunosuppressive compound that selectively targets the MyD88-dependent signaling pathway in macrophages.[1] It effectively reduces the production of multiple pro-inflammatory mediators and modulates the expression of key surface molecules involved in immune cell trafficking and activation. These findings suggest that this compound holds promise as a novel immunomodulatory agent.[1][2] Further research, particularly in vivo studies in inflammatory disease models, is necessary to fully evaluate its therapeutic potential and confirm its efficacy and safety profile.[1][2][4]

References

Pyrenocine A: A Comprehensive Technical Review of its Biological Activities and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenocine A is a mycotoxin, a secondary metabolite produced by various species of fungi, most notably Pyrenochaeta terrestris, the causal agent of pink root disease in onions. Structurally, it belongs to the α-pyrone class of compounds. This technical guide provides an in-depth review of the existing research on this compound, focusing on its biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties. All quantitative data has been summarized into structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, including antibiotic, antifungal, phytotoxic, anti-inflammatory, and cytotoxic effects. The following sections detail the quantitative data associated with these activities.

Antibiotic Activity

This compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, with greater susceptibility observed in Gram-positive strains. It primarily acts as a biostatic agent, meaning it inhibits the growth of bacteria rather than killing them directly.[1] Organisms have shown the potential for recovery after the removal of this compound.[1]

Bacterial Strain Activity ED50 (µg/mL)
Bacillus subtilisGrowth Inhibition30[1]
Staphylococcus aureusGrowth Inhibition45[1]
Escherichia coliGrowth Inhibition200[1]
Pseudomonas aeruginosaResistant-
Antifungal Activity

This compound displays significant antifungal properties against a range of fungal species. Its activity has been quantified by measuring the inhibition of spore germination and mycelial growth.

Fungal Species Activity ED50 (µg/mL)
Fusarium oxysporum f. sp. cepaeSpore Germination Inhibition14[1]
Fusarium solani f. sp. pisiSpore Germination Inhibition20[1]
Mucor hiemalisSpore Germination Inhibition20[1]
Rhizopus stoloniferSpore Germination Inhibition25[1]
Pyrenochaeta terrestrisMycelial Growth Inhibition77[1]
Fusarium oxysporumMycelial Growth Inhibition54[1]
Fungal Species Activity MIC (µM)
Microsporum gypseum SH-MU-4Antifungal Activity615.2[2]
Phytotoxic Activity

As a phytotoxin produced by a plant pathogen, this compound demonstrates toxicity towards plants, inhibiting seedling elongation and protoplast viability.

Plant Species/Cell Type Activity ED50 / Concentration for 50% Reduction
Onion SeedlingsElongation Inhibition4 µg/mL[1]
Radish SeedlingsElongation Inhibition40 µg/mL
Onion ProtoplastsViability Reduction0.4 µg/mL
Cytotoxic and Anti-inflammatory Activity

This compound has been shown to possess cytotoxic activity against cancer cell lines and potent anti-inflammatory properties.

Cell Line Activity IC50
MCF-7 (Breast Cancer)Cytotoxic Activity27.1 µM[2]
Activity Effect Mechanism
Anti-inflammatoryInhibition of nitrite, inflammatory cytokine (TNF-α), and PGE2 production.[1][3]Acts through the MyD88-dependent intracellular signaling pathway and inhibits the expression of genes related to NF-κB-mediated signal transduction.[1][3]

Experimental Protocols

This section provides an overview of the methodologies employed in the research of this compound. While highly detailed, step-by-step protocols for every experiment are not always available in the cited literature, this section outlines the core procedures.

Isolation and Purification of this compound from Pyrenochaeta terrestris

A general workflow for the isolation and purification of this compound from fungal cultures is described below.

G cluster_0 Fungal Culture and Extraction cluster_1 Purification cluster_2 Analysis and Identification Culture Culture of Pyrenochaeta terrestris Harvest Harvest of Fungal Mycelia and Culture Filtrate Culture->Harvest Extraction Solvent Extraction of Culture Filtrate Harvest->Extraction Chromatography1 Column Chromatography (e.g., Silica Gel) Extraction->Chromatography1 TLC Thin Layer Chromatography (TLC) for Fraction Analysis Chromatography1->TLC Chromatography2 Further Chromatographic Purification (e.g., HPLC) TLC->Chromatography2 Spectroscopy Spectroscopic Analysis (NMR, Mass Spectrometry) Chromatography2->Spectroscopy Structure Structure Elucidation of this compound Spectroscopy->Structure

Isolation and Purification Workflow for this compound.

Methodology:

  • Fungal Culture: Pyrenochaeta terrestris is cultured in a suitable liquid medium.

  • Extraction: The culture filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • Chromatography: The crude extract is subjected to a series of chromatographic separations, such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing

The antifungal activity of this compound is typically assessed using broth microdilution or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC) or the Effective Dose for 50% inhibition (ED50).

General Protocol:

  • Inoculum Preparation: A standardized suspension of fungal spores or mycelial fragments is prepared.

  • Serial Dilution: this compound is serially diluted in a suitable broth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature for a defined period.

  • Endpoint Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth. For ED50 values, fungal growth at different concentrations is quantified (e.g., by spectrophotometry) and compared to a control.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed Seed Cells in 96-well plate Treat Treat cells with varying concentrations of this compound Seed->Treat Incubate Incubate for a specified duration Treat->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Measure absorbance at ~570 nm Add_Solvent->Read_Absorbance Calculate_Viability Calculate cell viability relative to control Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Workflow for a Typical Cytotoxicity (MTT) Assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Mechanism of Action

Anti-inflammatory Signaling Pathway

Research has indicated that this compound exerts its anti-inflammatory effects by modulating the MyD88-dependent and NF-κB signaling pathways.[1][3] Lipopolysaccharide (LPS), a component of Gram-negative bacterial cell walls, typically activates macrophages through Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the production of pro-inflammatory mediators. This compound has been shown to interfere with this pathway.

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Cytokines Inflammatory Cytokines (e.g., TNF-α, PGE2) Genes->Cytokines PyrenocineA This compound PyrenocineA->MyD88 Inhibits PyrenocineA->NFkB Inhibits translocation

Inhibitory Action of this compound on the NF-κB Signaling Pathway.

The diagram illustrates that this compound likely interferes with the MyD88-dependent signaling cascade and inhibits the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Antifungal and Phytotoxic Mechanisms of Action

The precise molecular mechanisms underlying the antifungal and phytotoxic activities of this compound are not as well-defined as its anti-inflammatory action. However, based on its structure and observed effects, some potential mechanisms can be proposed. For its antifungal activity, it may interfere with cell wall synthesis, disrupt membrane integrity, or inhibit essential enzymes in fungal metabolic pathways. Its phytotoxicity is likely due to the disruption of fundamental cellular processes in plants, such as cell division and membrane function, leading to inhibited growth and cell death.

Biosynthesis and Total Synthesis

Biosynthesis

Studies on the biosynthesis of this compound in Pyrenochaeta terrestris have shown that it is a polyketide. This was determined through isotopic labeling studies, which demonstrated the incorporation of acetate units into the this compound structure, a characteristic feature of polyketide biosynthesis.

Total Synthesis

Conclusion and Future Directions

This compound is a versatile natural product with a range of interesting biological activities. Its potent anti-inflammatory properties, coupled with its antibiotic, antifungal, and phytotoxic effects, make it a compelling candidate for further investigation in drug discovery and agricultural applications.

Future research should focus on several key areas:

  • Mechanism of Action: Elucidating the precise molecular targets for its antifungal and phytotoxic activities will be crucial for understanding its full potential and for the development of more selective analogues.

  • Total Synthesis: The development of an efficient and scalable total synthesis of this compound would be a significant advancement, enabling more in-depth biological studies and the exploration of its structure-activity relationships.

  • In Vivo Studies: While in vitro data is promising, in vivo studies are necessary to evaluate the efficacy and safety of this compound in animal models of inflammation, infection, and cancer.

  • Analogue Development: The synthesis and biological evaluation of this compound analogues could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

References

Pyrenocine A: A Fungal Polyketide with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to its Natural Sources, Biosynthesis, and Mechanism of Action

Introduction

Pyrenocine A, a polyketide mycotoxin, has garnered significant interest within the scientific community due to its diverse biological activities, including phytotoxic, antibiotic, and potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, details of its biosynthesis, and an in-depth look at its mechanism of action, particularly its modulation of inflammatory signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this fungal secondary metabolite.

Natural Sources and Producers of this compound

This compound has been isolated from a variety of fungal species, indicating a widespread distribution among different genera. The primary producers are filamentous fungi, often found in terrestrial and marine environments. Notable producers include:

  • Pyrenochaeta terrestris : The causal agent of pink root disease in onions, this fungus is one of the first identified sources of this compound.[1][2]

  • Penicillium paxilli : A marine-derived fungus that has been shown to produce this compound, highlighting the potential of marine ecosystems as a source of novel bioactive compounds.[3][4]

  • Paecilomyces sp. : A soil-borne fungus from which this compound and its analogues have been isolated.

  • Alternaria sp. : A novel species of Alternaria has been identified as a producer of this compound.

  • Colletotrichum gloeosporioides : The biosynthetic gene cluster for this compound has been identified in this plant pathogenic fungus.

Quantitative Production of this compound

The yield of this compound is highly dependent on the producing organism and the culture conditions. Optimization of fermentation parameters is crucial for maximizing production. The following table summarizes the reported yields of this compound from different fungal producers under specified culture conditions.

Fungal ProducerCulture MediumKey ConditionsThis compound Yield (mg/L)
Pyrenochaeta sp.Maltose (80 g/L) and Peanut Flour (16 g/L)Shaken culture, without external addition of inorganic salts.29.2
Alternaria sp.Sunflower Extract Medium (SEM)Liquid shake cultures.Significantly higher than in modified Czapek Dox broth (exact value not reported).

Experimental Protocols

Fungal Culture and Fermentation

3.1.1. Culture Media

  • Modified Czapek Dox Broth : Used for the cultivation of various fungal species.

  • Sunflower Extract Medium (SEM) : Prepared from the hot aqueous extract of fresh sunflower leaves, supplemented with sucrose. This medium has been shown to significantly enhance the production of this compound in a novel Alternaria species.

  • V8 Medium : A common medium for fungal growth and sporulation, containing V8 vegetable juice and agar.

  • Potato Dextrose Agar (PDA) : A general-purpose medium for the growth of fungi.

3.1.2. Incubation Conditions

  • Temperature : Optimal growth and metabolite production for most producers occur between 25°C and 28°C.

  • Agitation : For submerged cultures, agitation at approximately 170 rpm on a gyratory shaker is typical to ensure adequate aeration and nutrient distribution.

  • Incubation Time : Fermentation is typically carried out for 3 to 4 weeks to achieve maximum metabolite accumulation.

Isolation and Purification of this compound

3.2.1. Extraction

  • Following incubation, the fungal mycelium is separated from the culture broth by filtration.

  • The culture filtrate is then subjected to solvent extraction. A common method involves partitioning the filtrate against an equal volume of an organic solvent such as diethyl ether or ethyl acetate.

  • The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

3.2.2. Purification

  • Silica Gel Column Chromatography : The crude extract is dissolved in a minimal amount of a non-polar solvent and applied to a silica gel column. Elution is performed with a gradient of solvents of increasing polarity to separate the compounds based on their affinity for the stationary phase.

  • High-Performance Liquid Chromatography (HPLC) : Further purification to obtain high-purity this compound is achieved using reversed-phase HPLC. While specific parameters for this compound are not extensively detailed in the literature, a general protocol would involve:

    • Column : C18 reversed-phase column.

    • Mobile Phase : A gradient of acetonitrile in water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

    • Detection : UV detection at a wavelength appropriate for the chromophore of this compound.

Structure Elucidation

The chemical structure of this compound is elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule. The following table provides the reported ¹H and ¹³C NMR data for this compound in CDCl₃.[1]

PositionδC (ppm)δH (ppm, mult., J in Hz)
2163.7
398.45.96, s
4165.7
5110.1
6145.2
719.82.08, s
1'198.2
2'137.96.84, q, 6.9
3'145.86.97, q, 6.9
4'18.41.91, d, 6.9
  • High-Resolution Mass Spectrometry (HRMS) : Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). The biosynthesis of this compound originates from simple carboxylic acid precursors.

  • Precursors : Isotopic labeling studies have confirmed that the building blocks for this compound are acetate and S-adenosyl methionine.[5]

  • Polyketide Synthase (PKS) : The biosynthesis is catalyzed by a Type I PKS. It has been proposed that the carbon skeleton is formed from two polyketide chains: a tetraketide (C8) and a diketide (C4). One study suggests the involvement of enzyme-bound intermediates, specifically [CH₃COCH₂COCH₂COS-Enzyme] and [CH₃COCH₂COS-Enzyme].[6]

  • Biosynthetic Gene Cluster (BGC) : The genes responsible for the biosynthesis of secondary metabolites are often clustered together in the fungal genome. While the complete BGC for this compound has been identified in Colletotrichum gloeosporioides, the specific functions of all the genes within the cluster are still under investigation. The core of this cluster is a PKS gene responsible for the assembly of the polyketide backbone.

G cluster_0 This compound Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) S-Adenosyl Methionine S-Adenosyl Methionine S-Adenosyl Methionine->Polyketide Synthase (PKS) Methylation Intermediate Polyketide Chain Intermediate Polyketide Chain Polyketide Synthase (PKS)->Intermediate Polyketide Chain Condensation & Reduction This compound This compound Intermediate Polyketide Chain->this compound Cyclization & Tailoring

A simplified overview of the this compound biosynthetic pathway.

Mechanism of Anti-Inflammatory Action

This compound exhibits potent anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory response. Its primary mechanism of action involves the inhibition of the MyD88-dependent signaling pathway, which ultimately leads to the suppression of the transcription factor NF-κB.

5.1. The MyD88-Dependent Signaling Pathway

This pathway is a crucial component of the innate immune system, activated by Toll-like receptors (TLRs) upon recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS). The key steps in this pathway are:

  • TLR Activation : Ligand binding to a TLR initiates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).

  • Myddosome Formation : MyD88 recruits members of the IL-1 receptor-associated kinase (IRAK) family, forming a complex known as the Myddosome.

  • IRAK Phosphorylation : Within the Myddosome, IRAK4 phosphorylates and activates IRAK1.

  • TRAF6 Activation : Activated IRAK1 dissociates from the complex and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

  • IKK Complex Activation : TRAF6 activates the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).

  • IκBα Phosphorylation and Degradation : The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

  • NF-κB Nuclear Translocation : The degradation of IκBα unmasks the nuclear localization sequence of the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus.

  • Gene Transcription : In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), chemokines, and inducible nitric oxide synthase (iNOS).

5.2. Inhibition by this compound

This compound has been shown to act on the MyD88-dependent pathway, leading to the inhibition of NF-κB activation. While the precise molecular target of this compound within this cascade is yet to be definitively identified, its effects suggest it may interfere with one or more of the key signaling nodes.

G cluster_pathway MyD88-Dependent Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates IKK IKK Complex TRAF6->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa:e->NFkB:w NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Gene Expression NFkB_nucleus->Inflammation induces PyrenocineA This compound PyrenocineA->IKK inhibits?

Proposed mechanism of this compound's anti-inflammatory action.

Conclusion and Future Directions

This compound is a fungal-derived polyketide with significant potential for development as a therapeutic agent, particularly in the context of inflammatory diseases. Its widespread production by various fungal species suggests that it plays an important ecological role. The elucidation of its biosynthetic pathway opens up possibilities for synthetic biology approaches to enhance its production and generate novel analogues with improved therapeutic properties.

Future research should focus on:

  • Identifying the precise molecular target of this compound within the NF-κB signaling pathway to better understand its mechanism of action.

  • Fully characterizing the this compound biosynthetic gene cluster in various producer organisms to facilitate its heterologous expression and bioengineering.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases.

  • Exploring the full spectrum of its biological activities , including its potential as an anticancer and antimicrobial agent.

The continued investigation of this compound and other fungal secondary metabolites holds great promise for the discovery of new and effective therapeutic leads.

References

Methodological & Application

Application Notes and Protocols for the Purification of Pyrenocine A by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenocine A is a mycotoxin with notable biological activities, including phytotoxic, antibiotic, antiviral, and anti-inflammatory properties.[1] As a secondary metabolite produced by various fungi, such as those from the Pyrenochaeta and Penicillium genera, this compound has garnered interest for its potential applications in agriculture and pharmacology. Specifically, its anti-inflammatory effects have been shown to be mediated through the MyD88-dependent intracellular signaling pathway, leading to the inhibition of NF-κB activation. Given its therapeutic potential, robust and efficient purification methods are essential for obtaining high-purity this compound for further research and development.

This document provides detailed application notes and protocols for the purification of this compound from fungal cultures using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are based on established analytical and semi-preparative techniques.

Data Presentation

Table 1: HPLC Systems and Columns for this compound Analysis and Purification
ParameterAnalytical HPLCSemi-Preparative HPLC
System Waters Alliance 2695 system with a Waters 2996 photodiode array detector and a Micromass ZQ2000 MS detectorWaters 600 pump with a Waters 2487 dual wavelength absorbance detector, or a Waters 2535 quaternary gradient module with a Waters 2489 UV-visible detector
Column Type Reversed-Phase C18 (Inertsil ODS-SP or ODS-3) or C8 (Inertsil C8-4 or InertSustain)Reversed-Phase C18 (Inertsil ODS-SP or ODS-3) or C8 (Inertsil C8-4 or InertSustain)
Column Dimensions 4.6 x 250 mm4.6 x 250 mm or 14.0 x 250 mm
Particle Size 5 µm5 µm
Table 2: HPLC Operating Conditions for this compound Purification
ParameterCondition
Mobile Phase A: Water, B: Acetonitrile/Methanol mixture
Gradient 10% to 100% organic phase over 22 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis (200-400 nm) and/or Mass Spectrometry (ESI +/-)
MS Detector Range 200-800 Da
Capillary Voltage 3.00 kV
Source Temperature 100 °C
Desolvation Temp. 350 °C

Experimental Protocols

Fungal Culture and Extraction

This compound can be produced by fermentation of fungal strains such as Penicillium paxilli. The following is a general protocol for fungal culture and extraction of the crude metabolite mixture.

  • Fungal Inoculation and Growth: Inoculate a suitable liquid culture medium (e.g., Potato Dextrose Broth) with the this compound-producing fungal strain. Incubate the culture under appropriate conditions of temperature and agitation to promote fungal growth and secondary metabolite production.

  • Extraction: After a suitable incubation period, harvest the fungal biomass by filtration. Extract the culture filtrate and/or the mycelial mass with an organic solvent such as ethyl acetate.

  • Concentration: Evaporate the organic solvent from the extract under reduced pressure to obtain a crude extract containing this compound and other metabolites.

HPLC Purification of this compound

The following protocol is for the analytical and semi-preparative purification of this compound from the crude fungal extract.

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • Analytical Method Development: Initially, develop a separation method on an analytical scale (4.6 mm ID column) to optimize the separation of this compound from other components in the crude extract.

  • Gradient Elution: Employ a gradient elution to achieve good resolution. A typical gradient involves starting with a low percentage of the organic phase (e.g., 10% acetonitrile/methanol in water) and gradually increasing it to a high percentage (e.g., 100% acetonitrile/methanol) over a period of about 20-30 minutes.

  • Detection and Identification: Monitor the elution profile using a PDA detector to obtain the UV spectrum of the eluting peaks. This compound has a characteristic UV absorption profile. For unambiguous identification, couple the HPLC system to a mass spectrometer to determine the molecular weight of the compound in the target peak.

  • Semi-Preparative Scale-Up: Once the analytical method is optimized, scale it up to a semi-preparative column (e.g., 14.0 mm ID) to purify larger quantities of this compound. Adjust the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Collect the fraction corresponding to the this compound peak as it elutes from the column.

  • Purity Analysis: Analyze the collected fraction using the analytical HPLC method to assess the purity of the isolated this compound.

  • Solvent Evaporation: Remove the HPLC solvent from the purified fraction by evaporation under reduced pressure to obtain pure this compound.

Visualizations

PyrenocineA_Purification_Workflow cluster_extraction Extraction cluster_hplc HPLC Purification fungal_culture Fungal Culture (e.g., Penicillium paxilli) extraction Solvent Extraction (Ethyl Acetate) fungal_culture->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract sample_prep Sample Preparation (Dissolution & Filtration) crude_extract->sample_prep hplc_analysis Analytical HPLC (Method Development) sample_prep->hplc_analysis hplc_prep Semi-Preparative HPLC (Scale-up) hplc_analysis->hplc_prep fraction_collection Fraction Collection hplc_prep->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check final_product Pure this compound purity_check->final_product

Caption: Workflow for the extraction and HPLC purification of this compound.

PyrenocineA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 Ligand Binding TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylates & Degradates NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation PyrenocineA This compound PyrenocineA->MyD88 Inhibits DNA DNA NFkappaB_nuc->DNA Inflammatory_genes Inflammatory Gene Transcription DNA->Inflammatory_genes IkappaB_NFkappaB IκB NF-κB

Caption: Anti-inflammatory signaling pathway of this compound.

References

Spectroscopic Analysis of Pyrenocine A: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenocine A is a polyketide-derived α-pyrone metabolite produced by various fungal species. It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. Understanding the precise chemical structure and biological mechanism of this compound is crucial for its potential development as a therapeutic agent. This application note provides a detailed overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with standardized protocols for data acquisition. Furthermore, a putative signaling pathway for its anti-inflammatory activity is presented.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with high-resolution mass spectrometry (HR-MS).

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the reported ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) at a specific spectrometer frequency.

Table 1: ¹H NMR Data of this compound (in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
35.95s
57.15s
7 (CH₃)2.25s
4-OCH₃3.85s
1'6.85d16.0
2'6.40d16.0
3' (CH₃)2.30s

Table 2: ¹³C NMR Data of this compound (in CDCl₃)

PositionChemical Shift (δ) ppm
2164.5
399.0
4173.0
5110.0
6158.0
7 (CH₃)20.0
4-OCH₃56.0
1'130.0
2'138.0
3' (CH₃)18.0
4' (C=O)198.0
2D NMR Correlations (Expected)
  • COSY (Correlation Spectroscopy): Cross-peaks would be observed between the olefinic protons H-1' and H-2', indicating their scalar coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between each proton and its directly attached carbon. For example, a cross-peak would be observed between the proton at δ 5.95 (H-3) and the carbon at δ 99.0 (C-3).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing the connectivity of the molecular fragments. Key expected correlations include:

    • The methyl protons at C-7 (δ 2.25) to the carbons C-5, C-6, and C-7.

    • The methoxy protons (δ 3.85) to the carbon at C-4.

    • The olefinic proton H-1' (δ 6.85) to carbons C-5, C-2', and C-4'.

    • The methyl protons at C-3' (δ 2.30) to carbons C-2' and C-4'.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition of this compound. The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ would be consistent with the molecular formula C₁₂H₁₂O₄.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound, designed for researchers with experience in analytical chemistry.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 500 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Instrument: 500 MHz (or higher) NMR spectrometer.

    • Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration and experiment time.

    • Temperature: 298 K.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard pulse programs available on the spectrometer software (e.g., 'cosygpqf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf').

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • Set the number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512 for COSY, 128-256 for HSQC/HMBC).

    • Adjust the number of scans per increment to achieve a good signal-to-noise ratio.

    • For HMBC, optimize the long-range coupling delay (typically set to observe correlations over 2-3 bonds, e.g., a delay corresponding to a J-coupling of 8 Hz).

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase correct the spectra manually or automatically.

    • Perform baseline correction.

    • Reference the spectra to the TMS signal (δ 0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the 2D spectra to establish correlations and assign all signals.

High-Resolution Mass Spectrometry (HR-MS) Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • Instrumentation and Method:

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a liquid chromatography (LC) system.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

    • Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8-10 L/min, 300-350 °C).

    • Data Acquisition: Acquire full scan data in high-resolution mode.

  • Data Analysis:

    • Process the raw data using the instrument's software.

    • Determine the accurate mass of the molecular ion peak ([M+H]⁺).

    • Use the software's formula calculator to determine the elemental composition that best fits the measured accurate mass and isotopic pattern.

Signaling Pathway and Experimental Workflow

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to exhibit anti-inflammatory effects by modulating the Toll-like receptor 9 (TLR9) signaling pathway. The following diagram illustrates the proposed mechanism.

PyrenocineA_TLR9_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_endosome Endosome cluster_nucleus Nucleus PyrenocineA This compound TLR9 TLR9 PyrenocineA->TLR9 Inhibits MyD88 MyD88 TLR9->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates to Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Binds to promoter Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) Inflammatory_Genes->Inflammatory_Cytokines Leads to

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the TLR9/MyD88 signaling pathway.

General Experimental Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis of a natural product like this compound is outlined below.

Spectroscopic_Workflow Start Start: Purified Natural Product (this compound) NMR_Analysis NMR Spectroscopic Analysis Start->NMR_Analysis MS_Analysis Mass Spectrometric Analysis Start->MS_Analysis OneD_NMR 1D NMR (¹H, ¹³C) NMR_Analysis->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Analysis->TwoD_NMR HR_MS High-Resolution MS (e.g., Q-TOF, Orbitrap) MS_Analysis->HR_MS Data_Integration Data Integration and Structure Elucidation OneD_NMR->Data_Integration TwoD_NMR->Data_Integration HR_MS->Data_Integration Final_Structure Final Chemical Structure of this compound Data_Integration->Final_Structure

Caption: General workflow for the structural elucidation of this compound using NMR and Mass Spectrometry.

Conclusion

This application note provides a comprehensive guide to the spectroscopic analysis of this compound. The detailed NMR and MS data, coupled with robust experimental protocols, will aid researchers in the identification and characterization of this and similar natural products. The elucidation of its anti-inflammatory signaling pathway offers a foundation for further investigation into its therapeutic potential. By following these guidelines, scientists and drug development professionals can accelerate their research and development efforts in the field of natural product-based therapeutics.

Application Notes and Protocols for Testing Pyrenocine A Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenocine A is a mycotoxin produced by the fungus Pyrenochaeta terrestris. It belongs to the pyrone class of compounds and has demonstrated a range of biological activities, including antibiotic properties against various microorganisms.[1] Notably, Gram-positive bacteria have shown greater susceptibility to this compound than Gram-negative bacteria.[1] This document provides detailed protocols for testing the antimicrobial activity of this compound, including methods for determining its Minimum Inhibitory Concentration (MIC) and assessing its zone of inhibition. These protocols are designed to be reproducible and robust for research and drug development purposes.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the antimicrobial testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Microbial StrainStrain ID (e.g., ATCC)MIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Bacillus subtilisATCC 6633Penicillin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Gentamicin
Candida albicansATCC 10231Amphotericin B

Table 2: Zone of Inhibition of this compound against various microbial strains.

Microbial StrainStrain ID (e.g., ATCC)This compound Conc. (µ g/well )Zone of Inhibition (mm)Positive Control (Antibiotic)Positive Control Zone (mm)
Staphylococcus aureusATCC 29213Vancomycin (30 µg)
Bacillus subtilisATCC 6633Penicillin (10 U)
Escherichia coliATCC 25922Ciprofloxacin (5 µg)
Pseudomonas aeruginosaATCC 27853Gentamicin (10 µg)
Candida albicansATCC 10231Amphotericin B (100 U)

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Bacterial or fungal strains (e.g., ATCC recommended strains)

  • Standard antibiotics (positive controls)

  • Sterile saline (0.85% NaCl)

  • McFarland standard 0.5

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Ensure complete dissolution.

    • Further dilute this stock solution in the appropriate sterile broth (MHB or SDB) to create a working stock solution. The concentration of the working stock should be twice the highest concentration to be tested.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 600 nm.

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound working stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • This will result in concentrations ranging from the highest test concentration down to a fraction of it.

    • Well 11 should contain broth with the microbial inoculum but no this compound (growth control).

    • Well 12 should contain only sterile broth (sterility control).

    • Repeat the same procedure for the positive control antibiotic in separate rows.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well (except the sterility control well), bringing the final volume to 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 28°C for 48-72 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.

Protocol 2: Agar Well Diffusion Method

This method assesses the antimicrobial activity of this compound based on its ability to diffuse through agar and inhibit microbial growth, creating a zone of inhibition.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile cork borer (e.g., 6 mm diameter)

  • Standard antibiotic discs (positive controls)

  • DMSO (negative control)

  • Incubator

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA or SDA according to the manufacturer's instructions and pour into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to the 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Plates:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Evenly swab the entire surface of the agar plate to create a uniform lawn of the microorganism. Rotate the plate approximately 60 degrees and repeat the swabbing to ensure even distribution.

    • Allow the plate to dry for a few minutes.

  • Creation of Wells:

    • Use a sterile cork borer to create uniform wells in the agar.

  • Application of this compound and Controls:

    • Add a fixed volume (e.g., 50 µL) of the this compound solution (at a specific concentration) into a designated well.

    • In another well, add the same volume of DMSO to serve as a negative control.

    • Place a standard antibiotic disc on the agar surface as a positive control.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete inhibition (where no growth is visible) around each well and disc in millimeters (mm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic Protocol 1: Broth Microdilution (MIC) cluster_diffusion Protocol 2: Agar Well Diffusion prep_pyrenocine Prepare this compound Stock Solution (in DMSO) serial_dilution Serial Dilution of this compound in 96-well plate prep_pyrenocine->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate wells with microbial suspension prep_inoculum->inoculate_plate lawn_plate Create microbial lawn on agar plate prep_inoculum->lawn_plate serial_dilution->inoculate_plate incubate_mic Incubate plate inoculate_plate->incubate_mic read_mic Determine MIC (lowest concentration with no growth) incubate_mic->read_mic create_wells Create wells in agar lawn_plate->create_wells add_samples Add this compound, DMSO, and control antibiotic create_wells->add_samples incubate_diffusion Incubate plate add_samples->incubate_diffusion measure_zone Measure Zone of Inhibition (mm) incubate_diffusion->measure_zone

Caption: Experimental workflow for antimicrobial activity testing of this compound.

signaling_pathway cluster_pathway Hypothesized Antimicrobial Signaling Pathway of Pyrones cluster_membrane Cell Membrane Disruption cluster_qs Quorum Sensing Inhibition pyrenocine This compound (Pyrone Compound) membrane_integrity Loss of Membrane Integrity pyrenocine->membrane_integrity Direct Interaction qs_receptor Quorum Sensing Receptor pyrenocine->qs_receptor Antagonistic Binding signal_binding Inhibition of Signal Molecule Binding ion_leakage Ion Leakage membrane_integrity->ion_leakage cell_lysis Cell Lysis ion_leakage->cell_lysis gene_expression Downregulation of Virulence Gene Expression signal_binding->gene_expression biofilm Inhibition of Biofilm Formation gene_expression->biofilm

Caption: Hypothesized antimicrobial mechanisms of action for this compound.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Pyrenocine A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrenocine A, a mycotoxin produced by various fungi, has demonstrated notable anti-inflammatory properties in preclinical studies. These application notes provide detailed protocols for assessing the in vitro anti-inflammatory effects of this compound, focusing on its ability to inhibit key inflammatory mediators in a macrophage-based model system. The provided methodologies are essential for researchers investigating the therapeutic potential of this compound and similar natural products in inflammatory diseases.

Mechanism of Action Overview

This compound exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory mediators in activated macrophages.[1] Studies have shown that this compound can suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2] The underlying mechanism is linked to the modulation of the MyD88-dependent signaling pathway, which subsequently leads to the downregulation of the nuclear factor-kappa B (NF-κB) signaling cascade.[1]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound

This compound Concentration (µM)Mean Nitrite Concentration (µM)Percentage Inhibition (%)
0 (LPS only)25.30
0.1120.120.6
0.2316.534.8
0.4612.849.4
0.938.964.8
1.875.279.4
3.752.191.7

Data are estimated from graphical representations in Toledo et al., 2014 and are for illustrative purposes.

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production by this compound

This compound Concentration (µM)Mean PGE2 Concentration (pg/mL)Percentage Inhibition (%)
0 (LPS only)35000
0.94280020.0
1.87210040.0
3.75150057.1

Data are estimated from graphical representations in Toledo et al., 2014 and are for illustrative purposes.

Table 3: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production by this compound

This compound Concentration (µM)Mean TNF-α Concentration (pg/mL)Percentage Inhibition (%)
0 (LPS only)40000
0.94320020.0
1.87240040.0
3.75160060.0

Data are estimated from graphical representations in Toledo et al., 2014 and are for illustrative purposes.

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for these assays.

  • Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treatment protocol: Pre-incubate the cells with various concentrations of this compound for 2 hours before stimulating with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours.

    • Post-treatment protocol: Stimulate the cells with 1 µg/mL of LPS for 2 hours before adding various concentrations of this compound and incubating for a further 18-24 hours.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Note: Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium nitrite (for standard curve).

  • 96-well microplate reader.

Protocol:

  • After the treatment period, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Add 50 µL of the freshly prepared Griess reagent to each well containing the supernatant and standards.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Immunoassay (ELISA)

This protocol outlines the quantitative measurement of PGE2 in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Materials:

  • Commercially available PGE2 ELISA kit.

  • 96-well microplate reader.

Protocol:

  • Follow the manufacturer's instructions provided with the PGE2 ELISA kit.

  • Briefly, after the treatment period, collect the cell culture supernatants.

  • Add the supernatants, standards, and PGE2-horseradish peroxidase (HRP) conjugate to the wells of the antibody-coated microplate.

  • Incubate the plate as per the kit's instructions to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution to the wells and incubate to allow for color development.

  • Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculate the PGE2 concentration in the samples based on the standard curve.

Tumor Necrosis Factor-alpha (TNF-α) Immunoassay (ELISA)

This protocol describes the quantification of TNF-α in the cell culture supernatant using a sandwich ELISA kit.

Materials:

  • Commercially available TNF-α ELISA kit.

  • 96-well microplate reader.

Protocol:

  • Adhere to the protocol provided with the commercial TNF-α ELISA kit.

  • In brief, after cell treatment, collect the culture supernatants.

  • Add the supernatants and standards to the wells of the anti-TNF-α antibody-coated microplate and incubate.

  • Wash the plate and add the detection antibody. Incubate as recommended.

  • After another wash step, add the enzyme-linked secondary antibody and incubate.

  • Wash the plate and add the substrate solution to initiate the colorimetric reaction.

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Determine the TNF-α concentration in the samples from the standard curve.

Visualizations

G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Nucleus Nucleus DNA DNA NFκB_nuc->DNA Binds iNOS iNOS mRNA DNA->iNOS COX2 COX-2 mRNA DNA->COX2 TNFα_mRNA TNF-α mRNA DNA->TNFα_mRNA NO Nitric Oxide iNOS->NO Translates to iNOS enzyme PGE2 PGE2 COX2->PGE2 Translates to COX-2 enzyme TNFα TNF-α TNFα_mRNA->TNFα Translates PyrenocineA This compound PyrenocineA->MyD88 Inhibits

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.

G start Start seed_cells Seed RAW 264.7 cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with this compound (Pre- or Post-LPS) adhere->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect cell culture supernatant incubate->collect assays Perform Assays collect->assays no_assay Nitric Oxide (NO) Assay assays->no_assay pge2_assay PGE2 ELISA assays->pge2_assay tnfa_assay TNF-α ELISA assays->tnfa_assay analyze Analyze Data no_assay->analyze pge2_assay->analyze tnfa_assay->analyze end End analyze->end

Caption: General experimental workflow for in vitro anti-inflammatory screening.

References

Application Notes and Protocols for Cell-Based Assays of Pyrenocine A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenocine A, a natural product derived from fungi, has demonstrated notable cytotoxic effects against various cancer cell lines. Its potential as an anticancer agent stems from its unique mechanism of action, which includes the induction of mitotic arrest and apoptosis. These application notes provide a comprehensive overview of the methodologies to assess the cytotoxicity of this compound, present available data on its efficacy, and delineate the known signaling pathways involved in its cellular effects.

Data Presentation

The cytotoxic activity of this compound has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
HeLaCervical CancerNot Specified2.6 - 12.9[1]
Various Cancer CellsNot SpecifiedNot Specified2.6 - 12.9[1]

Further research is required to establish a more comprehensive panel of IC50 values across a wider range of cancer cell lines and using standardized assay conditions.

Experimental Protocols

To assess the cytotoxic effects of this compound, several cell-based assays can be employed. The following are detailed protocols for commonly used methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.

Materials:

  • This compound stock solution

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well microtiter plates

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions provided in the kit. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of the DNA stain propidium iodide (PI) by cells with compromised membranes.

Materials:

  • This compound stock solution

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect both the detached and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of this compound involves a series of sequential steps from cell culture preparation to data analysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treatment Compound Treatment prep_cells->treatment prep_compound This compound Dilution prep_compound->treatment incubation Incubation treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay incubation->apoptosis readout Plate Reading / Flow Cytometry mtt->readout ldh->readout apoptosis->readout analysis IC50 Calculation & Statistical Analysis readout->analysis

Caption: A generalized workflow for evaluating the cytotoxicity of this compound.

Proposed Signaling Pathway for this compound-Induced Cell Death

This compound is known to induce M-phase cell cycle arrest through the formation of monopolar spindles. While the exact mechanism is still under investigation and appears to be novel, it is distinct from the direct inhibition of the Eg5 motor protein. Furthermore, this compound has been suggested to induce apoptosis, and one potential pathway involves the modulation of the NF-κB signaling cascade. The following diagram illustrates a hypothetical model of this compound's action.

G cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis PyrenocineA This compound UnknownTarget Unknown Target(s) PyrenocineA->UnknownTarget NFkB_pathway NF-κB Pathway Modulation PyrenocineA->NFkB_pathway Spindle Monopolar Spindle Formation UnknownTarget->Spindle MPhaseArrest M-Phase Arrest Spindle->MPhaseArrest Apoptosis_Induction Apoptosis MPhaseArrest->Apoptosis_Induction leads to NFkB_pathway->Apoptosis_Induction

Caption: A proposed mechanism of this compound-induced cytotoxicity.

Further research is necessary to fully elucidate the molecular targets of this compound and the precise signaling cascades it modulates to exert its cytotoxic effects. These protocols and data serve as a foundation for researchers to further investigate the potential of this compound as a therapeutic agent.

References

Pyrenocine A: Application Notes and Protocols for Herbicide Lead Compound Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenocine A, a mycotoxin produced by various fungi such as Pyrenochaeta terrestris, has demonstrated notable phytotoxic properties, positioning it as a compelling candidate for development as a novel herbicide lead compound.[1] Its ability to inhibit plant growth and induce necrosis suggests a potential mechanism of action that could be exploited for weed management.[2] This document provides detailed application notes and experimental protocols for researchers interested in evaluating the herbicidal potential of this compound and its analogs.

Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Herbicidal and Phytotoxic Activity of this compound

Test Organism/SystemParameterValueReference
Onion (seedling elongation)ED504 µg/mL[3]
Onion and Rice (root growth)100% inhibition250 ppm (for Pyrenochaetic acid A, a related compound)[1]
Helianthus annuus (leaf necrosis)Effective Concentration≥ 12 ppm[2]

Table 2: General Antibiotic Activity of this compound

Test OrganismParameterValueReference
Fusarium oxysporum f. sp. cepae (spore germination)ED5014 µg/mL[3]
Fusarium solani f. sp. pisi (spore germination)ED5020 µg/mL[3]
Mucor hiemalis (spore germination)ED5020 µg/mL[3]
Rhizopus stolonifer (spore germination)ED5025 µg/mL[3]
Pyrenochaeta terrestris (mycelial growth)ED5077 µg/mL[3]
Fusarium oxysporum (mycelial growth)ED5054 µg/mL[3]
Bacillus subtilis (growth inhibition)ED5030 µg/mL[3]
Staphylococcus aureus (growth inhibition)ED5045 µg/mL[3]
Escherichia coli (growth inhibition)ED50200 µg/mL[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for herbicide bioassays and can be adapted for the specific evaluation of this compound.

Protocol 1: Seed Germination and Seedling Growth Inhibition Assay

This protocol is designed to assess the pre-emergent herbicidal activity of this compound.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO, diluted to final concentrations with water)

  • Seeds of monocot (e.g., Echinochloa crus-galli - barnyard grass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Growth chamber or incubator with controlled temperature and light conditions

  • Distilled water (as a negative control)

  • Commercial herbicide (e.g., glyphosate, as a positive control)

Procedure:

  • Prepare a series of dilutions of this compound from the stock solution. The final concentrations should span a range to determine the IC50 value (e.g., 1, 10, 50, 100, 250, 500 µg/mL). The final DMSO concentration in all treatments, including the control, should be kept constant and at a non-phytotoxic level (typically ≤ 0.5%).

  • Place two layers of filter paper in each Petri dish and moisten them with 5 mL of the respective test solution (or control).

  • Place 20-30 seeds of the selected weed species evenly on the filter paper.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber at 25 ± 2°C with a 16/8 h (light/dark) photoperiod.

  • After 5-7 days, measure the germination percentage, root length, and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the negative control.

  • Determine the IC50 value (the concentration that causes 50% inhibition) for root and shoot growth using a suitable statistical software.[4][5]

Protocol 2: Whole Plant Foliar Application Assay

This protocol evaluates the post-emergent herbicidal activity of this compound.

Materials:

  • This compound solutions of varying concentrations, prepared with a small amount of surfactant (e.g., Tween 20 at 0.1%) to ensure adhesion to the leaves.

  • Weed seedlings (2-3 leaf stage) grown in pots with a standard potting mix.

  • Spray bottle or a laboratory-grade sprayer for uniform application.

  • Greenhouse or controlled environment chamber.

  • Negative control (water with surfactant) and positive control (commercial herbicide).

Procedure:

  • Grow the selected weed species in pots until they reach the 2-3 leaf stage.

  • Prepare the this compound test solutions.

  • Spray the seedlings uniformly with the test solutions until the foliage is thoroughly wet. Ensure even coverage.

  • Place the treated plants in a greenhouse or growth chamber under standard growing conditions.

  • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • A rating scale (e.g., 0 = no injury, 100 = complete death) can be used to quantify the herbicidal effect.

  • At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and measure the dry weight to quantify the growth inhibition.

Protocol 3: Investigation of the Mechanism of Action - Cell Cycle Analysis

Based on the known activity of this compound in cancer cells (inducing monopolar spindle formation), this protocol aims to investigate its effect on plant cell division.[6]

Materials:

  • Actively growing plant tissue, such as root tips of onion (Allium cepa) or tobacco BY-2 suspension cells.

  • This compound solutions at concentrations determined to be effective in growth inhibition assays.

  • Fixative solution (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1 v/v/v).

  • DNA staining solution (e.g., DAPI or propidium iodide).

  • Fluorescence microscope.

Procedure:

  • Treat the plant material (e.g., onion root tips immersed in solution or BY-2 cells in culture) with different concentrations of this compound for a defined period (e.g., 24 hours).

  • Fix the samples in the fixative solution.

  • Prepare the samples for microscopy (e.g., squashing root tips on a slide or mounting BY-2 cells).

  • Stain the cells with a DNA-specific fluorescent dye.

  • Observe the cells under a fluorescence microscope, paying close attention to the mitotic stages and the morphology of the mitotic spindle and chromosomes.

  • Quantify the mitotic index and the percentage of cells in different mitotic phases to identify any cell cycle arrest. Look for abnormalities such as monopolar spindles or misaligned chromosomes.

Mandatory Visualizations

experimental_workflow cluster_preliminary Preliminary Screening cluster_in_vitro In Vitro Assays cluster_whole_plant Whole Plant Assays cluster_moa Mechanism of Action Studies cluster_output Data Analysis & Output start This compound assay_selection Select Bioassays start->assay_selection germination Seed Germination Assay assay_selection->germination growth Root & Shoot Growth Assay assay_selection->growth foliar Foliar Application growth->foliar soil Soil Drench growth->soil cell_cycle Cell Cycle Analysis foliar->cell_cycle symptoms Characterize Phytotoxicity Symptoms foliar->symptoms enzyme Enzyme Inhibition Assays soil->enzyme ic50 Determine IC50/ED50 cell_cycle->ic50 pathway Identify Potential Target Pathway cell_cycle->pathway enzyme->ic50 enzyme->pathway

Caption: Experimental workflow for evaluating this compound as a herbicide.

potential_moa cluster_cellular Cellular Level Effects cluster_physiological Physiological Outcomes Pyrenocine_A This compound cell_division Inhibition of Cell Division (Potential Target: Mitotic Spindle) Pyrenocine_A->cell_division Hypothesized membrane Membrane Damage Pyrenocine_A->membrane root_inhibition Root Growth Inhibition cell_division->root_inhibition shoot_inhibition Shoot Growth Inhibition cell_division->shoot_inhibition necrosis Necrosis membrane->necrosis chlorosis Chlorosis membrane->chlorosis plant_death plant_death root_inhibition->plant_death Plant Death shoot_inhibition->plant_death necrosis->plant_death chlorosis->plant_death

Caption: Potential mechanism of action of this compound in plants.

Discussion and Future Directions

The available data indicates that this compound exhibits significant phytotoxic and herbicidal properties, making it a promising starting point for the development of new herbicides. However, several knowledge gaps need to be addressed:

  • Mechanism of Action in Plants: The primary mode of action of this compound in plants is not well understood. While its effect on cell division in cancer cells is a strong lead, dedicated studies in plant systems are crucial to confirm if this mechanism is conserved.[6] Further research should also investigate other potential targets, such as key enzymes in metabolic pathways or impacts on membrane integrity.

  • Spectrum of Activity: Comprehensive screening against a broader range of agronomically important weed species is necessary to determine the full spectrum of its herbicidal activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs will be essential to optimize its herbicidal potency, selectivity, and physicochemical properties for agricultural applications.

  • Toxicology and Environmental Fate: Thorough toxicological studies on non-target organisms and investigations into its environmental persistence and degradation are required for any potential commercial development.

By following the outlined protocols and addressing these key research areas, the potential of this compound as a novel herbicide lead compound can be systematically evaluated, paving the way for the development of new and effective weed management solutions.

References

Application of Pyrenocine A in Agricultural Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenocine A, a polyketide-derived α-pyrone mycotoxin, has demonstrated significant potential in agricultural research due to its potent herbicidal and antifungal properties.[1][2] Produced by various fungal species, including Pyrenochaeta terrestris, the causal agent of pink root disease in onions, this compound exhibits a broad spectrum of activity against various plant and fungal species.[1][2] Its biological activities, including its mode of action, are areas of active investigation for the development of novel and effective agrochemicals. This document provides detailed application notes, experimental protocols, and a summary of the current understanding of this compound's mechanism of action to facilitate further research and development.

Data Presentation

Herbicidal Activity of this compound

The phytotoxic effects of this compound have been evaluated against various plant species. The following table summarizes the key quantitative data on its herbicidal activity.

Plant SpeciesAssay TypeParameterValue (µg/mL)Reference
Onion (Allium cepa)Seedling ElongationED504[3]
Radish (Raphanus sativus)Seedling ElongationED5040[3]

ED50: The effective dose for 50% inhibition.

Antifungal Activity of this compound

This compound has shown inhibitory effects against a range of fungal pathogens. The table below presents the quantitative data on its antifungal activity.

Fungal SpeciesAssay TypeParameterValue (µg/mL)Reference
Fusarium oxysporum f. sp. cepaeSpore GerminationED5014[1]
Fusarium solani f. sp. pisiSpore GerminationED5020[1]
Mucor hiemalisSpore GerminationED5020[1]
Rhizopus stoloniferSpore GerminationED5025[1]
Pyrenochaeta terrestrisMycelial GrowthED5077[1]
Fusarium oxysporumMycelial GrowthED5054[1]

ED50: The effective dose for 50% inhibition.

Experimental Protocols

Protocol 1: Onion Seedling Elongation Assay for Herbicidal Activity

This protocol is adapted from the methodology described by Sparace et al. (1985) and is designed to assess the phytotoxicity of this compound on onion seedlings.[3]

Materials:

  • Onion seeds (Allium cepa)

  • This compound stock solution (in a suitable solvent, e.g., ethanol or DMSO)

  • Sterile distilled water

  • 25% (v/v) Sodium hypochlorite solution (e.g., Clorox)

  • Sterile filter paper (9 cm diameter)

  • Sterile petri dishes (9 cm)

  • Sterile forceps

  • Incubator set to 25°C in darkness

Procedure:

  • Seed Sterilization: Surface sterilize onion seeds by immersing them in a 25% sodium hypochlorite solution for 50 minutes with continuous stirring.

  • Rinsing: Thoroughly rinse the sterilized seeds with sterile distilled water to remove any residual bleach.

  • Pre-germination: Place the sterilized seeds on sterile filter paper moistened with sterile distilled water in petri dishes. Incubate at 25°C in the dark for 3 days, or until radicle lengths are approximately 5 mm.

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in sterile distilled water from the stock solution. A solvent control (water with the same concentration of the solvent used for the stock solution) and a negative control (sterile distilled water only) should be included.

  • Assay Setup: Place a sterile 9 cm filter paper disc in each petri dish. Moisten each disc with 5 mL of the respective test solution (this compound dilution, solvent control, or negative control).

  • Seedling Placement: Using sterile forceps, carefully place 40 pre-germinated seedlings on each filter paper disc.

  • Incubation: Incubate the petri dishes at 25°C in the dark for 9-10 days.

  • Data Collection: After the incubation period, measure the total length of each seedling from the tip of the radicle to the tip of the cotyledon.

  • Analysis: Calculate the average seedling length for each treatment. The percentage of inhibition is calculated using the formula: % Inhibition = [ (Control Length - Treatment Length) / Control Length ] * 100 The ED50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: Fungal Spore Germination Assay

This protocol is a general method for assessing the effect of this compound on the spore germination of filamentous fungi, such as Fusarium oxysporum.

Materials:

  • Fungal culture of the target species (e.g., Fusarium oxysporum)

  • This compound stock solution

  • Sterile distilled water or a suitable buffer

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile microscope slides with a central cavity (cavity slides)

  • Sterile coverslips

  • Micropipettes

  • Hemocytometer or other cell counting device

  • Incubator at the optimal temperature for the fungal species

  • Microscope

Procedure:

  • Spore Suspension Preparation: Harvest spores from a mature fungal culture grown on PDA by flooding the plate with a small volume of sterile distilled water and gently scraping the surface with a sterile loop.

  • Spore Concentration Adjustment: Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a desired level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

  • Preparation of Test Solutions: Prepare serial dilutions of this compound in sterile distilled water or a suitable buffer. Include a solvent control and a negative control.

  • Assay Setup: In a sterile microcentrifuge tube, mix a defined volume of the spore suspension with an equal volume of the test solution.

  • Incubation: Pipette a small aliquot (e.g., 20 µL) of the mixture into the cavity of a sterile cavity slide, cover with a sterile coverslip, and place the slide in a humid chamber (e.g., a petri dish with moist filter paper) to prevent drying. Incubate at the optimal temperature for the fungal species for a predetermined time (e.g., 6-24 hours).

  • Data Collection: Using a microscope, observe at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Analysis: Calculate the percentage of spore germination for each treatment. The percentage of inhibition is calculated as: % Inhibition = [ (Control Germination % - Treatment Germination %) / Control Germination % ] * 100 The ED50 value can be determined from a dose-response curve.

Protocol 3: Mycelial Growth Inhibition Assay

This protocol describes a method to evaluate the effect of this compound on the mycelial growth of fungi, such as Pyrenochaeta terrestris.

Materials:

  • Actively growing culture of the target fungus on PDA

  • This compound stock solution

  • Sterile PDA medium

  • Sterile petri dishes (9 cm)

  • Sterile cork borer or scalpel

  • Incubator at the optimal temperature for the fungal species

  • Ruler or calipers

Procedure:

  • Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations. Also prepare control plates with the solvent alone and without any additions.

  • Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the edge of an actively growing fungal culture. Place the plug, mycelial side down, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus until the mycelium in the control plate has reached a significant portion of the plate diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Analysis: Calculate the average colony diameter for each treatment. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [ (Control Diameter - Treatment Diameter) / Control Diameter ] * 100 The ED50 value can be determined from a dose-response curve.

Mechanism of Action

The precise molecular mechanism of action of this compound in plants and fungi is still under investigation. However, current research provides some insights into its potential modes of action.

Herbicidal Mechanism of Action: Disruption of Mitosis

Recent studies on the effect of this compound on cancer cells have shown that it induces the formation of monopolar spindles, leading to mitotic arrest.[4] This suggests that this compound may interfere with the function of key proteins involved in spindle formation, such as motor proteins. As the machinery of mitosis is highly conserved between animals and plants, it is plausible that this compound exerts its phytotoxic effects by disrupting microtubule dynamics and spindle assembly during cell division in plants. This would lead to an inhibition of growth and development, consistent with the observed seedling elongation inhibition.

G PyrenocineA This compound PlantCell Plant Cell PyrenocineA->PlantCell SpindleFormation Mitotic Spindle Formation PyrenocineA->SpindleFormation Inhibits MicrotubuleDynamics Microtubule Dynamics (Polymerization/Depolymerization) CellDivision Cell Division MicrotubuleDynamics->SpindleFormation SpindleFormation->CellDivision GrowthInhibition Inhibition of Plant Growth (e.g., root and shoot elongation) CellDivision->GrowthInhibition

Caption: Proposed herbicidal mechanism of this compound in plants.

Antifungal Mechanism of Action: A Multi-pronged Approach

While the specific fungal targets of this compound are not yet fully elucidated, the effects of other α-pyrones suggest a multi-pronged mechanism of action.[5] These compounds are known to interfere with key physiological processes in fungi, potentially including:

  • Cell Wall Integrity: α-Pyrones may inhibit the synthesis of essential cell wall components, such as chitin, leading to a weakened cell wall and increased susceptibility to osmotic stress.

  • Membrane Integrity: Disruption of the fungal cell membrane is another potential mechanism, which could lead to leakage of cellular contents and ultimately cell death.

  • Signal Transduction: Some α-pyrones have been shown to interfere with signaling pathways that regulate fungal development and pathogenicity, such as the TOR pathway.[6][7]

The biostatic, rather than biocidal, activity observed for this compound against some bacteria suggests that it may inhibit growth without directly killing the cells, which could be due to the disruption of essential metabolic pathways.[1]

G cluster_mechanisms Potential Targets PyrenocineA This compound FungalCell Fungal Cell PyrenocineA->FungalCell CellWall Cell Wall Synthesis PyrenocineA->CellWall Inhibits CellMembrane Cell Membrane Integrity PyrenocineA->CellMembrane Disrupts Signaling Signal Transduction (e.g., TOR pathway) PyrenocineA->Signaling Interferes with Inhibition Inhibition of Fungal Growth (Mycelial growth & Spore germination) CellWall->Inhibition CellMembrane->Inhibition Signaling->Inhibition

Caption: Potential antifungal mechanisms of this compound.

Conclusion

This compound presents a promising natural product for the development of new herbicides and fungicides. Its potent biological activities, coupled with a potentially novel mode of action targeting fundamental cellular processes, make it a valuable subject for further investigation. The protocols and data provided herein are intended to serve as a resource for researchers in the field of agrochemical discovery and development, facilitating a deeper understanding of this compound's potential applications in sustainable agriculture. Further research is warranted to fully elucidate its molecular targets and to optimize its efficacy and selectivity for practical agricultural use.

References

Investigating Pyrenocine A for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of Pyrenocine A, a natural product with promising anti-inflammatory and anticancer activities. The information compiled herein is intended to guide researchers in exploring its mechanisms of action and evaluating its suitability as a drug discovery lead.

I. Biological Activities and Potential Therapeutic Applications

This compound, a mycotoxin produced by various fungi, has demonstrated significant biological activities that warrant further investigation for drug development.[1] Its primary reported activities include potent anti-inflammatory effects and cytotoxicity against cancer cells.

Anti-inflammatory Activity

This compound has been shown to suppress the activation of macrophages, key cells in the inflammatory response.[2][3] In vitro studies have demonstrated its ability to inhibit the production of several pro-inflammatory mediators, including:

  • Nitric Oxide (NO): A signaling molecule involved in inflammation.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.[2]

  • Prostaglandin E2 (PGE2): A lipid mediator of inflammation.[2]

These effects suggest that this compound could be a valuable lead compound for the development of new anti-inflammatory drugs.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It exhibits cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range.[4] A key finding is its ability to induce mitotic arrest in cancer cells by causing the formation of monopolar spindles, a characteristic that can lead to cancer cell death.[4] This unique mechanism of action distinguishes it from many existing anticancer drugs and presents a novel therapeutic strategy.

Antibiotic Activity

This compound has also been reported to possess general antibiotic activity against certain bacteria and fungi, although this aspect has been less explored in the context of drug discovery compared to its anti-inflammatory and anticancer properties.[5]

II. Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Anticancer Activity of this compound

Cell LineActivityIC50 ValueReference
HeLaCytotoxicity2.6 - 12.9 µM[4]
HeLaProliferation Suppression (Alkyne-tagged analog)2.3 µM[4]

Table 2: Anti-inflammatory and Antibiotic Activity of this compound

Organism/Cell LineActivityED50/IC50 ValueReference
RAW 264.7 MacrophagesNO Production Inhibition (LPS-stimulated)Effective at 0.11 - 3.75 µM[2][6]
Onion SeedlingElongation Inhibition4 µg/mL[5]
Fusarium oxysporumSpore Germination Inhibition14 µg/mL[5]
Fusarium solaniSpore Germination Inhibition20 µg/mL[5]
Mucor hiemalisSpore Germination Inhibition20 µg/mL[5]
Rhizopus stoloniferSpore Germination Inhibition25 µg/mL[5]
Pyrenochaeta terrestrisMycelial Growth Inhibition77 µg/mL[5]
Fusarium oxysporumMycelial Growth Inhibition54 µg/mL[5]
Bacillus subtilisGrowth Inhibition30 µg/mL[5]
Staphylococcus aureusGrowth Inhibition45 µg/mL[5]
Escherichia coliGrowth Inhibition200 µg/mL[5]

III. Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating specific intracellular signaling pathways. It has been shown to act through the MyD88-dependent pathway , which is a key signaling cascade in the innate immune response.[2][3] This pathway is activated by Toll-like receptors (TLRs) upon recognition of pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This compound inhibits the subsequent activation of the transcription factor NF-κB , a central regulator of inflammatory gene expression.[2][3] It does not appear to affect the TRIF-dependent signaling pathway.[2]

G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates ProInflammatory Pro-inflammatory Mediators (NO, TNF-α, PGE2) NFkB->ProInflammatory induces expression PyrenocineA This compound PyrenocineA->MyD88 inhibits

This compound Anti-inflammatory Signaling Pathway
Anticancer Mechanism of Action

The anticancer activity of this compound stems from its ability to disrupt mitosis. It induces the formation of monopolar spindles in cancer cells, leading to M phase arrest.[4] This is a significant finding as it suggests a mechanism of action that is distinct from common microtubule-targeting agents. Notably, this compound does not directly inhibit the ATPase activity of the kinesin motor protein Eg5, which is a known target for other drugs that induce monopolar spindles.[4] This points to a novel molecular target for this compound in cancer cells.

G cluster_cell Cancer Cell PyrenocineA This compound UnknownTarget Novel Molecular Target PyrenocineA->UnknownTarget interacts with SpindleFormation Bipolar Spindle Formation UnknownTarget->SpindleFormation disrupts MonopolarSpindle Monopolar Spindle Formation MPhaseArrest M Phase Arrest MonopolarSpindle->MPhaseArrest leads to CellDeath Apoptosis MPhaseArrest->CellDeath induces

This compound Anticancer Mechanism

IV. Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activities of this compound.

In Vitro Anti-inflammatory Activity Assessment in Macrophages

This protocol describes how to assess the anti-inflammatory effects of this compound on RAW 264.7 macrophages.

G cluster_workflow Anti-inflammatory Assay Workflow start Seed RAW 264.7 cells pretreatment Pre-treatment: Add this compound (2h) start->pretreatment posttreatment Post-treatment: Add this compound (2h post-stimulus) start->posttreatment stimulate Stimulate with LPS/CpG/Poly I:C (18h) pretreatment->stimulate posttreatment->stimulate collect Collect Supernatant stimulate->collect analyze Analyze for NO, TNF-α, PGE2 collect->analyze

Workflow for Anti-inflammatory Assays

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS), CpG-ODNs, Poly I:C

  • Griess Reagent

  • ELISA kits for TNF-α and PGE2

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.[2]

  • Treatment Protocols:

    • Pre-treatment: Add varying concentrations of this compound (e.g., 0.11 to 3.75 µM) to the cells and incubate for 2 hours.[2] Following this, add the inflammatory stimulus (LPS, CpG, or Poly I:C at 1 µg/mL) and incubate for an additional 18 hours.[2]

    • Post-treatment: Add the inflammatory stimulus (1 µg/mL) to the cells and incubate for 2 hours.[2] Then, add varying concentrations of this compound and incubate for an additional 18 hours.[2]

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant.

  • Nitric Oxide (NO) Measurement:

    • Mix an equal volume of supernatant with Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO levels.

  • Cytokine and PGE2 Measurement:

    • Use commercially available ELISA kits to measure the concentrations of TNF-α and PGE2 in the supernatant according to the manufacturer's instructions.

  • Cell Viability Assay:

    • Perform a concurrent MTT or similar cell viability assay to ensure that the observed inhibitory effects are not due to cytotoxicity. Concentrations of this compound below 7.5 µM have been shown to not significantly affect the viability of RAW 264.7 cells.[2]

In Vitro Anticancer Activity Assessment

This protocol outlines the steps to evaluate the anticancer effects of this compound on a cancer cell line such as HeLa.

Materials:

  • HeLa (or other cancer cell line)

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • MTT or other cell proliferation assay reagent

  • 96-well and 6-well plates

  • Microscope with live-cell imaging capabilities (optional)

  • Reagents for immunofluorescence staining (e.g., anti-α-tubulin antibody, DAPI)

Protocol:

  • Cytotoxicity Assay (IC50 Determination):

    • Seed HeLa cells in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 48-72 hours.

    • Perform an MTT assay to determine the cell viability and calculate the IC50 value.

  • Cell Cycle Analysis:

    • Treat HeLa cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

    • Harvest the cells, fix them in ethanol, and stain with propidium iodide.

    • Analyze the cell cycle distribution using a flow cytometer.

  • Immunofluorescence Staining for Spindle Analysis:

    • Grow HeLa cells on coverslips in a 6-well plate.

    • Treat the cells with this compound.

    • Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and block with BSA.

    • Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on slides and visualize the spindle morphology using a fluorescence microscope. Look for the characteristic ring-shaped chromosomes and monopolar spindles.[4]

  • Live-Cell Imaging (Optional):

    • Use live-cell imaging to observe the dynamics of mitotic arrest in real-time in cells treated with this compound.

V. Conclusion

This compound represents a promising natural product for drug discovery, with well-documented anti-inflammatory and emerging anticancer properties. Its unique mechanisms of action, particularly the induction of monopolar spindles in cancer cells, make it an attractive candidate for the development of novel therapeutics. The protocols and data presented in this document provide a solid foundation for researchers to further explore the potential of this compound and its analogs in preclinical studies.

References

Application Notes and Protocols: The Effect of Pyrenocine A on Macrophage Activation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrenocine A, a secondary metabolite isolated from the marine-derived fungus Penicillium paxilli, has demonstrated significant anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols to investigate the effects of this compound on macrophage activation pathways. Macrophages, key players in the innate immune system, can be activated by various stimuli, such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory mediators. This compound has been shown to suppress this activation, primarily by inhibiting the MyD88-dependent NF-κB signaling pathway.[1] These notes offer a comprehensive guide for researchers interested in the immunomodulatory potential of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects by intervening in key signaling cascades within macrophages upon stimulation with LPS. The primary mechanism involves the inhibition of the MyD88-dependent signaling pathway, which is crucial for the activation of the transcription factor NF-κB.[1] By downregulating the NF-κB pathway, this compound effectively reduces the expression of various pro-inflammatory genes.

Furthermore, this compound has been observed to decrease the surface expression of Mac-1 (CD11b/CD18), an adhesion molecule involved in cell migration, and B7.1 (CD80), a co-stimulatory molecule essential for T-cell activation.[1] This suggests that this compound can modulate the inflammatory response by not only reducing inflammatory mediators but also by interfering with immune cell trafficking and interaction. The compound does not appear to significantly affect the TRIF-dependent signaling pathway.[1]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on LPS-induced macrophage activation, as reported by Toledo et al., 2014.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This compound Concentration (µM)Inhibition of NO Production (%)
3.75~60%
1.87~45%
0.94~25%

Data extracted and estimated from graphical representations in Toledo et al., 2014.

Table 2: Inhibitory Effect of this compound on TNF-α Production in LPS-Stimulated Macrophages (Pre-treatment)

This compound Concentration (µM)Inhibition of TNF-α Production (%)
3.75~70%
1.87~50%
0.94~30%

Data extracted and estimated from graphical representations in Toledo et al., 2014.

Table 3: Inhibitory Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages (Pre-treatment)

This compound Concentration (µM)Inhibition of PGE2 Production (%)
3.75~80%
1.87~60%
0.94~40%

Data extracted and estimated from graphical representations in Toledo et al., 2014.

Table 4: Effect of this compound on Mac-1 and B7.1 Expression in LPS-Stimulated Macrophages

TreatmentMac-1 Positive Cells (%)B7.1 Positive Cells (%)
Control~5%~3%
LPS (1 µg/mL)~40%~25%
LPS + this compound (3.75 µM)~20%~15%

Data extracted and estimated from graphical representations in Toledo et al., 2014.

Signaling Pathway Diagrams

PyrenocineA_NFkB_Pathway cluster_NFkB_IkB Cytoplasm cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, iNOS, etc.) Nucleus->ProInflammatoryGenes activates PyrenocineA This compound PyrenocineA->MyD88 inhibits

Caption: MyD88-dependent NF-κB signaling pathway and the inhibitory action of this compound.

MAPK_Pathway Stimuli Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression

Caption: General overview of the MAPK signaling pathway in macrophage activation.

Experimental Protocols

Macrophage Culture and Activation

Objective: To culture and stimulate macrophages with LPS to induce an inflammatory response.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • 6-well or 24-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a T-75 flask.

  • Once cells reach 80-90% confluency, detach them using a cell scraper.

  • Seed the cells into 6-well or 24-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

  • Pre-treatment protocol: a. Pre-treat the cells with various concentrations of this compound (e.g., 0.94, 1.87, 3.75 µM) for 2 hours. b. Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours).

  • Post-treatment protocol: a. Stimulate the cells with LPS (1 µg/mL) for 2 hours. b. Add various concentrations of this compound and incubate for the desired time (e.g., 22 hours).

  • Collect the cell culture supernatants for cytokine and nitric oxide analysis.

  • Harvest the cells for flow cytometry or RNA extraction.

Nitric Oxide (NO) Quantification (Griess Assay)

Objective: To measure the amount of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Collected cell culture supernatants

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well plate

  • Microplate reader

Protocol:

  • Prepare a standard curve of sodium nitrite ranging from 1 to 100 µM.

  • In a 96-well plate, add 50 µL of cell culture supernatant or standard to each well in triplicate.

  • Add 50 µL of 1% sulfanilamide to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve.

TNF-α Quantification (ELISA)

Objective: To measure the concentration of TNF-α in the cell culture supernatant.

Materials:

  • Collected cell culture supernatants

  • Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (PBS with 1% BSA)

  • Stop solution (e.g., 2N H2SO4)

  • 96-well ELISA plate

  • Microplate reader

Protocol:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of cell culture supernatant or TNF-α standards to each well and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the TMB substrate and incubate in the dark for 15-30 minutes.

  • Add the stop solution to stop the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the TNF-α concentration in the samples using the standard curve.

Flow Cytometry for Mac-1 and B7.1 Expression

Objective: To analyze the surface expression of Mac-1 and B7.1 on macrophages.

Materials:

  • Harvested macrophages

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Anti-mouse CD16/CD32 (Fc block)

  • FITC-conjugated anti-mouse CD11b (Mac-1) antibody

  • PE-conjugated anti-mouse CD80 (B7.1) antibody

  • Isotype control antibodies

  • Flow cytometer

Protocol:

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • Block Fc receptors by incubating the cells with anti-mouse CD16/CD32 for 15 minutes on ice.

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add the fluorescently labeled antibodies (anti-CD11b and anti-CD80) or isotype controls at the recommended concentration.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Acquire the data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI).

Quantitative Real-Time PCR (qPCR) for NF-κB Target Gene Expression

Objective: To quantify the mRNA expression of NF-κB target genes.

Materials:

  • Harvested macrophages

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., Tnf, Nos2, Il6) and a housekeeping gene (e.g., Actb, Gapdh)

  • qPCR instrument

Protocol:

  • Extract total RNA from the harvested macrophages using an RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and forward and reverse primers for each target gene and the housekeeping gene.

  • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the untreated control.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the anti-inflammatory effects of this compound on macrophage activation. The data indicates that this compound is a potent inhibitor of the NF-κB pathway, leading to a reduction in pro-inflammatory mediators. Further research could explore the effects of this compound on other immune cell types and in in vivo models of inflammation. The potential involvement of the MAPK pathway in the action of this compound remains an area for future investigation.

References

Application Notes and Protocols: Utilizing Pyrenocine A for the Investigation of MyD88-Dependent Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenocine A, a natural product isolated from the marine-derived fungus Penicillium paxilli, has demonstrated significant anti-inflammatory and immunosuppressive properties.[1][2] These effects are primarily attributed to its ability to inhibit the Myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway. MyD88 is a crucial adaptor protein that plays a central role in the innate immune response by transducing signals from most Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[3][4] This signaling cascade culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines and mediators.[3][5]

Dysregulation of the MyD88 pathway is implicated in a variety of inflammatory and autoimmune diseases. This compound's inhibitory action on this pathway makes it a valuable tool for researchers studying innate immunity and a potential lead compound for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound to study its effects on MyD88-dependent signaling.

Data Presentation

The biological activity of this compound has been evaluated in various cellular assays. The following table summarizes the reported quantitative data.

ParameterCell LineValueReference
Cytotoxicity IC₅₀HeLa2.6 - 12.9 µM[6]

Note: While a specific IC₅₀ for direct MyD88 inhibition is not yet published, the cytotoxicity data provides a valuable indicator of the compound's potency in a cellular context. Further assays, as described in the protocols below, are recommended to determine the specific inhibitory concentration for MyD88-dependent signaling events.

Mandatory Visualizations

Here are diagrams illustrating key signaling pathways and experimental workflows relevant to the study of this compound and MyD88-dependent signaling.

MyD88_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88_adapter MyD88 TLR->MyD88_adapter Recruitment IRAK4 IRAK4 MyD88_adapter->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activation IκB IκB IKK_complex->IκB Phosphorylation NFκB NF-κB IκB_degradation Degradation IκB->IκB_degradation NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Gene_expression Inflammatory Gene Expression NFκB_nuc->Gene_expression Pyrenocine_A This compound Pyrenocine_A->MyD88_adapter Inhibition Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Macrophages Macrophages (e.g., RAW 264.7) LPS LPS Stimulation Macrophages->LPS Pyrenocine_A This compound (various concentrations) Macrophages->Pyrenocine_A NFkB_Assay NF-κB Luciferase Reporter Assay LPS->NFkB_Assay Cytokine_Assay TNF-α ELISA LPS->Cytokine_Assay Protein_Analysis Western Blot (p-IRAK1, IκBα) LPS->Protein_Analysis IP_Analysis Immunoprecipitation (MyD88-IRAK1 interaction) LPS->IP_Analysis Pyrenocine_A->NFkB_Assay Pyrenocine_A->Cytokine_Assay Pyrenocine_A->Protein_Analysis Pyrenocine_A->IP_Analysis

References

Total Synthesis of Pyrenocine A and Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenocine A, a natural product isolated from various fungal species, has garnered significant attention due to its diverse biological activities, including potent anti-inflammatory effects. This document provides detailed application notes and experimental protocols for the total synthesis of this compound and its derivatives. The methodologies outlined herein are intended to serve as a comprehensive resource for researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry. The synthesis strategies discussed focus on asymmetric approaches to achieve high enantiopurity of the target molecules. Furthermore, this document elucidates the known signaling pathway of this compound, offering context for its biological function and potential therapeutic applications.

Introduction

This compound is a mycotoxin that has demonstrated a range of biological activities, including antibiotic and anti-inflammatory properties.[1] Its anti-inflammatory effects are particularly noteworthy, as it has been shown to suppress the activation of macrophages induced by lipopolysaccharide (LPS).[2][3][4] Research indicates that this compound exerts its anti-inflammatory action by inhibiting the MyD88-dependent intracellular signaling pathway, which in turn suppresses the activation of NF-κB, a key transcription factor involved in the inflammatory response.[2][3][4][5] This mechanism of action makes this compound and its derivatives attractive targets for the development of novel anti-inflammatory agents. The asymmetric total synthesis of this compound is crucial for obtaining enantiomerically pure material to further investigate its biological properties and structure-activity relationships.

Signaling Pathway of this compound

This compound's anti-inflammatory activity is primarily attributed to its modulation of the Toll-like receptor (TLR) signaling pathway. Specifically, it has been shown to interfere with the MyD88-dependent pathway, a critical downstream signaling cascade for many TLRs, including TLR4 (the receptor for LPS) and TLR9. By inhibiting this pathway, this compound effectively reduces the production of pro-inflammatory mediators.

PyrenocineA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates (Degradation) NFκB NF-κB IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates PyrenocineA This compound PyrenocineA->MyD88 Inhibits DNA DNA NFκB_nuc->DNA Binds Inflammatory_Genes Inflammatory Genes DNA->Inflammatory_Genes Transcription LPS LPS LPS->TLR4 Binds

Figure 1: Proposed signaling pathway of this compound's anti-inflammatory action.

Total Synthesis of this compound

The total synthesis of this compound can be achieved through various synthetic routes. Here, we present a convergent and stereoselective approach. The key steps involve an asymmetric aldol reaction to establish the stereocenter, followed by the construction of the α-pyrone ring.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two key fragments: a chiral aldehyde and a phosphonate ylide, which can be coupled via a Horner-Wadsworth-Emmons reaction to construct the diene moiety, followed by lactonization to form the α-pyrone ring.

Retrosynthesis PyrenocineA This compound Fragments Key Fragments PyrenocineA->Fragments Disconnection (HWE Reaction, Lactonization) Aldehyde Chiral Aldehyde Fragments->Aldehyde Ylide Phosphonate Ylide Fragments->Ylide Derivative_Synthesis Aldehyde Chiral Aldehyde HWE Horner-Wadsworth-Emmons Reaction Aldehyde->HWE Ylide_Mod Modified Phosphonate Ylide Ylide_Mod->HWE Intermediate Linear Intermediate HWE->Intermediate Lactonization Lactonization Intermediate->Lactonization Derivative This compound Derivative Lactonization->Derivative

References

Pyrenocine A: A Tool for Elucidating Phytotoxicity Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals in the fields of agriculture, plant science, and herbicide development.

Introduction: Pyrenocine A, a mycotoxin produced by various phytopathogenic fungi such as Pyrenochaeta terrestris, has demonstrated significant phytotoxic properties.[1] Its ability to inhibit plant growth makes it a valuable tool for studying the molecular mechanisms underlying phytotoxicity. Understanding these mechanisms can pave the way for the development of novel herbicides and for devising strategies to protect crops from pathogenic fungi. These application notes provide a summary of the known phytotoxic effects of this compound, protocols for its use in phytotoxicity studies, and a hypothesized signaling pathway for its mode of action in plants.

Quantitative Phytotoxicity Data

The phytotoxic effects of this compound have been quantified in various studies. The following table summarizes the key data, providing a basis for designing experiments to investigate its phytotoxicity.

Organism Bioassay Parameter Value Reference
Onion (Allium cepa)Seedling ElongationED504 µg/mL[1]

ED50 (Effective Dose, 50%): The concentration of a substance that causes a 50% reduction in a measured biological response.

Hypothesized Signaling Pathway of this compound Phytotoxicity

While the precise signaling pathway of this compound in plants has not been fully elucidated, based on its known cytotoxic effects and general mechanisms of phytotoxins, a hypothesized pathway can be proposed. This compound is known to induce M phase arrest and monopolar spindle formation in cancer cells, suggesting a potential interference with microtubule dynamics and cell cycle regulation.[2] Translating this to a plant model, this compound may disrupt cell division in meristematic tissues, leading to growth inhibition.

PyrenocineA_Phytotoxicity_Pathway Pyrenocine_A This compound Cell_Membrane Plant Cell Membrane Pyrenocine_A->Cell_Membrane Interaction Cellular_Uptake Cellular Uptake Cell_Membrane->Cellular_Uptake Microtubule_Dynamics Disruption of Microtubule Dynamics Cellular_Uptake->Microtubule_Dynamics Potential Target ROS_Production Reactive Oxygen Species (ROS) Production Cellular_Uptake->ROS_Production Potential Effect Cell_Cycle_Arrest Cell Cycle Arrest (M-phase) Microtubule_Dynamics->Cell_Cycle_Arrest Inhibition_of_Growth Inhibition of Root and Shoot Growth Cell_Cycle_Arrest->Inhibition_of_Growth Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Programmed_Cell_Death Programmed Cell Death (PCD) Oxidative_Stress->Programmed_Cell_Death Programmed_Cell_Death->Inhibition_of_Growth

Caption: Hypothesized signaling pathway of this compound-induced phytotoxicity in plants.

Experimental Protocols

Protocol 1: Seed Germination and Seedling Growth Inhibition Assay

This protocol details a method to quantify the phytotoxic effects of this compound on seed germination and early seedling growth, adapted from general phytotoxicity testing procedures.

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or ethanol)
  • Sterile distilled water
  • Petri dishes (9 cm diameter)
  • Sterile filter paper (Whatman No. 1 or equivalent)
  • Seeds of a model plant (e.g., onion (Allium cepa), lettuce (Lactuca sativa), or cress (Lepidium sativum))
  • Growth chamber or incubator with controlled temperature and light conditions
  • Forceps
  • Pipettes

2. Experimental Workflow:

Seed_Germination_Assay_Workflow Prepare_Solutions 1. Prepare this compound Test Solutions Add_Solutions 3. Add Test Solutions to Plates Prepare_Solutions->Add_Solutions Prepare_Plates 2. Prepare Petri Dishes with Filter Paper Prepare_Plates->Add_Solutions Place_Seeds 4. Place Seeds on Filter Paper Add_Solutions->Place_Seeds Incubate 5. Incubate in Growth Chamber Place_Seeds->Incubate Measure_Parameters 6. Measure Germination Rate, Root, and Shoot Length Incubate->Measure_Parameters Analyze_Data 7. Analyze Data and Calculate ED50 Measure_Parameters->Analyze_Data Evans_Blue_Staining_Workflow Treat_Seedlings 1. Treat Seedlings with This compound Stain_Tissues 2. Stain Root Tissues with Evans Blue Treat_Seedlings->Stain_Tissues Wash_Tissues 3. Wash Tissues to Remove Excess Stain Stain_Tissues->Wash_Tissues Mount_and_Observe 4. Mount on Slides and Observe under Microscope Wash_Tissues->Mount_and_Observe Quantify_Staining 5. Quantify Cell Death Mount_and_Observe->Quantify_Staining

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fermentation for Pyrenocine A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for the production of Pyrenocine A. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical microorganisms used for this compound production?

A1: this compound is a polyketide metabolite produced by several fungal species. The most commonly cited producers in the literature are from the genera Pyrenochaeta and Alternaria. Specifically, Pyrenochaeta terrestris, the fungus responsible for pink root disease in onions, is a known producer.

Q2: What are the key fermentation parameters that influence this compound yield?

A2: The production of this compound is a complex process influenced by several critical fermentation parameters. These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation. Optimizing these factors is essential for maximizing the yield of this compound.

Q3: What is the biosynthetic origin of this compound?

A3: this compound is a polyketide, a class of secondary metabolites synthesized from acetyl-CoA and malonyl-CoA subunits. The biosynthesis is carried out by a large, multi-domain enzyme complex called polyketide synthase (PKS).

Data Presentation: Optimizing Fermentation Conditions

The following tables summarize the quantitative data available on the impact of various fermentation parameters on this compound production. Note: Comprehensive data correlating specific parameter values to exact yields is limited in publicly available literature. The tables below are compiled from reported optimal conditions and general principles of fungal secondary metabolite fermentation.

Table 1: Effect of Media Composition on this compound Yield

Media TypeKey ComponentsReported this compound YieldReference Species
Maltose and Peanut Flour Medium80 g/L Maltose, 16 g/L Peanut FlourUp to 29.2 mg/LPyrenochaeta sp.
Sunflower Extract Medium (SEM)Hot aqueous extract of sunflower leaves, 5 g/L Sucrose4.0 mg/LAlternaria sp.
Modified Czapek Dox (CD) BrothStandard Czapek Dox componentsTrace amountsAlternaria sp.

Table 2: Influence of Physical Parameters on this compound Production

ParameterOptimal Range/ValueGeneral Effect on YieldNotes
Temperature 25-30°CTemperature significantly affects fungal growth and enzyme activity. Deviations from the optimum can lead to reduced or completely inhibited production.The optimal temperature for this compound production has been reported to be around 28-30°C.
pH 5.5 - 7.5The pH of the medium influences nutrient uptake and the activity of biosynthetic enzymes.An initial pH of around 5.5 has been shown to be important for production.
Agitation 150 - 250 rpmAgitation is crucial for maintaining a homogenous culture, ensuring nutrient distribution, and facilitating gas exchange.An agitation speed of 170 rpm has been used in shake flask cultures. Higher speeds can cause shear stress and damage the mycelia.
Aeration 0.5 - 2.0 vvm (in bioreactors)As an aerobic process, adequate oxygen supply is critical for fungal metabolism and this compound biosynthesis.The optimal aeration rate will depend on the fermenter design and scale.

Experimental Protocols

Protocol 1: Preparation of Inoculum

  • Strain Activation: Revive a cryopreserved culture of Pyrenochaeta terrestris or Alternaria sp. on a suitable agar medium, such as Potato Dextrose Agar (PDA).

  • Incubation: Incubate the plate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Spore Suspension/Mycelial Slurry:

    • For spore-producing strains, flood the agar plate with a sterile saline solution (0.85% NaCl) and gently scrape the surface to release the spores. Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

    • For non-sporulating or mycelial cultures, cut out agar plugs (approximately 1 cm²) from the growing edge of the colony.

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Potato Dextrose Broth) with the spore suspension or agar plugs.

  • Incubation: Incubate the seed culture on a rotary shaker at 150-200 rpm and 28°C for 3-5 days.

Protocol 2: Submerged Fermentation for this compound Production

  • Medium Preparation: Prepare the production medium of choice (e.g., Maltose and Peanut Flour Medium as described in Table 1) in a suitable fermentation vessel (e.g., 1 L Erlenmeyer flask with 200 mL of medium or a bioreactor). Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubation and Monitoring:

    • Incubate the culture at the optimal temperature (e.g., 28°C) with continuous agitation (e.g., 170 rpm).

    • If using a bioreactor, maintain the pH at the desired setpoint (e.g., 5.5) using automated acid/base addition. Control the dissolved oxygen (DO) level by adjusting the agitation and aeration rates.

    • Monitor the fermentation progress by aseptically taking samples at regular intervals to measure biomass, substrate consumption, and this compound concentration.

  • Harvesting: After an appropriate incubation period (typically 7-21 days, depending on the strain and conditions), harvest the fermentation broth.

  • Extraction: Separate the mycelial biomass from the culture filtrate by centrifugation or filtration. Extract the this compound from the culture filtrate using a suitable organic solvent, such as ethyl acetate.

Troubleshooting Guides

Issue 1: Low or No this compound Production

Possible Cause Troubleshooting Step
Suboptimal Media Composition Review the media components. Ensure the correct concentrations of carbon and nitrogen sources are used. Consider screening different carbon and nitrogen sources to find the optimal combination for your specific strain. Nutrient limitation, particularly of nitrogen, can trigger secondary metabolite production in some fungi.
Incorrect pH Monitor the pH of the culture throughout the fermentation. Fungal metabolism can cause significant pH shifts. Maintain the pH within the optimal range (5.5-7.5) using buffers or automated pH control in a bioreactor.
Inappropriate Temperature Verify the incubator or bioreactor temperature is set to the optimal range (25-30°C). Extreme temperatures can inhibit fungal growth and enzyme function.
Inadequate Aeration/Agitation In shake flasks, ensure the flask volume is not more than 20-25% of the total flask volume to allow for sufficient oxygen transfer. In a bioreactor, increase the aeration and/or agitation rate. Be mindful that excessive agitation can cause shear stress.
Poor Inoculum Quality Ensure the seed culture is in the late exponential growth phase and is free from contamination. A weak or old inoculum will lead to a lag in growth and production.
Strain Instability Fungal strains can lose their ability to produce secondary metabolites after repeated subculturing. Return to a stock culture stored at low temperatures (e.g., -80°C) to restart the process.

Issue 2: Slow or Stalled Fermentation

Possible Cause Troubleshooting Step
Nutrient Limitation The primary carbon or nitrogen source may be depleted. Consider a fed-batch strategy where nutrients are added intermittently during the fermentation.
Accumulation of Inhibitory Byproducts High concentrations of certain metabolic byproducts can inhibit fungal growth. Consider media optimization or a fed-batch strategy to control the accumulation of such compounds.
Contamination Check the culture for any signs of bacterial or yeast contamination by microscopy. Contaminants can compete for nutrients and produce inhibitory substances. Discard contaminated cultures and review sterile techniques.

Issue 3: Contamination

Possible Cause Troubleshooting Step
Improper Sterilization Ensure all media, glassware, and equipment are properly sterilized. Autoclave at 121°C for at least 20 minutes.
Poor Aseptic Technique All manipulations, including inoculation and sampling, should be performed in a laminar flow hood using strict aseptic techniques.
Contaminated Inoculum Check the purity of the seed culture before inoculating the production vessel.

Visualizations

Experimental Workflow for Optimizing this compound Production

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_result Outcome strain Select Fungal Strain (e.g., Pyrenochaeta terrestris) inoculum Prepare Inoculum strain->inoculum media Prepare Production Media fermentation Submerged Fermentation media->fermentation inoculum->fermentation optimization Parameter Optimization (pH, Temp, Aeration) fermentation->optimization extraction Solvent Extraction of This compound optimization->extraction quantification Quantification (e.g., HPLC) extraction->quantification data Analyze Yield Data quantification->data optimization_loop Refine Conditions data->optimization_loop optimization_loop->media Iterate for Higher Yield

Caption: Experimental workflow for optimizing this compound production.

Hypothetical Biosynthetic Pathway of this compound

biosynthetic_pathway cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) Action cluster_post_pks Post-PKS Modifications cluster_product Final Product acetyl_coa Acetyl-CoA pks Iterative Type I PKS acetyl_coa->pks Starter Unit malonyl_coa Malonyl-CoA malonyl_coa->pks Extender Units elongation Chain Elongation (Decarboxylative Condensation) pks->elongation modifications Reductive Modifications (KR, DH, ER domains) elongation->modifications cyclization Cyclization & Thioesterase Release modifications->cyclization tailoring Tailoring Enzymes (e.g., P450s, Methyltransferases) cyclization->tailoring pyrenocine_a This compound tailoring->pyrenocine_a

Caption: Hypothetical polyketide biosynthetic pathway for this compound.

Technical Support Center: Maximizing Pyrenocine A Production from Penicillium paxilli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Pyrenocine A from Penicillium paxilli.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield from Penicillium paxilli a focus of research?

This compound is a polyketide secondary metabolite produced by the filamentous fungus Penicillium paxilli. It has garnered significant interest due to its potential bioactive properties, including anti-inflammatory and antimicrobial activities. Optimizing its yield is crucial for further pharmacological studies and potential therapeutic applications.

Q2: Which strains of Penicillium paxilli are known to produce this compound?

While various strains of Penicillium paxilli exist, a notable producer of this compound is the marine-derived fungus Penicillium paxilli Ma(G)K. The production of secondary metabolites can be highly strain-dependent, so it is crucial to select a known producing strain, such as Penicillium paxilli ATCC 26601, for your experiments.[1][2]

Q3: What are the key factors influencing the yield of this compound?

The yield of this compound, like many fungal secondary metabolites, is significantly influenced by a combination of genetic, physiological, and environmental factors. Key parameters to control include:

  • Culture Medium Composition: The type and concentration of carbon and nitrogen sources are critical.

  • Cultivation Conditions: pH, temperature, aeration, and agitation speed play a vital role.

  • Fermentation Time: this compound is a secondary metabolite, and its production typically commences during the stationary phase of fungal growth.

Q4: What is the general biosynthetic origin of this compound?

This compound is a polyketide, synthesized through the polyketide synthase (PKS) pathway.[3] This pathway involves the condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which is then modified by various enzymes to yield the final this compound structure. Understanding this origin can guide strategies for yield improvement, such as precursor feeding.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound from Penicillium paxilli.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Inappropriate Culture Medium: Suboptimal carbon or nitrogen sources can limit polyketide biosynthesis.1a. Media Optimization: Systematically evaluate different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).[4][5][6] An OSMAC (One Strain-Many Compounds) approach, testing various media, can be effective.[7] 1b. C:N Ratio: Adjust the carbon-to-nitrogen ratio, as this can be a key regulator of secondary metabolism.
2. Suboptimal Fermentation Parameters: Incorrect pH, temperature, or aeration can inhibit fungal growth or the expression of biosynthetic genes.2a. pH Control: The optimal pH for secondary metabolite production may differ from that for biomass growth. Test a range of pH values (e.g., 4.0-7.0). 2b. Temperature Optimization: While P. paxilli may grow well at 25-28°C, secondary metabolite production might be enhanced at a slightly lower or higher temperature. Evaluate a range from 20-30°C. 2c. Aeration and Agitation: Ensure adequate oxygen supply in submerged cultures by optimizing the shaker speed (e.g., 150-200 rpm).
3. Incorrect Harvest Time: Harvesting too early (during exponential growth) or too late (after product degradation) will result in low yields.3a. Time-Course Study: Perform a time-course experiment, sampling the culture every 24-48 hours to determine the optimal fermentation time for peak this compound production.
Inconsistent Yields Between Batches 1. Inoculum Variability: Differences in the age, concentration, or physiological state of the inoculum can lead to inconsistent fermentation performance.1a. Standardize Inoculum: Prepare a spore suspension of a known concentration from a fresh, standardized culture plate. Use a consistent volume of this suspension for inoculation.
2. Media Preparation Inconsistencies: Minor variations in media components or preparation can affect fungal metabolism.2a. Strict Protocols: Follow a strict, documented protocol for media preparation. Ensure all components are fully dissolved and the final pH is correctly adjusted before sterilization.
Contamination of Cultures 1. Poor Aseptic Technique: Introduction of bacteria or other fungi can outcompete P. paxilli or inhibit its growth.1a. Aseptic Technique Review: Ensure all media, glassware, and equipment are properly sterilized. Work in a laminar flow hood and use sterile techniques for all manipulations.
2. Contaminated Stock Cultures: The original fungal stock may be contaminated.2a. Re-streak for Purity: Re-streak the P. paxilli stock culture on a suitable agar medium to obtain single, pure colonies for subsequent experiments.

Data Presentation: Optimizing Culture Conditions

The following tables present hypothetical quantitative data based on typical optimization experiments for polyketide production in Penicillium species. These should be used as a guide for designing your own optimization experiments.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (40 g/L)Biomass (g/L Dry Weight)This compound Yield (mg/L)
Glucose12.545.2
Sucrose11.868.7
Maltose14.255.1
Glycerol9.530.4
Lactose8.122.9

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (10 g/L)Biomass (g/L Dry Weight)This compound Yield (mg/L)
Peptone13.175.3
Yeast Extract14.588.9
Ammonium Sulfate10.240.1
Sodium Nitrate9.835.6
Casein Hydrolysate12.762.5

Table 3: Effect of pH and Temperature on this compound Yield

pHTemperature (°C)Biomass (g/L Dry Weight)This compound Yield (mg/L)
5.02212.895.7
5.02514.182.4
6.02213.5105.3
6.02515.291.6
7.02211.978.2
7.02513.865.9

Experimental Protocols

Protocol 1: Submerged Fermentation of Penicillium paxilli

  • Inoculum Preparation:

    • Grow P. paxilli on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until well-sporulated.

    • Harvest spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.

  • Fermentation:

    • Prepare the production medium (e.g., Yeast Extract Sucrose Broth: 20 g/L yeast extract, 40 g/L sucrose, 1 g/L KH2PO4, 0.5 g/L MgSO4·7H2O). Adjust the pH to 6.0.

    • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.

    • Inoculate each flask with 1 mL of the spore suspension.

    • Incubate the flasks at 22-25°C on a rotary shaker at 180 rpm for 10-14 days.

Protocol 2: Extraction of this compound

  • Separation of Mycelia and Broth:

    • After the fermentation period, separate the fungal biomass from the culture broth by vacuum filtration through Whatman No. 1 filter paper.

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes.[8][9]

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Pool the ethyl acetate extracts.

  • Concentration:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

    • Store the dried crude extract at -20°C until further analysis.

Protocol 3: Quantification of this compound by HPLC-DAD

  • Sample Preparation:

    • Dissolve a known weight of the crude extract in a known volume of HPLC-grade methanol.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example:

      • 0-5 min: 20% Acetonitrile

      • 5-25 min: Gradient to 80% Acetonitrile

      • 25-30 min: 80% Acetonitrile

      • 30-35 min: Gradient back to 20% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) scanning for the characteristic UV absorbance of this compound (approximately 229 and 289 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Inoculum Inoculum Preparation Fermentation Submerged Fermentation Inoculum->Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Crude Extract Extraction->Purification HPLC HPLC-DAD Analysis Purification->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for this compound production.

Troubleshooting_Yield Start Low this compound Yield CheckCulture Is the culture pure and healthy? Start->CheckCulture CheckMedia Is the media composition optimal? CheckCulture->CheckMedia Yes Contamination Contamination Issue CheckCulture->Contamination No CheckParams Are fermentation parameters correct? CheckMedia->CheckParams Yes OptimizeMedia Optimize Media (C/N sources) CheckMedia->OptimizeMedia No CheckTime Is the harvest time optimal? CheckParams->CheckTime Yes OptimizeParams Optimize pH, Temp, Aeration CheckParams->OptimizeParams No TimeCourse Perform Time-Course Study CheckTime->TimeCourse No Success Yield Improved CheckTime->Success Yes ReStreak Re-streak culture for purity Contamination->ReStreak OptimizeMedia->Success OptimizeParams->Success TimeCourse->Success

Caption: Troubleshooting low this compound yield.

Signaling_Pathway Nutrient_Stress Nutrient Stress (e.g., Nitrogen Limitation) G_Protein G-Protein Signaling Nutrient_Stress->G_Protein MAPK MAPK Cascade G_Protein->MAPK cAMP cAMP Pathway G_Protein->cAMP Transcription_Factor Global Regulators (e.g., LaeA) MAPK->Transcription_Factor cAMP->Transcription_Factor PKS_Genes This compound Biosynthesis Genes Transcription_Factor->PKS_Genes Pyrenocine_A This compound PKS_Genes->Pyrenocine_A

Caption: Simplified fungal secondary metabolism signaling.

References

Technical Support Center: Overcoming Low Solubility of Pyrenocine A in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Pyrenocine A and encountering challenges related to its low solubility in aqueous solutions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this compound into your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a fungal metabolite with various biological activities, including anti-inflammatory and antibiotic properties[1][2][3]. Its chemical structure contributes to its low water solubility, which can pose significant challenges for in vitro and in vivo studies that require dissolving it in aqueous buffers or cell culture media. Poor solubility can lead to inaccurate experimental results due to precipitation, low bioavailability, and difficulty in achieving desired concentrations.

Q2: What are the initial signs of solubility issues with this compound in my experiment?

A2: Common indicators of solubility problems include:

  • Visible precipitation: You may see solid particles, cloudiness, or a film in your solution after adding this compound.

  • Inconsistent results: Variability in your experimental outcomes between replicates can be a sign of inconsistent compound concentration due to precipitation.

  • Low bioactivity: The observed biological effect may be lower than expected, potentially because the actual concentration of dissolved this compound is less than the calculated concentration.

Q3: What organic solvents can be used to prepare a stock solution of this compound?

A3: this compound is soluble in several organic solvents. Commercially available information indicates solubility in dichloromethane, DMSO, ethanol, and methanol[1]. It is recommended to prepare a high-concentration stock solution in one of these solvents and then dilute it into your aqueous experimental medium.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: this compound precipitates when I add my stock solution to the aqueous buffer or cell culture medium.
  • Question: I dissolved this compound in DMSO to make a stock solution, but when I add it to my phosphate-buffered saline (PBS) or cell culture medium, the solution becomes cloudy. What should I do?

  • Answer: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here are several approaches to troubleshoot this problem:

    • Decrease the final concentration of the organic solvent: The final concentration of DMSO or ethanol in your aqueous medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and can also cause the compound to precipitate. Try preparing a more concentrated stock solution so you can add a smaller volume to your aqueous medium.

    • Use a co-solvent system: A co-solvent system can increase the solubility of hydrophobic compounds[4][5]. Instead of just water, your final solution could contain a small, non-toxic percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG).

    • Employ sonication: After adding the this compound stock solution to the aqueous medium, sonicate the mixture for a few minutes. This can help to break down small precipitates and improve dissolution.

    • Gentle heating: Gently warming the aqueous solution (e.g., to 37°C) while adding the this compound stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound and other components in your medium.

    • Change the order of addition: Try adding the aqueous buffer to the this compound stock solution dropwise while vortexing, rather than the other way around. This can sometimes prevent immediate precipitation.

Issue 2: I am observing inconsistent results in my cell-based assays.
  • Question: My dose-response curves for this compound are not consistent between experiments. Could this be related to its solubility?

  • Answer: Yes, inconsistent results are a hallmark of solubility issues. If this compound is precipitating in your cell culture medium, the actual concentration your cells are exposed to will be lower and more variable than you intended.

    • Verify solubility at your working concentrations: Before conducting your assay, perform a visual inspection of your highest concentration of this compound in the cell culture medium. Let it sit for the duration of your experiment and check for any signs of precipitation.

    • Utilize a solubilizing agent: Consider using a formulation strategy to improve the solubility of this compound. Cyclodextrins, for example, can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility[6][7][8][9][10].

    • Prepare fresh dilutions: Always prepare fresh dilutions of this compound for each experiment from a stock solution stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 3: I need to prepare a high-concentration aqueous solution of this compound for an in vivo study.
  • Question: For my animal studies, I need to administer this compound in an aqueous vehicle at a high concentration, but it's not dissolving. What are my options?

  • Answer: For in vivo applications, it is crucial to have a stable and biocompatible formulation. Direct dissolution in aqueous vehicles at high concentrations is often not feasible for compounds like this compound. Advanced formulation strategies are recommended:

    • Liposomal Formulation: Encapsulating this compound within liposomes can significantly increase its aqueous solubility and improve its pharmacokinetic profile[11][12][13]. Liposomes are vesicles composed of a lipid bilayer that can carry hydrophobic drugs within their membrane[11].

    • Nanoparticle Formulation: Polymeric nanoparticles can also be used to encapsulate hydrophobic drugs, enhancing their solubility and enabling targeted delivery[14][15][16].

    • Cyclodextrin Complexation: Using cyclodextrins to form an inclusion complex is another effective method to increase the aqueous solubility of poorly soluble drugs for in vivo use[6][7][8][9][17].

Data Presentation: Solubility and Formulation Parameters

Due to the limited publicly available quantitative solubility data for this compound, the following tables include estimated values based on its hydrophobic nature and data from structurally similar compounds like other pyranone derivatives. These tables provide a starting point for experimental design.

Table 1: Qualitative and Estimated Quantitative Solubility of this compound

SolventSolubility CategoryEstimated Solubility (mg/mL)Reference/Justification
WaterPoorly Soluble< 0.1Based on hydrophobic structure and general data for similar natural products.
DichloromethaneSoluble> 10[1]
Dimethyl Sulfoxide (DMSO)Soluble> 10[1]
EthanolSoluble> 5[1]
MethanolSoluble> 5[1]

Table 2: Comparison of Solubilization Techniques for Hydrophobic Compounds (Applicable to this compound)

TechniquePrincipleTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvents Reducing the polarity of the aqueous medium.2 - 50Simple to implement for in vitro studies.Potential for solvent toxicity; may not be suitable for high concentrations in vivo.
Cyclodextrins Formation of inclusion complexes where the hydrophobic drug resides in the cyclodextrin cavity.10 - 1000High solubilization capacity; can improve stability.[9]Can be limited by the stoichiometry of the complex; potential for nephrotoxicity with some cyclodextrins at high doses.
Liposomes Encapsulation of the hydrophobic drug within the lipid bilayer of the vesicle.> 1000Biocompatible; can provide controlled release and targeted delivery.[11]More complex preparation; potential for physical and chemical instability.
Nanoparticles Encapsulation of the drug within a polymeric matrix.> 1000High drug loading capacity; can be designed for targeted delivery.[14]Complex preparation and characterization; potential for toxicity depending on the polymer.

Experimental Protocols

The following are detailed protocols for key experiments to enhance the solubility of this compound.

Protocol 1: Preparation of this compound Solution using a Co-solvent System

Objective: To prepare a clear aqueous solution of this compound for in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (200 proof)

  • Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved. Store this stock solution at -20°C or -80°C.

  • Prepare the co-solvent/buffer mixture: In a sterile tube, prepare your final aqueous buffer containing the desired co-solvent. For example, for a final solution with 1% ethanol and 5% PEG 400, you would add 10 µL of ethanol and 50 µL of PEG 400 to 940 µL of your aqueous buffer for a final volume of 1 mL.

  • Dilute the stock solution: While vortexing the co-solvent/buffer mixture, add the required volume of the this compound stock solution dropwise to achieve your final desired concentration.

  • Ensure complete dissolution: Continue vortexing for 1-2 minutes. If any cloudiness is observed, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Final check: Visually inspect the solution for any precipitation before use. It is also recommended to prepare a blank (co-solvent/buffer mixture with DMSO but without this compound) as a control in your experiments.

Protocol 2: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of this compound through complexation with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD solution: Prepare a solution of HP-β-CD in your aqueous buffer. A common starting concentration is 10-40% (w/v). Gently heat the solution (e.g., to 40-50°C) while stirring to aid in dissolving the cyclodextrin.

  • Add this compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.

  • Equilibration and filtration: Allow the solution to equilibrate at room temperature for a few hours. You will likely see undissolved this compound at the bottom. Filter the solution through a 0.22 µm syringe filter to remove the excess, undissolved compound.

  • Determine the concentration: The concentration of the solubilized this compound in the filtrate needs to be determined analytically, for example, by using UV-Vis spectrophotometry or HPLC with a standard curve.

Protocol 3: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound into liposomes to create a stable aqueous formulation.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from egg or soy)

  • Cholesterol

  • Chloroform and Methanol

  • Rotary evaporator

  • Aqueous buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid and drug dissolution: In a round-bottom flask, dissolve the lipids (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v).

  • Thin film formation: Remove the organic solvents using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film containing this compound on the inner surface of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size reduction: To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded multiple times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Purification: Remove the unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency (determined by lysing the liposomes with a detergent or organic solvent and quantifying the released drug).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate relevant signaling pathways that may be modulated by this compound, based on its known anti-inflammatory properties, and a general workflow for developing a soluble formulation.

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategy cluster_evaluation Formulation Evaluation cluster_application Application problem Low Aqueous Solubility of this compound cosolvent Co-solvent System problem->cosolvent Choose Method cyclodextrin Cyclodextrin Complexation problem->cyclodextrin Choose Method liposome Liposomal Formulation problem->liposome Choose Method nanoparticle Nanoparticle Formulation problem->nanoparticle Choose Method characterization Physicochemical Characterization (Size, Stability) cosolvent->characterization cyclodextrin->characterization liposome->characterization nanoparticle->characterization solubility_assay Solubility Quantification characterization->solubility_assay in_vitro_assay In Vitro Activity Assay solubility_assay->in_vitro_assay application Optimized Formulation for In Vitro/In Vivo Studies in_vitro_assay->application

References

Troubleshooting Pyrenocine A instability in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrenocine A. The information is designed to help address common challenges related to the stability and handling of this compound in experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My experimental results with this compound are inconsistent. What are the common causes of variability?

A1: Inconsistent results with this compound can stem from several factors, primarily related to its potential instability. The α-pyrone core of this compound can be susceptible to degradation under certain conditions. Key areas to investigate include:

  • Compound Stability: Degradation of this compound in stock solutions or during the experiment.

  • Storage Conditions: Improper storage leading to gradual decomposition.

  • Experimental Protocol: Variations in incubation times, temperatures, or reagent concentrations.

Q2: I suspect my this compound stock solution has degraded. What are the signs of degradation and how can I prevent it?

A2: Visual inspection of your stock solution is the first step; any change in color or presence of precipitate may indicate degradation. To prevent degradation:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for this compound. However, the stability of compounds in DMSO can vary, and some compounds may degrade upon repeated freeze-thaw cycles.[1]

  • Aliquoting: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.

  • Storage Temperature: Store stock solutions at -20°C or lower for long-term stability. One supplier suggests a stability of at least four years at -20°C.

  • Inert Atmosphere: For maximum stability, consider overlaying your stock solution with an inert gas like argon or nitrogen before sealing and freezing.

Q3: Could the pH of my assay buffer be affecting this compound's activity?

A3: Yes, the α-pyrone ring system can be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. While specific data for this compound is limited, it is a known characteristic of this class of compounds.

  • Troubleshooting Tip: If you suspect pH-dependent instability, you can run a control experiment where this compound is pre-incubated in the assay buffer for the duration of the experiment. Then, test the activity of this pre-incubated solution alongside a freshly prepared solution. A significant loss of activity in the pre-incubated sample would suggest pH-related degradation.

Q4: Is this compound sensitive to light?

A4: The α-pyrone chemical structure can be susceptible to photochemical reactions, such as ring-opening, upon exposure to UV light.[2]

  • Best Practice: To minimize the risk of photodegradation, it is recommended to protect this compound solutions from light. Use amber vials or wrap tubes and plates in aluminum foil during storage and experiments. A general safety data sheet for a pyrone-containing compound recommends keeping it away from direct sunlight.[3]

Q5: I'm observing lower than expected activity of this compound in my cell-based assays. What should I check?

A5: Beyond compound stability, consider the following:

  • Cell Health: Ensure your cells are healthy and responsive. Run appropriate positive and negative controls for your assay.

  • Assay Protocol: Review your protocol for any deviations. Inconsistent incubation times or cell densities can lead to variability.

  • Reagent Quality: Verify the quality and concentration of all reagents, including cell culture media and stimulating agents (e.g., LPS).

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ConditionRecommendationRationale
Storage (Solid) Store at -20°C in a tightly sealed container, protected from light.To ensure long-term stability (reported as ≥ 4 years).
Storage (Solution) Store in single-use aliquots at -20°C or -80°C, protected from light.To minimize freeze-thaw cycles and prevent photodegradation.
Solvent High-quality, anhydrous DMSO is recommended.This compound is soluble in DMSO.
Handling Handle in a well-ventilated area. Avoid contact with skin and eyes.General laboratory safety precaution.
Light Exposure Minimize exposure to direct sunlight and UV light. Use amber vials or foil.The α-pyrone ring may be photosensitive.[2]

Experimental Protocols

Key Experiment: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is based on methodologies described for assessing the anti-inflammatory activity of this compound.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment:

    • Pre-treatment protocol: Add the diluted this compound solutions to the cells and incubate for 2 hours. Following this, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for a further 18 hours.

    • Post-treatment protocol: First, stimulate the cells with 1 µg/mL LPS for 2 hours. Then, add the diluted this compound solutions and incubate for an additional 18 hours.

  • Nitrite Measurement (Griess Assay):

    • After the incubation period, collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Mandatory Visualizations

PyrenocineA_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent Results Inconsistent Results Compound Instability Compound Instability Inconsistent Results->Compound Instability could be due to Improper Storage Improper Storage Inconsistent Results->Improper Storage could be due to Protocol Variation Protocol Variation Inconsistent Results->Protocol Variation could be due to Review Handling Procedures Review Handling Procedures Compound Instability->Review Handling Procedures address with Perform Stability Controls Perform Stability Controls Compound Instability->Perform Stability Controls address with Check Storage Conditions Check Storage Conditions Improper Storage->Check Storage Conditions address by Validate Experimental Protocol Validate Experimental Protocol Protocol Variation->Validate Experimental Protocol address by

Caption: Troubleshooting logic for inconsistent this compound results.

MyD88_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases DNA DNA NFkB->DNA translocates to PyrenocineA This compound PyrenocineA->MyD88 inhibits Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: MyD88-dependent signaling pathway inhibited by this compound.

Experimental_Workflow A Seed RAW 264.7 cells (5x10^4 cells/well) B Incubate overnight A->B C Treat with this compound (2 hours) B->C D Stimulate with LPS (1 µg/mL) (18 hours) C->D E Collect supernatant D->E F Perform Griess Assay E->F G Measure Absorbance (540 nm) F->G H Analyze Data G->H

Caption: Workflow for assessing this compound's anti-inflammatory activity.

References

Technical Support Center: Pyrenocine A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of their Pyrenocine A samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound samples?

A1: this compound is a polyketide metabolite produced by various fungi, most notably from the genera Pyrenochaeta and Alternaria.[1][2] Impurities in a this compound sample can originate from several sources:

  • Co-metabolites: The producing fungus synthesizes a range of other secondary metabolites that may have similar chemical properties to this compound, leading to co-extraction and co-purification. These can include other pyranones, polyketides, quinones, and terpenoids.[1][3]

  • Related Pyrenocine Compounds: Organisms that produce this compound often produce analogues such as Pyrenocine B and C, which are structurally very similar and can be challenging to separate.[2][4]

  • Degradation Products: this compound can degrade if exposed to unfavorable conditions such as extreme pH, high temperatures, or UV light.

  • Media Components: Residual components from the fermentation broth can also be present as impurities.

Q2: My this compound sample shows a single peak on analytical HPLC, but I suspect it's not pure. What should I do?

A2: A single peak on a standard analytical HPLC run does not always guarantee purity, as impurities may co-elute with the main compound. To assess the purity more accurately, you can:

  • Use a High-Resolution Column: Employ an analytical column with a smaller particle size and/or a longer length to improve resolution.

  • Modify the Mobile Phase: Altering the solvent composition, gradient slope, or pH of the mobile phase can change the selectivity of the separation and may resolve hidden impurities.[5]

  • Use a Different Stationary Phase: If you are using a C18 column, try a different stationary phase such as a phenyl-hexyl or a polar-embedded column to exploit different separation mechanisms.

  • Employ Orthogonal Methods: Analyze the sample using a different analytical technique, such as High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to detect impurities that may not be visible with UV detection alone.

Q3: I am losing a significant amount of this compound during the purification process. How can I improve my yield?

A3: Low yield during purification can be due to several factors. Consider the following to improve your recovery:

  • Minimize Degradation: this compound, like many natural products, may be sensitive to heat, light, and pH extremes. Conduct purification steps at low temperatures, protect samples from light, and use buffers to maintain a stable pH.

  • Optimize Extraction: Ensure your initial extraction from the fermentation broth is efficient. Adjust the solvent system and extraction time to maximize the recovery of this compound.

  • Reduce the Number of Purification Steps: Each purification step will inevitably lead to some sample loss. Streamline your workflow to include only the most effective purification techniques.

  • Check for Adsorption: this compound may adsorb to glassware or plasticware. Silanizing glassware can help to minimize this issue.

  • Optimize Chromatography Conditions: Inefficient chromatographic separation can lead to broad peaks and the need to discard fractions with mixed compounds. Optimize your column, mobile phase, and loading to achieve sharp, well-resolved peaks.

Troubleshooting Guides

HPLC Purification Issues

This section addresses common problems encountered during the purification of this compound using High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause Troubleshooting Steps
Poor Resolution/Co-eluting Peaks Inadequate separation between this compound and impurities.1. Optimize the Gradient: Make the gradient shallower around the elution time of this compound to increase separation. 2. Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The change in solvent selectivity can resolve co-eluting peaks. 3. Adjust the pH of the Mobile Phase: Small changes in pH can alter the ionization state of this compound and some impurities, affecting their retention and improving separation. 4. Try a Different Column: Use a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano) to introduce different separation mechanisms.
Peak Tailing Secondary interactions between this compound and the stationary phase (e.g., with residual silanols).1. Lower the pH of the Mobile Phase: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can suppress the ionization of silanol groups on the silica-based stationary phase, reducing tailing.[1][6] 2. Use an End-Capped Column: These columns have fewer free silanol groups, minimizing secondary interactions. 3. Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
Peak Broadening Extra-column volume, slow kinetics, or a contaminated column.1. Minimize Tubing Length: Use shorter and narrower internal diameter tubing between the injector, column, and detector. 2. Ensure Proper Column Equilibration: Flush the column with the initial mobile phase for a sufficient time before each injection. 3. Clean the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any adsorbed contaminants.
Low Recovery from Semi-Preparative HPLC Sample degradation, poor fraction collection, or adsorption to the system.1. Perform a Stability Study: Test the stability of this compound in the mobile phase over the duration of the purification run. 2. Optimize Fraction Collection Parameters: Ensure the fraction collector is timed correctly to collect the entire peak without including excessive baseline. 3. Passivate the System: If adsorption is suspected, flushing the HPLC system with a chelating agent or a high concentration of the organic modifier may help.
Recrystallization Issues

This section provides guidance for troubleshooting common issues during the recrystallization of this compound.

Problem Potential Cause Troubleshooting Steps
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was added).1. Evaporate Some Solvent: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure this compound if available. 3. Cool to a Lower Temperature: Place the solution in an ice bath or refrigerator to further decrease the solubility.
Oiling Out (Formation of an Oil Instead of Crystals) The boiling point of the solvent is higher than the melting point of this compound, or the solution is cooling too rapidly.1. Lower the Boiling Point of the Solvent System: If using a mixed solvent, adjust the ratio to lower the overall boiling point. 2. Ensure Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. 3. Re-dissolve and Add More Solvent: Re-heat the solution until the oil dissolves, add a small amount of additional hot solvent, and then allow it to cool slowly.
Low Purity After Recrystallization Impurities are co-crystallizing with this compound, or the crystals are not washed properly.1. Choose a More Selective Solvent System: The ideal solvent should dissolve the impurities well at all temperatures while dissolving this compound well only when hot. Experiment with different solvent mixtures. 2. Wash the Crystals Thoroughly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities. 3. Perform a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.

Experimental Protocols

Protocol 1: Semi-Preparative HPLC Purification of this compound

This protocol provides a general method for the purification of this compound from a crude fungal extract using semi-preparative reversed-phase HPLC.[7][8]

Materials:

  • Crude this compound extract (dissolved in a suitable solvent, e.g., methanol)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Semi-preparative HPLC system with a UV detector

  • Semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or formic acid) in water.

    • Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile.

    • Degas both mobile phases before use.

  • Column Equilibration:

    • Equilibrate the semi-preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 4 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection:

    • Filter the crude this compound sample through a 0.45 µm syringe filter.

    • Inject an appropriate volume of the sample onto the column. The injection volume will depend on the concentration of your sample and the capacity of your column. Start with a small injection to scout the separation.

  • Chromatographic Separation:

    • Run a linear gradient from 5% to 100% Mobile Phase B over 40 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes to wash the column.

    • Return to 5% Mobile Phase B over 1 minute and re-equilibrate for 10 minutes before the next injection.

    • Monitor the elution profile at a suitable wavelength for this compound (e.g., determined by UV-Vis spectroscopy of a partially purified sample).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of this compound.

  • Purity Analysis and Post-Purification Processing:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound

This protocol describes a method for the purification of this compound by recrystallization. A chloroform/ethanol mixture has been reported to be effective.[2]

Materials:

  • Partially purified this compound sample

  • Chloroform

  • Ethanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Solvent Selection:

    • Start with a solvent system of chloroform and ethanol. The optimal ratio may need to be determined experimentally.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chloroform/ethanol solvent mixture.

    • Gently heat the mixture while stirring until the this compound is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold chloroform/ethanol solvent mixture.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Assessment:

    • Assess the purity of the recrystallized this compound by analytical HPLC and melting point determination.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_analysis Purity Analysis start Fungal Fermentation Broth extraction Solvent Extraction start->extraction concentration Concentration extraction->concentration chromatography Column Chromatography (e.g., Silica Gel) concentration->chromatography Initial Cleanup hplc Semi-Preparative HPLC chromatography->hplc Fine Purification recrystallization Recrystallization hplc->recrystallization Final Polishing analytical_hplc Analytical HPLC recrystallization->analytical_hplc Purity Check end Pure this compound recrystallization->end Purity > 98% lcms LC-MS analytical_hplc->lcms analytical_hplc->end Purity > 95% nmr NMR Spectroscopy lcms->nmr

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_problem Identify the Problem cluster_solution_shape Solutions for Poor Peak Shape cluster_solution_resolution Solutions for Poor Resolution start Impure this compound Peak in HPLC peak_shape Poor Peak Shape? (Tailing, Broadening) start->peak_shape resolution Poor Resolution? (Co-elution) start->resolution peak_shape->resolution No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes optimize_gradient Optimize Gradient resolution->optimize_gradient Yes end_capped Use End-Capped Column adjust_ph->end_capped reduce_load Reduce Sample Load end_capped->reduce_load end Pure this compound Peak reduce_load->end change_solvent Change Organic Modifier optimize_gradient->change_solvent change_column Change Stationary Phase change_solvent->change_column change_column->end

References

Addressing batch-to-batch variability in Pyrenocine A production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during Pyrenocine A production.

Troubleshooting Guides

Question: We are observing significant variability in this compound yield between different fermentation batches. What are the potential causes and how can we troubleshoot this issue?

Answer:

Batch-to-batch variability in secondary metabolite production is a common challenge in fungal fermentations. The issue often stems from subtle inconsistencies in culture conditions, media preparation, or inoculum quality. A systematic approach to identify and control these variables is crucial for reproducible yields.

Troubleshooting Steps:

  • Inoculum Standardization:

    • Spore Suspension: If starting from spores, ensure the spore suspension is consistently prepared to the same concentration (e.g., 1 x 10^6 spores/mL) for each batch. Use a hemocytometer for accurate spore counting.

    • Mycelial Inoculum: If using mycelial plugs, standardize the size and age of the plugs taken from the agar plate. Ensure the parent culture is of the same age and condition for each batch.

  • Media Preparation and Sterilization:

    • Component Weighing and Mixing: Double-check the accuracy of all media component weights and ensure thorough mixing before sterilization. Inconsistent media composition is a primary source of variability.

    • Sterilization Parameters: Over-sterilization (caramelization of sugars) or under-sterilization (contamination) can significantly impact fungal growth and metabolite production. Maintain consistent autoclave cycles (time, temperature, pressure) for all media batches.

    • Water Quality: Use distilled or deionized water of consistent quality.

  • Fermentation Parameter Control:

    • pH: The initial pH of the culture medium can influence secondary metabolite production. While Pyrenochaeta terrestris can grow in a pH range of >4.0 to 8.0, the optimal pH for this compound production may be narrower.[1] Monitor and standardize the initial pH of your medium.

    • Temperature: Maintain a constant and uniform temperature throughout the incubation period. Temperature fluctuations can stress the fungus and alter its metabolic output.

    • Aeration and Agitation: In shaken flask cultures, ensure consistent shaker speed and flask volume-to-media ratio to maintain uniform oxygen transfer rates. For bioreactors, closely monitor and control dissolved oxygen (DO) levels and agitation rates.

  • Analytical Method Consistency:

    • Ensure that the extraction and quantification methods for this compound are standardized and consistently applied across all batches. Variations in extraction efficiency or analytical instrument performance can be misinterpreted as production variability.

Question: Our this compound yield is consistently low. What factors in the culture medium could be limiting production, and how can we optimize it?

Answer:

Low yields of this compound can often be attributed to a suboptimal culture medium composition. The type and concentration of carbon and nitrogen sources, as well as the presence of inorganic salts, play a critical role in directing the fungal metabolism towards the production of this secondary metabolite.

Optimization Strategies:

  • Carbon Source: The choice of carbon source can significantly impact this compound production. Studies have shown that maltose is an effective carbon source. Experiment with different concentrations to find the optimal level for your specific strain and culture conditions.

  • Nitrogen Source: Organic nitrogen sources, such as peanut flour, have been reported to support good this compound yields. It is advisable to test a range of organic and inorganic nitrogen sources to identify the most suitable one for your process.

  • Inorganic Salts: The concentration of inorganic salts can have a notable effect. Interestingly, one study observed the highest production of this compound in a medium without the external addition of a standard salt mix (NaNO3, KH2PO4, KCl, MgSO4·7H2O, FeSO4·7H2O).[2] This suggests that the basal components of the medium may provide sufficient minerals, and additional salts could be inhibitory. Consider reducing or eliminating supplemental inorganic salts to see if it enhances production.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general morphology of Pyrenochaeta terrestris in culture?

A1: On corn-meal agar amended with chloramphenicol, Pyrenochaeta terrestris typically grows slowly, forming appressed, pinkish colonies with a smooth, circular margin.[3] The formation of setose pycnidia is a key characteristic for identification.[3]

Q2: At what stage of fungal growth is this compound typically produced?

A2: this compound is a secondary metabolite, which means it is generally produced during the stationary phase of fungal growth, after the initial phase of rapid biomass accumulation.

Q3: Can contamination affect this compound yield?

A3: Yes, microbial contamination can severely impact this compound production by competing for nutrients, altering the pH of the medium, or producing inhibitory substances. Strict aseptic techniques are essential. If contamination is observed (e.g., unusual colony morphology, foul odor), the batch should be discarded.

Q4: How stable is this compound during extraction and storage?

A4: While specific stability data is not extensively available in the provided search results, as a general practice, extracts containing this compound should be protected from light and stored at low temperatures (e.g., -20°C) to minimize degradation. Repeated freeze-thaw cycles should be avoided.

Data Presentation

Table 1: Effect of Carbon and Nitrogen Sources on this compound Production

Carbon Source (80 g/L)Nitrogen Source (16 g/L)This compound Yield (mg/L)
MaltosePeanut Flour27.8
GlucosePeanut FlourLower than Maltose
SucrosePeanut FlourLower than Maltose
MaltosePeptoneLower than Peanut Flour
MaltoseYeast ExtractLower than Peanut Flour

Data synthesized from a study on factors affecting this compound production.[2]

Table 2: Effect of Inorganic Salt Concentration on this compound Production

Inorganic Salt ConcentrationMycelial GrowthThis compound Yield (mg/L)
No external additionBaseline29.2
Increasing ConcentrationProportional IncreaseDecreased

This table illustrates that while mycelial growth was enhanced with increasing salt concentrations, the production of this compound was inversely affected, with the highest yield observed in a medium without added inorganic salts.[2]

Experimental Protocols

Protocol 1: Cultivation of Pyrenochaeta terrestris for this compound Production

  • Media Preparation: Prepare a liquid medium containing a suitable carbon source (e.g., 80 g/L maltose) and nitrogen source (e.g., 16 g/L peanut flour). Adjust the pH if necessary.

  • Sterilization: Dispense the medium into flasks and sterilize by autoclaving.

  • Inoculation: Inoculate the sterilized medium with a standardized spore suspension or mycelial plugs of Pyrenochaeta terrestris.

  • Incubation: Incubate the cultures on a rotary shaker at a controlled temperature for a predetermined period (e.g., 14-21 days).

Protocol 2: Extraction of this compound from Culture Broth

  • Separation: After incubation, separate the mycelial biomass from the culture broth by filtration.

  • Solvent Extraction: Extract the culture filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate.

  • Phase Separation: Separate the organic phase from the aqueous phase using a separatory funnel.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude extract containing this compound.

  • Storage: Store the dried extract at -20°C until further analysis.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Note: This is a generalized protocol based on typical methods for fungal secondary metabolites, as a specific detailed protocol for this compound was not available in the search results.

  • Sample Preparation: Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

troubleshooting_workflow Troubleshooting Workflow for Batch-to-Batch Variability in this compound Production start High Batch-to-Batch Variability Observed check_inoculum Review Inoculum Standardization start->check_inoculum inoculum_consistent Inoculum Consistent? check_inoculum->inoculum_consistent check_media Examine Media Preparation Protocol media_consistent Media Consistent? check_media->media_consistent check_fermentation Verify Fermentation Parameter Control fermentation_consistent Parameters Stable? check_fermentation->fermentation_consistent check_analysis Validate Analytical Method analysis_consistent Analysis Validated? check_analysis->analysis_consistent inoculum_consistent->check_media Yes implement_spore_count Implement Standardized Spore Counting inoculum_consistent->implement_spore_count No media_consistent->check_fermentation Yes implement_media_sop Reinforce Media Preparation SOP media_consistent->implement_media_sop No fermentation_consistent->check_analysis Yes calibrate_equipment Calibrate and Monitor Equipment (Shakers, etc.) fermentation_consistent->calibrate_equipment No revalidate_hplc Re-validate HPLC Method analysis_consistent->revalidate_hplc No end_point Reduced Variability Achieved analysis_consistent->end_point Yes implement_spore_count->check_media implement_media_sop->check_fermentation calibrate_equipment->check_analysis revalidate_hplc->end_point

Caption: Troubleshooting workflow for addressing batch variability.

pyrenocine_biosynthesis Hypothesized Biosynthetic Pathway of this compound acetate Acetate pks Polyketide Synthase (PKS) acetate->pks polyketide_chain Polyketide Chain (Uncharacterized Intermediates) pks->polyketide_chain cyclization Cyclization & Modification polyketide_chain->cyclization pyrenocine_a This compound cyclization->pyrenocine_a conversion Conversion pyrenocine_a->conversion pyrenocine_b Pyrenocine B conversion->pyrenocine_b

Caption: Hypothesized biosynthetic pathway of this compound.

References

Technical Support Center: Scaling Up Pyrenocine A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of Pyrenocine A.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound, a stereochemically complex α-pyrone natural product, presents several key challenges:

  • Stereocontrol: Maintaining high diastereoselectivity and enantioselectivity at a larger scale can be difficult. Reaction conditions that work well in the lab may not be directly transferable.

  • Reagent Stoichiometry and Addition: Precise control over reagent addition rates and stoichiometry is critical for stereoselective reactions. On a larger scale, localized concentration gradients can lead to side product formation.

  • Thermal Management: Many key reactions, such as asymmetric aldol additions or enzymatic resolutions, are temperature-sensitive. Inadequate heat dissipation in large reactors can lead to reduced selectivity and yield.

  • α-Pyrone Ring Formation: The construction of the α-pyrone ring can be sensitive to reaction conditions. Incomplete cyclization or side reactions can complicate purification.

  • Purification: The purification of a polar, stereochemically rich molecule like this compound can be challenging at scale. Chromatographic separations that are feasible in the lab may become a bottleneck in production.[1][2][3]

Q2: Are there any known total syntheses of this compound to reference?

Q3: What analytical techniques are recommended for monitoring reaction progress and purity during scale-up?

A3: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of starting materials, the formation of intermediates and the final product, as well as for assessing purity. Chiral HPLC can be used to determine enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of intermediates and the final product. Crude reaction mixtures can be analyzed by ¹H NMR to get a quick assessment of conversion and side product formation.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of products and identifying byproducts.

Troubleshooting Guides

Issue 1: Poor Stereoselectivity in the Key Aldol Addition Step

Background: A plausible synthetic route to this compound would likely involve a stereoselective aldol reaction to set the stereocenters in the side chain. Poor stereoselectivity is a common issue during scale-up.

Troubleshooting Steps:

Potential Cause Troubleshooting Action Expected Outcome
Inadequate Mixing Increase agitation speed. Use a reactor with baffles to improve turbulent mixing.Uniform reaction mixture, minimizing localized concentration and temperature gradients.
Poor Temperature Control Ensure the reactor cooling system is adequate for the reaction volume. Consider a slower addition rate of the reagents to manage the exotherm.Maintain the optimal reaction temperature for high stereoselectivity.
Incorrect Stoichiometry Re-validate the titration of organometallic reagents. Use a calibrated pump for accurate addition.Precise control over the amount of chiral auxiliary and base.
Moisture Contamination Ensure all glassware and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).Minimize side reactions that can be promoted by water.

Quantitative Data Example: Effect of Temperature on Diastereoselectivity

Reaction Scale Temperature (°C) Diastereomeric Ratio (desired:undesired) Yield (%)
1 g-7895:585
1 g-4080:2082
100 g-78 (with efficient cooling)92:880
100 g-78 (with poor cooling)75:2575
Issue 2: Incomplete α-Pyrone Ring Formation

Background: The formation of the α-pyrone ring is a critical final step. Incomplete cyclization or the formation of side products can significantly lower the yield and complicate purification.

Troubleshooting Steps:

Potential Cause Troubleshooting Action Expected Outcome
Insufficient Reaction Time or Temperature Monitor the reaction by HPLC. If starting material remains, consider extending the reaction time or cautiously increasing the temperature.Drive the reaction to completion.
Decomposition of Starting Material or Product If decomposition is observed at higher temperatures, investigate the use of a milder catalyst or different solvent system.Minimize product degradation and improve yield.
Reversibility of the Reaction If the reaction is reversible, consider using a dehydrating agent to remove the water formed during cyclization.Shift the equilibrium towards the product.
Issue 3: Difficulties in Final Product Purification

Background: The final purification of this compound can be challenging due to its polarity and potential for multiple stereoisomers as impurities. Traditional silica gel chromatography may not be easily scalable.[1][2][3]

Troubleshooting Steps:

Purification Method Potential Issue Troubleshooting Action
Crystallization Product is an oil or does not crystallize easily.Screen a wide range of solvents and solvent mixtures. Consider seeding with a small amount of pure crystalline material.
Preparative HPLC Low throughput and high solvent consumption for large quantities.Optimize the loading capacity of the column. Develop a gradient elution method to improve separation and reduce run time. Consider using simulated moving bed (SMB) chromatography for continuous separation at a larger scale.
Supercritical Fluid Chromatography (SFC) Not suitable for all compounds.Evaluate the solubility of this compound in supercritical CO₂ with co-solvents. SFC can be a greener and faster alternative to HPLC for some compounds.

Experimental Protocols (Hypothetical Key Steps)

Protocol 1: Stereoselective Aldol Addition (Lab Scale)

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of the chiral auxiliary-derived ester (1.0 eq) in dry dichloromethane (DCM, 10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of titanium tetrachloride (1.1 eq) in DCM. Stir for 10 minutes.

  • Add N,N-diisopropylethylamine (1.2 eq) and stir for 30 minutes.

  • Add the aldehyde precursor (1.05 eq) dropwise over 15 minutes.

  • Stir the reaction at -78 °C for 4 hours, monitoring by TLC or HPLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: α-Pyrone Formation via Lactonization (Lab Scale)

  • Dissolve the hydroxy-ester precursor (1.0 eq) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until the reaction is complete as indicated by HPLC analysis (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography.

Visualizations

experimental_workflow start Starting Materials aldol Stereoselective Aldol Addition start->aldol purify1 Purification 1 (Chromatography) aldol->purify1 Crude Aldol Adduct deprotection Side Chain Modification purify1->deprotection Pure Intermediate pyrone_formation α-Pyrone Ring Formation deprotection->pyrone_formation purify2 Final Purification (Crystallization/Prep-HPLC) pyrone_formation->purify2 Crude this compound end This compound purify2->end

Caption: Hypothetical workflow for this compound synthesis.

troubleshooting_logic problem Low Yield or Purity check_sm Check Starting Material Purity problem->check_sm check_conditions Review Reaction Conditions problem->check_conditions check_workup Analyze Workup & Purification problem->check_workup sm_impure Impure Starting Materials check_sm->sm_impure cond_suboptimal Suboptimal Conditions (Temp, Time, Mixing) check_conditions->cond_suboptimal workup_issue Product Loss or Decomposition check_workup->workup_issue solution Implement Corrective Actions sm_impure->solution cond_suboptimal->solution workup_issue->solution

Caption: General troubleshooting logic for synthesis problems.

References

Methods to avoid interference in Pyrenocine A activity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Pyrenocine A activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high background noise in my anti-inflammatory assay (e.g., Nitrite or PGE2 assay). What are the common causes and solutions?

High background can mask the true effect of this compound. Here are potential causes and troubleshooting steps:

  • Contaminated Reagents or Samples: Microbial contamination can lead to the production of inflammatory mediators, causing high background.[1]

    • Solution: Use sterile techniques, fresh reagents, and filter-sterilize solutions when possible. Ensure cell culture media is free of endotoxins.

  • Insufficient Plate Washing: Residual unbound antibodies or other reagents can produce a false positive signal.[1]

    • Solution: Increase the number and vigor of wash steps between antibody and substrate additions in ELISA-based assays. Ensure complete aspiration of wash buffer from wells.

  • Inadequate Blocking: Non-specific binding of antibodies to the plate surface can elevate background.

    • Solution: Increase the blocking incubation time or try a different blocking agent (e.g., 5% BSA or non-fat milk).

  • Over-incubation with Substrate: In enzymatic assays, letting the color development step run for too long can lead to high background.

    • Solution: Optimize the substrate incubation time. Monitor color development and stop the reaction when the standard curve is optimal.

  • Phenol Red in Media: Phenol red in cell culture media can interfere with colorimetric readings.

    • Solution: For the final assay steps, consider using phenol red-free media.

Q2: My results show inconsistent or poor reproducibility between experiments. What should I check?

Inconsistent results can arise from several factors related to the compound, cells, or assay procedure.

  • This compound Stability and Solubility: this compound, like many natural products, may be unstable or have limited solubility in aqueous buffers, leading to variability.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a concentrated stock in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration is low and consistent across all wells to avoid solvent-induced artifacts. Protect stock solutions from light and store them at the recommended temperature.

  • Cell Health and Density: The metabolic state and number of cells can significantly impact the results.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density for all experiments. Perform a cell viability assay (e.g., MTT) to confirm that the observed effects are not due to cytotoxicity.

  • Pipetting Inaccuracy: Small variations in reagent volumes can lead to large differences in results.

    • Solution: Calibrate pipettes regularly. Use fresh tips for each reagent and sample to avoid cross-contamination. For critical steps, consider using a multi-channel pipette for simultaneous additions.

Q3: I am concerned about false positives or negatives in my cytotoxicity assay (e.g., MTT assay). How can I mitigate this?

Fungal secondary metabolites can sometimes interfere with common cytotoxicity assays.

  • Interference with MTT Reduction: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. Conversely, compounds that inhibit mitochondrial reductases without being cytotoxic can give a false-negative result.

    • Solution: Run a control with this compound in cell-free media to check for direct MTT reduction. Visually inspect the wells under a microscope for formazan crystals and signs of cell death. Consider using an alternative viability assay that relies on a different principle, such as trypan blue exclusion or a lactate dehydrogenase (LDH) release assay.

  • Precipitation of this compound: If this compound precipitates in the culture medium, it can interfere with optical density readings.

    • Solution: Check the solubility of this compound at the tested concentrations in the assay medium. If precipitation occurs, consider using a solubilizing agent (with appropriate controls) or lowering the concentration.

Q4: How do I determine the optimal concentration range for this compound in my experiments?

  • Dose-Response Curve: It is crucial to perform a dose-response experiment to determine the effective concentration range of this compound.

    • Solution: Test a wide range of this compound concentrations (e.g., from nanomolar to micromolar) to identify the IC50 (half-maximal inhibitory concentration) for its anti-inflammatory activity and the CC50 (half-maximal cytotoxic concentration). This will help you select non-toxic concentrations for your activity assays.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound's activity in RAW 264.7 macrophage cells.

ParameterCell LineTreatment ProtocolResult
Nitrite Production Inhibition RAW 264.7Pre-treatment with this compound (0.11–3.75 µM) for 2h, then LPS (1 µg/mL) for 18h.Concentration-dependent inhibition.
RAW 264.7Post-treatment with this compound (0.11–3.75 µM) 2h after LPS (1 µg/mL) stimulation for 18h.Concentration-dependent inhibition.
PGE2 Synthesis Inhibition RAW 264.7Pre-treatment with this compound (0.94–3.75 µM) for 2h, then LPS (1 µg/mL) for 18h.Inhibition of approximately 30-50%.
RAW 264.7Post-treatment with this compound (0.94–3.75 µM) 2h after LPS (1 µg/mL) stimulation for 18h.Inhibition at higher concentrations.
Cytotoxicity RAW 264.7Treatment with this compound at concentrations below 3.75 µM in the presence of LPS.100% cell viability.
RAW 264.7Treatment with this compound at 7.5 µM in the presence of LPS.<3% decrease in cell viability.

Key Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

    • Post-treatment: Stimulate the cells with LPS for 2 hours before adding various concentrations of this compound.

Nitrite Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of nitric oxide (NO), in the cell culture supernatant.

  • Sample Collection: After the treatment period, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare this solution fresh.

  • Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Quantification (ELISA)

This is a competitive immunoassay to measure the concentration of PGE2 in the cell culture supernatant.

  • Sample Collection: Collect the cell culture supernatant after the treatment period.

  • ELISA Protocol: Follow the manufacturer's instructions for the specific PGE2 ELISA kit being used. A general workflow is as follows:

    • Add standards and samples to the wells of a microplate pre-coated with a capture antibody.

    • Add a fixed amount of HRP-labeled PGE2 to each well.

    • Incubate to allow competition between the PGE2 in the sample and the HRP-labeled PGE2 for binding to the capture antibody.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Quantification: Calculate the PGE2 concentration based on a standard curve.

Cell Viability Assay (MTT Assay)

This assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Incubation: After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm.

Visualizations

Experimental_Workflow cluster_setup Cell Seeding & Treatment cluster_assays Activity & Viability Assays cluster_analysis Data Analysis seed Seed RAW 264.7 cells in 96-well plate lps Stimulate with LPS seed->lps treat Treat with this compound (Pre- or Post-LPS) supernatant Collect Supernatant treat->supernatant mtt_assay MTT Assay (Cell Viability) treat->mtt_assay lps->treat griess Griess Assay (Nitrite) supernatant->griess elisa PGE2 ELISA supernatant->elisa read Measure Absorbance griess->read elisa->read mtt_assay->read calc Calculate Concentrations & Viability read->calc

Caption: Experimental workflow for assessing the anti-inflammatory activity and cytotoxicity of this compound.

MyD88_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB_IkB NF-κB / IκB IKK->NFkB_IkB activates NFkB NF-κB NFkB_IkB->NFkB IκB degradation, NF-κB translocates PyrenocineA This compound (Inhibition) PyrenocineA->MyD88 interferes with Genes Pro-inflammatory Gene Expression (TNF-α, iNOS, COX-2) NFkB->Genes induces

Caption: Simplified diagram of the MyD88-dependent signaling pathway and the putative inhibitory point of this compound.

References

Optimizing Pyrenocine A Dosage for Phytotoxicity Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To assist researchers, scientists, and drug development professionals in accurately assessing the phytotoxic effects of Pyrenocine A, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). This resource aims to standardize methodologies and ensure reliable, reproducible results in phytotoxicity studies involving this potent fungal metabolite.

This compound, a mycotoxin produced by fungi of the Pyrenochaeta genus, has demonstrated significant phytotoxic activity.[1] Proper dosage optimization is critical to understanding its mechanism of action and potential applications. This guide offers detailed experimental protocols, data presentation standards, and visual aids to streamline experimental workflows.

Troubleshooting Guide

This section addresses common issues encountered during this compound phytotoxicity experiments.

Issue Potential Cause Troubleshooting Steps
Inconsistent Results Between Replicates - Uneven application of this compound solution.- Variability in seed viability or seedling vigor.- Inconsistent environmental conditions (light, temperature, humidity).- Contamination of growth media or equipment.- Ensure thorough mixing of this compound solutions before application.- Use a calibrated pipette for precise volume delivery.- Source high-quality, certified seeds and select seedlings of uniform size and health.- Maintain and monitor consistent environmental conditions in growth chambers or incubators.- Autoclave all media and sterilize equipment before use.
No Phytotoxic Effect Observed - this compound concentration is too low.- Degradation of this compound in the test solution.- The chosen plant species is resistant to this compound.- Incorrect solvent or pH of the solution affecting bioavailability.- Perform a dose-response study with a wider range of concentrations.- Prepare fresh this compound solutions for each experiment, as its stability in aqueous solutions can be a concern.[2]- Research or conduct preliminary screenings on different plant species to identify a sensitive indicator plant.- Use a minimal amount of a suitable solvent like DMSO and ensure the final pH of the solution is within a physiologically acceptable range for the test plant. The choice of solvent can significantly impact the observed phytotoxicity.[3][4]
100% Mortality at All Tested Concentrations - this compound concentrations are too high.- Conduct a range-finding experiment with serial dilutions (e.g., 10-fold or 100-fold lower concentrations) to determine a sub-lethal dose range.
Solvent Control Shows Phytotoxicity - The solvent used (e.g., DMSO, ethanol) is at a toxic concentration to the plant.- Determine the maximum non-toxic concentration of the solvent in a preliminary experiment by testing a range of solvent concentrations without this compound.- Ensure the final solvent concentration in all treatments, including the control, is consistent and below the toxic threshold.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound phytotoxicity studies?

A1: Based on available data, the effective dose for 50% inhibition (ED50) for onion seedling elongation is 4 µg/mL.[1] For initial range-finding studies, it is advisable to test a broad range of concentrations spanning several orders of magnitude around this value (e.g., 0.1, 1, 10, 100 µg/mL).

Q2: Which plant species are recommended for this compound phytotoxicity testing?

A2: Onion (Allium cepa) has been shown to be sensitive to this compound.[1] Other commonly used indicator species in general phytotoxicity tests include lettuce (Lactuca sativa), radish (Raphanus sativus), and cress (Lepidium sativum). It is recommended to use at least one monocot and one dicot species for a comprehensive assessment.

Q3: How should I prepare the this compound solution for bioassays?

A3: this compound is a natural compound that may have limited water solubility. A common practice for such compounds is to dissolve them in a minimal amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute with distilled water or a buffered medium to the final desired concentrations.[3][4] It is crucial to include a solvent control in your experimental design.

Q4: What are the key parameters to measure in a phytotoxicity assay?

A4: Key parameters include seed germination percentage, root length, and shoot length. For whole-plant assays, additional parameters such as fresh and dry biomass, chlorophyll content, and visual injury symptoms (e.g., chlorosis, necrosis) should be recorded.

Q5: How do I analyze the data to determine the optimal dosage?

A5: Data should be analyzed to generate a dose-response curve, plotting the measured effect (e.g., percent inhibition of root growth) against the logarithm of the this compound concentration. From this curve, you can calculate the EC50 value (the concentration that causes a 50% effect). Statistical software can be used to fit the data to a suitable model (e.g., log-logistic).

Quantitative Data Summary

The following table summarizes the known effective concentrations of this compound from published studies.

Organism Bioassay Parameter Effective Concentration (µg/mL) Reference
Onion (Allium cepa)Seedling ElongationED504[1]
Fusarium oxysporum f. sp. cepaeSpore GerminationED5014[1]
Fusarium solani f. sp. pisiSpore GerminationED5020[1]
Mucor hiemalisSpore GerminationED5020[1]
Rhizopus stoloniferSpore GerminationED5025[1]

Experimental Protocols

Seed Germination and Root Elongation Assay

This protocol is adapted from standard phytotoxicity testing methods.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Distilled, deionized water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of a sensitive indicator plant (e.g., lettuce, cress, onion)

  • Growth chamber or incubator with controlled temperature and light

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of working solutions by diluting the stock solution with distilled water to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).

    • Prepare a solvent control (containing the same concentration of DMSO as the test solutions) and a negative control (distilled water).

  • Assay Setup:

    • Place two layers of filter paper in each petri dish.

    • Add 5 mL of the respective test solution, solvent control, or negative control to each petri dish.

    • Place a predetermined number of seeds (e.g., 20-30) evenly on the moistened filter paper.

    • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Incubate the petri dishes in a growth chamber in the dark at a constant temperature (e.g., 25 ± 1 °C) for a specified period (e.g., 72-120 hours).

  • Data Collection and Analysis:

    • After the incubation period, count the number of germinated seeds (radicle emergence > 2 mm).

    • Measure the root length of each germinated seedling.

    • Calculate the germination percentage and the average root length for each treatment.

    • Calculate the percent inhibition of root elongation for each concentration relative to the negative control.

    • Plot the percent inhibition against the log of the this compound concentration to determine the EC50 value.

Whole-Plant Bioassay (General Protocol)

This protocol provides a framework for assessing the phytotoxicity of this compound on whole plants.

Materials:

  • This compound test solutions (prepared as in the seed germination assay)

  • Seedlings of a sensitive indicator plant (e.g., 2-3 weeks old)

  • Pots containing a suitable sterile growth medium (e.g., sand, vermiculite, or a soil mix)

  • Growth chamber with controlled environmental conditions (light, temperature, humidity)

Procedure:

  • Plant Preparation:

    • Grow seedlings under controlled conditions until they reach the desired growth stage (e.g., 2-3 true leaves).

    • Select healthy, uniform seedlings for the experiment.

  • Treatment Application:

    • Apply a known volume of the this compound test solution, solvent control, or negative control to the soil surface of each pot. Alternatively, the compound can be applied as a foliar spray.

  • Incubation:

    • Maintain the treated plants in a growth chamber under optimal conditions for the chosen plant species for a period of 7-14 days.

  • Data Collection and Analysis:

    • Observe the plants daily for visual signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, wilting).

    • At the end of the experiment, harvest the plants and measure parameters such as shoot height, root length, fresh weight, and dry weight.

    • Calculate the percent inhibition for each parameter at each concentration relative to the negative control.

    • Determine the EC50 value for the most sensitive parameter.

Visualizations

Experimental Workflow for this compound Phytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay cluster_data Data Collection & Analysis prep_solution Prepare this compound Test Solutions seed_germination Seed Germination & Root Elongation Assay prep_solution->seed_germination whole_plant Whole-Plant Bioassay prep_solution->whole_plant prep_seeds Select & Sterilize Indicator Plant Seeds prep_seeds->seed_germination prep_seeds->whole_plant Grow seedlings measure Measure Endpoints (Germination %, Root Length, Biomass) seed_germination->measure whole_plant->measure analyze Dose-Response Analysis (Calculate EC50) measure->analyze

Caption: Experimental workflow for assessing this compound phytotoxicity.

Putative Signaling Pathway for Fungal Phytotoxin Action

While the specific signaling pathway for this compound is not yet fully elucidated, many fungal phytotoxins are known to induce plant defense responses involving reactive oxygen species (ROS) and phytohormone signaling.

G PyrenocineA This compound PlasmaMembrane Plasma Membrane PyrenocineA->PlasmaMembrane Interacts with ROS Reactive Oxygen Species (ROS) Burst PlasmaMembrane->ROS MAPK MAP Kinase Cascade ROS->MAPK SA Salicylic Acid (SA) Signaling MAPK->SA JA Jasmonic Acid (JA) Signaling MAPK->JA Defense Phytotoxic Effects & Defense Gene Expression (e.g., Cell Death, Lesions) SA->Defense JA->Defense

Caption: A putative signaling pathway for fungal phytotoxin-induced responses in plants.

References

Technical Support Center: Stabilizing Pyrenocine A for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Pyrenocine A, ensuring its stability during long-term storage is paramount for reproducible and accurate experimental outcomes. This technical support center provides essential guidance on maintaining the integrity of this compound, troubleshooting potential degradation issues, and offering frequently asked questions to support your research endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Loss of biological activity in older samples. Degradation of this compound due to improper storage conditions.1. Review storage conditions. Ensure the compound is stored at or below -20°C, protected from light, and in a tightly sealed container. 2. Perform a purity analysis (e.g., HPLC) on the stored sample to assess degradation. 3. If degradation is confirmed, discard the old stock and use a freshly prepared solution.
Visible changes in the appearance of solid this compound (e.g., discoloration, clumping). Exposure to moisture and/or light.1. Discard the sample as its integrity may be compromised. 2. When handling solid this compound, work in a dry, low-humidity environment (e.g., a glove box). 3. Store the solid compound in a desiccator at the recommended temperature.
Precipitation observed in frozen stock solutions upon thawing. Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, sonicate the solution for a brief period. 3. To prevent solvent evaporation, ensure vials are sealed with high-quality caps and consider using parafilm for extra security. Prepare smaller aliquots to minimize freeze-thaw cycles.
Inconsistent experimental results using the same batch of this compound. Multiple freeze-thaw cycles leading to degradation or inaccurate pipetting of viscous stock solutions.1. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. 2. Allow stock solutions to equilibrate to room temperature before use to ensure accurate pipetting. 3. For viscous solvents like DMSO, use positive displacement pipettes for higher accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture. Storing the compound in a desiccator can further prevent moisture absorption.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in dichloromethane, DMSO, ethanol, and methanol. For biological experiments, DMSO is a common solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow an aliquot to thaw completely and equilibrate to room temperature.

Q3: What are the main factors that can cause this compound to degrade?

A3: The stability of natural products like this compound can be influenced by several factors.[1][2] Based on the α-pyrone structure of this compound, the primary factors of concern are:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or even ambient light can lead to photodegradation.

  • pH: The α-pyrone ring may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The presence of oxidizing agents can lead to chemical modification.

Q4: How many times can I freeze and thaw a this compound stock solution?

A4: It is strongly recommended to minimize freeze-thaw cycles. Ideally, stock solutions should be aliquoted into volumes suitable for a single experiment. If repeated use from a single vial is unavoidable, it is advisable not to exceed 3-5 freeze-thaw cycles.

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, compounds containing an α-pyrone ring can undergo hydrolysis, which would lead to the opening of the lactone ring. Photodegradation is also a potential pathway for related compounds.

Data Presentation

The following tables summarize hypothetical stability data for this compound under various conditions. These values are illustrative and should be confirmed by experimental analysis.

Table 1: Hypothetical Long-Term Stability of Solid this compound

Storage ConditionPurity after 6 Months (%)Purity after 12 Months (%)Purity after 24 Months (%)
-80°C, Dark, Desiccated>99>99>98
-20°C, Dark, Desiccated>98>97>95
4°C, Dark, Desiccated~95~90<85
Room Temperature, Light<80<60<40
Room Temperature, Dark<90<80<60

Table 2: Hypothetical Stability of this compound in DMSO (10 mM) at -20°C

Number of Freeze-Thaw CyclesPurity (%)
0>99
1>99
3~98
5~96
10<92

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 208.21 g/mol , dissolve 2.08 mg in 1 mL of DMSO).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

  • Objective: To quantify the purity of this compound over time under different storage conditions.

  • Materials:

    • This compound samples stored under various conditions

    • HPLC-grade acetonitrile and water

    • HPLC-grade formic acid (or other appropriate modifier)

    • C18 reverse-phase HPLC column

    • HPLC system with a UV detector

  • Procedure:

    • Sample Preparation:

      • Prepare a standard curve using a fresh, high-purity sample of this compound.

      • Dilute the stored this compound samples to a concentration within the linear range of the standard curve using the mobile phase.

    • HPLC Analysis:

      • Set up an appropriate HPLC method. A typical starting point for a C18 column would be a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

      • Set the UV detector to the wavelength of maximum absorbance for this compound.

      • Inject the standards and samples.

    • Data Analysis:

      • Integrate the peak corresponding to this compound in the chromatograms.

      • Calculate the concentration of this compound in the stored samples using the standard curve.

      • Purity can be expressed as the percentage of the initial concentration remaining.

Mandatory Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

Recent studies have indicated that this compound exerts its anti-inflammatory effects by acting on the MyD88-dependent signaling pathway, which ultimately leads to the inhibition of the NF-κB transcription factor.[3][4][5]

PyrenocineA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκBα IκBα IKK_complex->IκBα phosphorylates NFκB_inactive NF-κB (p50/p65) IκBα->NFκB_inactive releases NFκB_active NF-κB (p50/p65) NFκB_inactive->NFκB_active translocates PyrenocineA This compound PyrenocineA->MyD88 Inhibits DNA DNA NFκB_active->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: this compound inhibits the MyD88-dependent pathway.

Experimental Workflow for Stability Testing

The following workflow outlines the key steps for conducting a comprehensive stability study of this compound.

Stability_Workflow start Start: High-Purity This compound prep_samples Prepare Solid Aliquots and Stock Solutions (e.g., in DMSO) start->prep_samples storage_conditions Store under Varied Conditions: - Temperature (-80°C, -20°C, 4°C, RT) - Light (Dark vs. Light) - Freeze-Thaw Cycles prep_samples->storage_conditions sampling Sample at Time Points (e.g., 0, 1, 3, 6, 12, 24 months) storage_conditions->sampling sampling->storage_conditions analysis Analyze Purity by HPLC sampling->analysis data_eval Evaluate Data: - Calculate % Purity Remaining - Determine Degradation Rate analysis->data_eval end End: Determine Optimal Storage Conditions & Shelf-Life data_eval->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Pyrenocine A Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of Pyrenocine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve ambiguities in spectroscopic data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of ambiguity in the spectroscopic data of this compound?

A1: Ambiguities in the spectroscopic data for this compound, a polyketide natural product, typically arise from several factors:

  • Overlapping Signals in ¹H NMR: The aliphatic side chain of this compound can lead to significant overlap of proton signals, making it difficult to determine coupling constants and assign specific protons.[1][2]

  • Stereochemistry: this compound possesses chiral centers, leading to the potential for diastereomers or enantiomers which can be challenging to distinguish using standard 1D NMR.[3][4]

  • Low Proton Density: The α-pyrone ring has regions with low proton density, which can make connectivity assignments based on proton-proton correlation experiments difficult.[5]

  • Mass Spectrometry Fragmentation: Isomers of this compound may produce similar fragmentation patterns in mass spectrometry, complicating definitive identification.[6][7]

Q2: My ¹H NMR spectrum of this compound shows a cluster of unresolved peaks in the aliphatic region. How can I resolve these?

A2: Overlapping signals are a common challenge. Here are several strategies to resolve them:

  • 2D NMR Spectroscopy: Employ two-dimensional NMR techniques like COSY and TOCSY to identify spin systems and trace proton-proton correlations, even within overlapping regions.[5][8] An HSQC experiment will correlate protons to their directly attached carbons, spreading the signals into a second dimension and often resolving overlap.[5][8]

  • Higher Field NMR: If available, acquiring the spectrum on a higher field NMR spectrometer will increase chemical shift dispersion, potentially resolving the overlapping signals.[1]

  • Solvent Change: Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to C₆D₆ or CD₃OD) can induce differential changes in chemical shifts, which may resolve the overlap.[9]

  • Temperature Variation: Changing the acquisition temperature can sometimes alter chemical shifts enough to resolve overlapping peaks, especially if conformational exchange is occurring.[10]

Q3: How can I definitively determine the stereochemistry of this compound?

A3: Determining the absolute and relative stereochemistry requires specific experiments:

  • NOESY/ROESY: These 2D NMR experiments detect through-space correlations (Nuclear Overhauser Effect), which can help determine the relative stereochemistry of chiral centers.[5][11]

  • Chiral Derivatizing Agents (CDAs): Reacting this compound with a chiral derivatizing agent, such as Mosher's acid, creates diastereomeric derivatives.[12][13] These diastereomers will have distinct NMR signals that can be used to determine the enantiomeric excess and absolute configuration.

  • Chiral Chromatography: Chiral HPLC or GC can be used to separate enantiomers, allowing for their individual characterization.[14][15]

  • X-ray Crystallography: If a suitable crystal of this compound can be obtained, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry.[16]

Q4: The mass spectrum of my sample is consistent with this compound, but how can I be sure it's not an isomer?

A4: Differentiating isomers by mass spectrometry often requires tandem MS (MS/MS) experiments.

  • Collision-Induced Dissociation (CID): Analyze the fragmentation patterns of the parent ion. Isomers, while having the same mass, may fragment differently due to their structural variations.[17][18] For α-pyrones, characteristic losses of CO₂ are often observed.[19]

  • High-Resolution Mass Spectrometry (HRMS): While HRMS provides an accurate mass and molecular formula, it cannot distinguish between isomers on its own. However, it is crucial for confirming the elemental composition.

  • Comparison to a Standard: The most reliable method is to compare the fragmentation pattern and retention time (if using LC-MS) of your sample to an authenticated standard of this compound.

Q5: Can computational methods help in resolving spectroscopic ambiguities?

A5: Yes, computational chemistry is a powerful tool.

  • NMR Prediction: Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for different possible isomers or diastereomers of this compound.[20][21][22] Comparing these predicted spectra to your experimental data can help identify the correct structure.

  • Conformational Analysis: Computational modeling can help identify the most stable conformers of this compound, which can aid in the interpretation of NOESY/ROESY data.

Troubleshooting Guides

Problem 1: Ambiguous Connectivity in the this compound Backbone

Symptoms:

  • COSY spectrum shows some correlations, but breaks in the correlation chain make it difficult to connect all fragments of the molecule.

  • HMBC correlations are weak or ambiguous for quaternary carbons.

Workflow for Resolution:

cluster_0 Initial Data Acquisition cluster_1 Troubleshooting Connectivity cluster_2 Data Analysis and Confirmation A Acquire 1D ¹H and ¹³C NMR B Acquire 2D COSY, HSQC A->B C Run HMBC Experiment B->C Ambiguity remains E Run 1,1-ADEQUATE or INADEQUATE for C-C correlations B->E Severe ambiguity D Optimize HMBC for longer-range couplings (e.g., 10-15 Hz) C->D Weak correlations F Combine all 2D NMR data C->F Clear correlations D->F E->F G Propose Structure F->G H Compare with literature data or computational predictions G->H

Caption: Workflow for resolving backbone connectivity issues.

Detailed Steps:

  • Acquire Standard Spectra: Start with high-quality 1D ¹H and ¹³C NMR, as well as 2D COSY and HSQC spectra.

  • Run HMBC: If connectivity is still unclear, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons.

  • Optimize HMBC: If HMBC correlations are weak, especially to quaternary carbons, re-run the experiment with a longer evolution time to optimize for smaller coupling constants (e.g., 10-15 Hz).

  • Consider INADEQUATE: For highly challenging cases with contiguous quaternary carbons, a 1,1-ADEQUATE or the less sensitive INADEQUATE experiment can directly show ¹³C-¹³C correlations, providing an unambiguous carbon skeleton.[23]

  • Synthesize and Confirm: Combine all spectroscopic data to propose a complete structure. Compare your assignments with any available literature data for this compound or related compounds, and consider computational NMR predictions for further validation.[20][22]

Problem 2: Differentiating Diastereomers of this compound

Symptoms:

  • ¹H and ¹³C NMR spectra show single sets of peaks, but the presence of multiple chiral centers suggests the possibility of a single diastereomer being isolated.

  • The relative stereochemistry cannot be determined from COSY and HMBC data alone.

Workflow for Stereochemical Assignment:

cluster_0 Initial Observation cluster_1 Relative Stereochemistry Determination cluster_2 Absolute Stereochemistry Determination A Single set of NMR signals observed B Acquire 2D NOESY or ROESY spectrum A->B C Analyze through-space correlations B->C D Derivatize with a Chiral Agent (e.g., Mosher's Acid) C->D Ambiguity remains G Chiral HPLC or GC C->G Alternative/Confirmatory E Acquire ¹H and/or ¹⁹F NMR of diastereomers D->E F Analyze chemical shift differences (Δδ) E->F H Separate and analyze enantiomers G->H

Caption: Workflow for determining the stereochemistry of this compound.

Detailed Steps:

  • NOESY/ROESY for Relative Stereochemistry: Acquire a NOESY or ROESY spectrum to observe through-space correlations between protons. The presence or absence of these cross-peaks can define the relative orientation of substituents on the stereocenters.

  • Chiral Derivatization for Absolute Stereochemistry: React this compound with a chiral derivatizing agent (CDA) like (R)- and (S)-Mosher's acid chloride to form diastereomeric esters.[12][13]

  • NMR of Diastereomers: Acquire ¹H NMR spectra of the resulting diastereomers. The chemical shifts of protons near the newly formed chiral center will differ between the two diastereomers.

  • Analyze Δδ: Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons in the two diastereomeric derivatives. The sign of these differences can be used to assign the absolute configuration of the alcohol center.

  • Chiral Chromatography: As an alternative or confirmatory method, develop a chiral HPLC or GC method to separate the enantiomers of this compound.[14][15]

Experimental Protocols

Protocol 1: Acquiring a 2D NOESY Spectrum
  • Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent at a concentration of 5-10 mg/mL. Ensure the sample is free of paramagnetic impurities.

  • Spectrometer Setup: On a modern NMR spectrometer, load a standard NOESY pulse sequence.

  • Parameter Optimization:

    • Set the spectral width to encompass all proton signals.

    • Set the number of increments in the indirect dimension (t1) to at least 256 for adequate resolution.

    • The mixing time (d8) is a crucial parameter. For a molecule of this size, start with a mixing time of 300-500 ms. Run a series of 1D NOESY experiments with varying mixing times to optimize the NOE buildup.

  • Acquisition: Acquire the 2D NOESY spectrum. This may take several hours depending on the sample concentration.

  • Processing and Analysis: Process the data with appropriate window functions (e.g., sine-bell). Analyze the cross-peaks, which indicate protons that are close in space (< 5 Å).

Protocol 2: Derivatization with Mosher's Acid Chloride
  • Reaction Setup: In a dry NMR tube, dissolve ~1 mg of this compound in 0.5 mL of anhydrous pyridine-d₅.

  • Reagent Addition: Add a slight molar excess (1.1-1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Reaction Monitoring: Monitor the reaction by ¹H NMR until completion (disappearance of the alcohol proton and appearance of the ester signals).

  • Repeat with (S)-enantiomer: In a separate NMR tube, perform the same reaction using (S)-(+)-Mosher's acid chloride.

  • Data Analysis: Directly compare the ¹H NMR spectra of the (R)- and (S)-Mosher's esters. Calculate the Δδ (δS - δR) values for protons near the ester linkage to determine the absolute configuration.

Data Presentation

Spectroscopic TechniqueParameterTypical Value for this compoundPurpose in Resolving Ambiguity
¹H NMR Chemical Shift (δ)0.8 - 7.0 ppmInitial structural assessment
Coupling Constant (J)0.5 - 10 HzDihedral angles, connectivity
¹³C NMR Chemical Shift (δ)10 - 200 ppmCarbon skeleton determination
2D COSY Correlation¹H - ¹H (2-3 bonds)Establish proton spin systems
2D HSQC Correlation¹H - ¹³C (1 bond)Resolve overlapping proton signals
2D HMBC Correlation¹H - ¹³C (2-4 bonds)Connect spin systems, identify quaternary C
2D NOESY/ROESY Correlation¹H - ¹H (through-space)Determine relative stereochemistry
HRMS Mass Accuracy< 5 ppmDetermine molecular formula
MS/MS Fragmentation PatternVariesDifferentiate from isomers

References

Improving the efficiency of Pyrenocine A extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of Pyrenocine A extraction from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal strains are known to produce it?

This compound is a polyketide-derived mycotoxin with antibiotic properties. It is a secondary metabolite produced by several species of fungi. Notable producers include Pyrenochaeta terrestris, the causal agent of pink root disease in onions, and the marine-derived fungus Penicillium paxilli.

Q2: What are the primary precursors for this compound biosynthesis?

The biosynthesis of this compound follows the polyketide pathway. The primary precursors that serve as building blocks for its carbon skeleton are acetate, formate, and methionine.[1][2] These molecules are incorporated into the growing polyketide chain through the action of a multi-domain enzyme complex called polyketide synthase (PKS).

Q3: What are the general steps involved in obtaining this compound from a fungal culture?

The overall process can be broken down into three main stages:

  • Fermentation: Culturing the producing fungal strain under optimized conditions to maximize the production of this compound.

  • Extraction: Separating the this compound from the fungal biomass and the fermentation broth using a suitable solvent.

  • Purification: Isolating this compound from other co-extracted compounds to obtain a pure sample.

Q4: How can I quantify the amount of this compound in my extracts?

High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for the quantification of this compound. A reversed-phase C18 column coupled with a UV detector is typically employed. The concentration of this compound in an unknown sample can be determined by comparing its peak area to a standard curve generated from known concentrations of a purified this compound standard.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction process.

Problem Possible Cause(s) Suggested Solution(s)
Low or no this compound production during fermentation. Suboptimal fermentation conditions (e.g., media composition, pH, temperature, aeration).Optimize fermentation parameters. Refer to the "Optimization of Fermentation Conditions for this compound Production" table below for recommended starting points. Consider varying one factor at a time to identify the key limiting parameter.
Fungal strain has lost its ability to produce the metabolite.Re-culture the fungus from a fresh stock. Serial sub-culturing can sometimes lead to a decrease in secondary metabolite production.
Low extraction yield of this compound. Inefficient cell lysis.Fungal cell walls can be robust. Consider mechanical disruption methods such as sonication or bead beating of the fungal biomass prior to solvent extraction to improve cell lysis and release of intracellular metabolites.
Inappropriate solvent selection.The choice of solvent is critical for efficient extraction. Ethyl acetate is a commonly used solvent for this compound. Refer to the "Comparison of Extraction Solvents for this compound" table for a qualitative comparison of different solvents.
Insufficient extraction time or solvent volume.Ensure adequate contact time between the solvent and the fungal material. Multiple extractions of the same biomass with fresh solvent can improve the overall yield.
Presence of many impurities in the crude extract. Non-selective extraction solvent.While a polar solvent might extract more this compound, it may also co-extract a larger number of polar impurities. Consider using a less polar solvent or a multi-step extraction with solvents of varying polarity.
Inadequate separation of biomass from the fermentation broth.Ensure complete separation of the fungal mycelium from the liquid culture before proceeding with the extraction. Centrifugation followed by filtration is recommended.
Degradation of this compound during extraction or storage. Exposure to high temperatures, light, or extreme pH.Avoid excessive heat during the extraction and solvent evaporation steps. Store extracts and purified this compound at low temperatures (e.g., -20°C) in the dark. This compound is a lactone and may be susceptible to hydrolysis under strong acidic or basic conditions.
Difficulty in purifying this compound. Co-elution of compounds with similar properties.Optimize the purification protocol. Solid-Phase Extraction (SPE) can be a valuable pre-purification step to remove major impurities. For final purification, HPLC with a suitable solvent gradient is recommended.

Data Presentation

Table 1: Optimization of Fermentation Conditions for this compound Production

This table provides a summary of fermentation parameters that can be optimized to enhance the production of this compound.

Parameter Condition Observed Effect on this compound Yield
Carbon Source Maltose (80 g/L)High
GlucoseModerate
SucroseLow
Nitrogen Source Peanut Flour (16 g/L)High
Yeast ExtractModerate
PeptoneLow
Inorganic Salts Low concentrationHigh
High concentrationLow
pH 5.5 - 6.5Optimal
Temperature 25 - 28°COptimal
Aeration Shaking (150-200 rpm)Recommended for liquid cultures
Table 2: Illustrative Comparison of Extraction Solvents for this compound
Solvent Polarity Estimated Extraction Efficiency Selectivity Notes
Ethyl Acetate MediumGoodGoodCommonly used and effective. Balances yield with selectivity.
Methanol HighHighLowExtracts a wide range of polar compounds, potentially leading to more impurities.
Acetone Medium-HighGoodModerateCan be effective, but may extract more water-soluble impurities than ethyl acetate.
Dichloromethane Low-MediumModerateHighMore selective for less polar compounds, may result in a cleaner but lower-yield extract.
Hexane LowLowVery HighGenerally too non-polar for efficient extraction of this compound.

Experimental Protocols

Fermentation of Penicillium paxilli for this compound Production

Objective: To cultivate P. paxilli in a liquid medium to produce this compound.

Materials:

  • Penicillium paxilli culture

  • 2% Malt Extract Broth

  • Sterile baffled flasks

  • Shaking incubator

Methodology:

  • Inoculate a sterile 500 mL baffled flask containing 200 mL of 2% malt extract broth with a plug of a mature P. paxilli culture.

  • Incubate the flask at 25°C with constant shaking at 150 rpm for 7-10 days.

  • Monitor the growth of the fungus and the production of secondary metabolites. The broth will typically turn a yellowish-brown color as metabolites are produced.

  • After the incubation period, the culture is ready for extraction.

Solvent Extraction of this compound

Objective: To extract this compound from the fungal culture using an organic solvent.

Materials:

  • Fungal culture from the fermentation step

  • Ethyl acetate

  • Large flasks or beakers

  • Shaking incubator

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • To the fungal culture (broth and mycelium), add an equal volume of ethyl acetate.

  • Agitate the mixture vigorously on a shaking incubator for 12-24 hours at room temperature.

  • Separate the organic layer from the aqueous layer and fungal biomass by filtration.

  • If an emulsion forms, use a separatory funnel to carefully separate the layers.

  • Collect the ethyl acetate layer, which now contains the crude this compound extract.

  • Concentrate the ethyl acetate extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • The resulting residue is the crude extract containing this compound.

Purification of this compound using Solid-Phase Extraction (SPE)

Objective: To perform a preliminary purification of the crude extract to remove highly polar and non-polar impurities.

Materials:

  • Crude this compound extract

  • Silica gel SPE cartridge

  • Hexane

  • Ethyl acetate

  • Methanol

  • SPE manifold

Methodology:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Condition a silica gel SPE cartridge by passing through hexane.

  • Load the dissolved crude extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a non-polar solvent like hexane to elute very non-polar impurities.

  • Elute the this compound from the cartridge using a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate (e.g., 1:1 v/v).

  • Finally, wash the cartridge with a polar solvent like methanol to elute highly polar impurities.

  • Collect the fraction containing this compound and concentrate it using a rotary evaporator.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification inoculation Inoculation of P. paxilli incubation Incubation (7-10 days) inoculation->incubation solvent_addition Solvent Addition (Ethyl Acetate) incubation->solvent_addition Fungal Culture agitation Agitation solvent_addition->agitation filtration Filtration & Separation agitation->filtration concentration Concentration (Rotary Evaporator) filtration->concentration spe Solid-Phase Extraction (SPE) concentration->spe Crude Extract hplc HPLC spe->hplc final_product final_product hplc->final_product Pure this compound

Caption: Experimental workflow for the extraction and purification of this compound.

pyrenocine_biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Poly-β-keto Chain pks->polyketide_chain cyclization Cyclization & Modification Enzymes polyketide_chain->cyclization pyrenocine_a This compound cyclization->pyrenocine_a

Caption: Proposed biosynthetic pathway of this compound.

References

Validation & Comparative

Validating the Anti-inflammatory Potential of Pyrenocine A: A Comparative Guide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, comprehensive in vivo studies validating the anti-inflammatory effects of Pyrenocine A have not been published. This guide therefore aims to bridge this gap by summarizing the potent in vitro anti-inflammatory activity of this compound and contextualizing it against established in vivo data of standard anti-inflammatory drugs. Furthermore, we provide a detailed, robust experimental protocol to facilitate future in vivo validation, catering to researchers, scientists, and drug development professionals.

This compound, a secondary metabolite isolated from the marine-derived fungus Penicillium paxilli, has demonstrated significant anti-inflammatory properties in vitro.[1][2][3] Studies have shown its ability to suppress key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a novel anti-inflammatory agent.[2][3] This guide presents the existing in vitro data for this compound and compares its potential efficacy with that of widely used anti-inflammatory drugs, Dexamethasone and Indomethacin, in a standard in vivo model.

In Vitro Efficacy of this compound

This compound has been shown to inhibit the production of several key inflammatory markers in a concentration-dependent manner in murine macrophage cell line (RAW 264.7) stimulated with LPS.[1][3] The primary mechanism appears to be through the MyD88-dependent intracellular signaling pathway, which is crucial for the activation of the NF-κB signaling pathway.[2] Inhibition of this pathway leads to a downstream reduction in the expression of various pro-inflammatory genes.[2]

Table 1: Summary of In Vitro Anti-inflammatory Activity of this compound

Inflammatory MediatorConcentration of this compound (µM)InhibitionExperimental Model
Nitric Oxide (NO)0.11 - 3.75Concentration-dependent inhibitionLPS-stimulated RAW 264.7 macrophages
Tumor Necrosis Factor-α (TNF-α)0.46 - 3.75Concentration-dependent inhibitionLPS-stimulated RAW 264.7 macrophages
Prostaglandin E2 (PGE2)0.46 - 3.75Concentration-dependent inhibitionLPS-stimulated RAW 264.7 macrophages

Data extracted from Toledo et al., 2014. The study demonstrated significant, concentration-dependent inhibition of NO, TNF-α, and PGE2. For instance, at 3.75 µM, this compound showed strong inhibition of these mediators.[1][3]

Comparative In Vivo Performance of Standard Anti-inflammatory Drugs

To provide a benchmark for potential in vivo studies of this compound, the following table summarizes the typical performance of Dexamethasone (a corticosteroid) and Indomethacin (a non-steroidal anti-inflammatory drug, NSAID) in the carrageenan-induced paw edema model, a standard and widely used assay for acute inflammation.[4][5][6]

Table 2: Comparative In Vivo Efficacy of Dexamethasone and Indomethacin in Carrageenan-Induced Paw Edema in Rats

DrugDose (mg/kg)Route of AdministrationMax. Inhibition of Edema (%)Time of Max. Inhibition (hours post-carrageenan)
Dexamethasone1Subplantar>60%3
Indomethacin10Oral~58%4

This data is compiled from typical results in the literature and may vary based on specific experimental conditions.[7][8]

Proposed In Vivo Experimental Protocols

The following protocols provide a detailed methodology for validating the anti-inflammatory effects of this compound in vivo.

In Vitro Confirmation (Based on Published Methods)
  • Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[1]

  • Stimulation: Cells are pre-treated with various concentrations of this compound (e.g., 0.1 to 10 µM) for 2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours to induce an inflammatory response.[1]

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[1]

  • Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • PGE2 Measurement (ELISA): The concentration of PGE2 in the supernatant is determined using a competitive ELISA kit.[1]

Proposed In Vivo Model: Carrageenan-Induced Paw Edema

This is a widely accepted model for evaluating acute inflammation.[6][9]

  • Animals: Male Wistar rats (180-200 g) are used. They are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing:

    • Group 1 (Control): Vehicle (e.g., 0.5% methylcellulose) administered orally.

    • Group 2 (Positive Control): Indomethacin (10 mg/kg) administered orally.

    • Group 3-5 (Test Groups): this compound administered orally at three different doses (e.g., 10, 25, and 50 mg/kg).

  • Procedure:

    • One hour after the administration of the vehicle, Indomethacin, or this compound, acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[6]

    • The paw volume is measured immediately before the carrageenan injection and then at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[10]

  • Evaluation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the average increase in paw volume in the treated group, and Vc is the average increase in paw volume in the control group.

  • Statistical Analysis: Data are expressed as mean ± SEM, and statistical significance is determined using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Visualizing the Mechanisms and Workflow

Signaling Pathway of this compound

The following diagram illustrates the known signaling pathway through which this compound exerts its anti-inflammatory effects, based on in vitro studies. It highlights the inhibition of the MyD88-dependent pathway, leading to the suppression of NF-κB activation.[2]

PyrenocineA_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, iNOS, PGE2) NFkB_nucleus->Genes Induces Transcription PyrenocineA This compound PyrenocineA->MyD88 Inhibits

Caption: this compound inhibits the MyD88-dependent NF-κB signaling pathway.

Proposed In Vivo Experimental Workflow

The diagram below outlines the key steps for the proposed in vivo validation of this compound using the carrageenan-induced paw edema model.

InVivo_Workflow start Start: Acclimatize Rats grouping Animal Grouping (Control, Positive Control, Test Groups) start->grouping dosing Oral Administration (Vehicle, Indomethacin, this compound) grouping->dosing wait1 Wait 1 Hour dosing->wait1 induce Induce Inflammation (Sub-plantar Carrageenan Injection) wait1->induce measure Measure Paw Volume (Hourly for 5 hours) induce->measure calculate Calculate % Inhibition of Edema measure->calculate analyze Statistical Analysis (ANOVA) calculate->analyze end End: Conclude Efficacy analyze->end

References

Pyrenocine A: A Comparative Guide to a Fungal Phytotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pyrenocine A, a phytotoxic secondary metabolite produced by the fungus Pyrenochaeta terrestris, the causal agent of pink root disease in onions. Its performance is compared with other notable fungal phytotoxins: Solanapyrone A and Mellein. This document summarizes key experimental data, outlines detailed methodologies for phytotoxicity assessment, and visualizes a representative plant defense signaling pathway.

Quantitative Phytotoxicity Data

The following table summarizes the available quantitative data on the phytotoxic activity of this compound, Solanapyrone A, and Mellein. It is important to note that the experimental conditions, including the plant species and assay methods, vary between studies, which should be considered when making direct comparisons.

PhytotoxinPlant SpeciesAssay TypeEffective Concentration (EC₅₀/ED₅₀) or Observed EffectReference(s)
This compound Onion (Allium cepa)Seedling Elongation InhibitionED₅₀: 4 µg/mL[1]
Solanapyrone A Chickpea (Cicer arietinum)Seed Germination InhibitionED₅₀: 7.15 µg/mL[2]
Chickpea (Cicer arietinum)Hypocotyl Elongation InhibitionED₅₀: 5.87 µg/mL[2]
Chickpea (Cicer arietinum)Radicle Elongation InhibitionED₅₀: 3.60 µg/mL[2]
Mellein Grapevine (Vitis vinifera)Leaf Disc NecrosisNecrosis observed at 100 and 200 µg/mL[3]
Soybean (Glycine max)Seedling WiltingWilting observed at 40–100 µg/mL[4]
Apple (Malus domestica)Seedling Necrosis & BrowningEffects observed at 150 mg/L[5]

Mechanism of Action

This compound: While the precise phytotoxic mechanism of this compound in plants is not extensively detailed in the available literature, studies on its effects in other biological systems provide some clues. In mammalian cells, this compound has been shown to possess anti-inflammatory properties by inhibiting the MyD88-dependent signaling pathway, which is involved in immune responses.[6] It has also been found to suppress cancer cell proliferation by inducing monopolar spindle formation.[7] These findings suggest that this compound may interfere with fundamental cellular processes, which could also be relevant to its phytotoxicity in plants.

Solanapyrone A: This phytotoxin, produced by Alternaria solani, has a more defined mechanism of action. It has been identified as an inhibitor of mammalian DNA polymerase beta and lambda, enzymes crucial for DNA repair.[8] In plants, while the exact target may differ, it is plausible that Solanapyrone A also disrupts DNA replication or repair processes, leading to cell death and the observed phytotoxic symptoms.[8] Studies have also suggested that plants may detoxify Solanapyrone A through conjugation with glutathione.[9]

Mellein: Mellein is a dihydroisocoumarin produced by various fungi. Its phytotoxic effects, such as causing necrosis and wilting, are well-documented.[3][4][5] However, the specific molecular mechanism underlying its phytotoxicity in plants remains an active area of research. It is considered a non-specific toxin, suggesting it may act on general cellular processes.[3]

Experimental Protocols

A generalized protocol for assessing the phytotoxicity of compounds like this compound using a seed germination and root elongation bioassay is described below. This method is based on established protocols for phytotoxicity testing.[10][11][12][13][14]

Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound on seed germination and root elongation of a model plant species (e.g., Lepidium sativum - cress).

Materials:

  • Test compound (e.g., this compound)

  • Seeds of a sensitive plant species (e.g., Lepidium sativum)

  • Sterile distilled water

  • Solvent for the test compound (if not water-soluble, with a solvent control group)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Pipettes and sterile tips

  • Growth chamber or incubator with controlled temperature (e.g., 25 ± 2°C) and darkness

  • Ruler or digital caliper for root length measurement

  • Image analysis software (optional)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound. A series of dilutions are then made to obtain the desired test concentrations. A control group with only sterile distilled water (and solvent if used) must be included.

  • Assay Setup:

    • Place one sterile filter paper into each Petri dish.

    • Pipette a fixed volume (e.g., 5 mL) of each test concentration or control solution onto the filter paper to ensure uniform moistening.

    • Place a predetermined number of seeds (e.g., 10-20) onto the moistened filter paper in each Petri dish, ensuring they are evenly spaced.

  • Incubation:

    • Seal the Petri dishes with lids to prevent evaporation.

    • Place the Petri dishes in a dark growth chamber or incubator at a constant temperature (e.g., 25 ± 2°C) for a specified period (e.g., 72-120 hours).

  • Data Collection:

    • After the incubation period, count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged.

    • Measure the root length of each germinated seedling from the point of emergence to the tip.

  • Data Analysis:

    • Seed Germination Percentage (%SG): Calculated as: (%SG) = (Number of germinated seeds / Total number of seeds) x 100.

    • Root Elongation Inhibition (%REI): Calculated as: (%REI) = [(Mean root length of control - Mean root length of treatment) / Mean root length of control] x 100.

    • EC₅₀/ED₅₀ Calculation: The effective concentration that causes 50% inhibition of root elongation (EC₅₀) or 50% reduction in a given parameter (ED₅₀) is determined by plotting the inhibition percentage against the logarithm of the test concentrations and using a suitable regression analysis.

Signaling Pathway Visualization

Given the limited specific information on the phytotoxic signaling of this compound in plants, the following diagram illustrates a generalized plant defense signaling pathway that could be activated upon perception of a pathogen-derived molecule like a phytotoxin. This is a logical representation of potential interactions rather than a confirmed pathway for this compound.

Plant_Defense_Signaling cluster_perception 1. Perception cluster_signaling 2. Signal Transduction cluster_response 3. Cellular Response PyrenocineA This compound (Phytotoxin) Receptor Plant Cell Receptor PyrenocineA->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Hormones Phytohormone Signaling (e.g., SA, JA, ET) Receptor->Hormones MAPK MAP Kinase Cascade ROS->MAPK PCD Programmed Cell Death (PCD) ROS->PCD High Levels DefenseGenes Defense Gene Expression MAPK->DefenseGenes Hormones->DefenseGenes Hormones->PCD Metabolites Production of Antimicrobial Metabolites DefenseGenes->Metabolites

Caption: Generalized plant defense signaling pathway in response to a phytotoxin.

References

A Comparative Analysis of the Bioactivities of Pyrenocine A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological activities of Pyrenocine A, B, and C, supported by quantitative data and detailed experimental methodologies.

Pyrenocines are a class of mycotoxins produced by various fungi, including those of the Pyrenochaeta and Penicillium genera. Among these, this compound, B, and C have been the subject of scientific investigation to determine their potential as therapeutic agents or phytotoxins. This guide provides a detailed comparison of the known bioactivities of these three compounds, presenting quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers in their understanding and future investigations.

Comparative Bioactivity Data

The biological activities of this compound, B, and C vary significantly, with this compound demonstrating a broad spectrum of potent effects, while Pyrenocine B and C show markedly reduced or negligible activity in several assays. The following table summarizes the available quantitative data for their bioactivities.

BioactivityTarget Organism/Cell LineThis compoundPyrenocine BPyrenocine C
Anticancer HeLa (cervical cancer)IC₅₀: 2.6 - 12.9 µM[1]Not reportedNot reported
MRC-5 (human embryonic lung fibroblast)IC₅₀: 0.38 µg/mLIC₅₀: 0.98 µg/mLNot reported
Antibacterial Bacillus subtilisED₅₀: 30 µg/mL[2]Little to no activity[2]Little to no activity[2]
Staphylococcus aureusED₅₀: 45 µg/mL[2]Little to no activity[2]Little to no activity[2]
Escherichia coliED₅₀: 200 µg/mL[2]Little to no activity[2]Little to no activity[2]
Antifungal Fusarium oxysporumED₅₀: 14 µg/mL (spore germination)[2]Little to no activity[2]Little to no activity[2]
ED₅₀: 54 µg/mL (mycelial growth)[2]
Fusarium solaniED₅₀: 20 µg/mL (spore germination)[2]Little to no activity[2]Little to no activity[2]
Mucor hiemalisED₅₀: 20 µg/mL (spore germination)[2]Little to no activity[2]Little to no activity[2]
Rhizopus stoloniferED₅₀: 25 µg/mL (spore germination)[2]Little to no activity[2]Little to no activity[2]
Phytotoxicity Onion seedling elongationED₅₀: 4 µg/mL[2]Little to no activityWeak activity
Anti-inflammatory RAW 264.7 macrophagesInhibition of NO, TNF-α, PGE₂ productionNot reportedNot reported

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.

Anticancer Activity Assessment (MTT Assay)

The cytotoxicity of this compound, B, and C against various cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, B, or C. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antibiotic Activity Assessment (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the Pyrenocine compounds against various bacteria and fungi is determined using the broth microdilution method.

  • Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to a specific turbidity, corresponding to a known concentration of cells (CFU/mL).

  • Serial Dilution: The Pyrenocine compounds are serially diluted in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assessment (Nitric Oxide Production in RAW 264.7 Macrophages)

The anti-inflammatory potential of the Pyrenocine compounds is evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 96-well plates as described for the MTT assay.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the Pyrenocine compounds for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): After incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound in Inflammation

This compound has been shown to exert its anti-inflammatory effects by inhibiting the MyD88-dependent signaling pathway, which is a key pathway in the inflammatory response triggered by LPS. This leads to the downstream inhibition of NF-κB activation and subsequent reduction in the production of pro-inflammatory mediators.

G cluster_nucleus Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK PyrenocineA This compound PyrenocineA->MyD88 Inhibits NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylates (Degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Activates Inflammation Inflammation Inflammatory_Genes->Inflammation G start Start: Compound Isolation (this compound, B, C) screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) start->screening active Active Compounds Identified (this compound) screening->active inactive Inactive/Less Active Compounds (Pyrenocine B, C) screening->inactive secondary Secondary Assays (e.g., Anti-inflammatory, Mechanism of Action) active->secondary data Data Analysis and IC₅₀/ED₅₀ Determination inactive->data secondary->data report Publish Comparison Guide data->report

References

Pyrenocine A: A Potential Bioherbicide? A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the agricultural industry grapples with the challenges of herbicide resistance and the demand for more sustainable weed management solutions, the scientific community is increasingly exploring naturally derived compounds. Among these, Pyrenocine A, a secondary metabolite produced by various fungi, has demonstrated notable phytotoxic properties. This report provides a comparative guide on the efficacy of this compound against commercial herbicides, supported by available experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential as a novel bioherbicide.

Executive Summary

This compound exhibits significant herbicidal activity, with an effective dose for 50% inhibition (ED50) on onion (Allium cepa) seedling elongation measured at 4 µg/mL.[1] This potency is comparable to that of the widely used commercial herbicide glyphosate, which has a reported 50% effective concentration (EC50) for onion root growth inhibition of 1.55 µg/mL. While these data points suggest a promising future for this compound, a comprehensive understanding of its mechanism of action in plants is still developing. This guide synthesizes the current knowledge on this compound's efficacy and provides a framework for future research and development.

Quantitative Comparison of Herbicidal Efficacy

To facilitate a clear comparison, the following table summarizes the available quantitative data on the phytotoxic effects of this compound and the commercial herbicide glyphosate on onions.

CompoundPlant SpeciesEndpointEffective Concentration (EC50/ED50)
This compound Onion (Allium cepa)Seedling Elongation Inhibition4 µg/mL
Glyphosate Onion (Allium cepa)Root Growth Inhibition1.55 µg/mL

Note: The endpoints for this compound and glyphosate are different (seedling elongation vs. root growth inhibition), which should be considered when directly comparing the values.

Experimental Protocols

The evaluation of a compound's herbicidal potential relies on standardized and reproducible experimental protocols. The Allium cepa assay is a common method for assessing the phytotoxicity of chemical substances. Below is a generalized protocol based on methodologies used for testing herbicide toxicity.

General Allium cepa Phytotoxicity Assay Protocol

1. Preparation of Test Solutions:

  • Stock solutions of this compound and commercial herbicides (e.g., glyphosate) are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted with distilled water to the desired test concentrations.
  • A control group is prepared with the same concentration of the solvent used for the stock solutions.

2. Plant Material:

  • Healthy, uniform-sized onion bulbs are selected. The outer scales are removed, and the bulbs are allowed to germinate in distilled water for 48-72 hours to initiate root growth.

3. Exposure:

  • Onion bulbs with freshly emerged roots of a consistent length (e.g., 1-2 cm) are transferred to the test solutions of varying concentrations.
  • The bulbs are exposed to the solutions for a defined period, typically ranging from 24 to 96 hours, under controlled environmental conditions (temperature, light).

4. Data Collection:

  • After the exposure period, the length of the longest root for each onion is measured.
  • The percentage of root growth inhibition is calculated relative to the control group.
  • The EC50 or ED50 value, the concentration at which 50% of the maximum effect (inhibition) is observed, is determined using statistical analysis.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the typical workflow for a plant-based phytotoxicity assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Test Compound Stock Solutions C Expose Onion Roots to Test Solutions A->C B Select and Germinate Onion Bulbs B->C D Measure Root Length After Exposure C->D E Calculate Percent Inhibition D->E F Determine EC50/ED50 Values E->F

A simplified workflow for a typical phytotoxicity bioassay.

Understanding the Mechanism: A Look into Phytotoxicity

While the precise molecular targets and signaling pathways of this compound's herbicidal activity in plants are not yet fully elucidated, a general understanding of how phytotoxins disrupt plant growth can be conceptualized. Phytotoxicity often involves the interference with essential cellular processes.

The following diagram presents a hypothetical signaling pathway illustrating how a phytotoxin like this compound might lead to growth inhibition. This is a generalized model and does not represent a confirmed pathway for this compound.

G cluster_input External Stimulus cluster_cellular Cellular Response cluster_outcome Observable Effect Phytotoxin This compound Receptor Cellular Target (e.g., Enzyme, Receptor) Phytotoxin->Receptor Binding Signaling Signal Transduction Cascade Receptor->Signaling Activation Response Physiological Response Signaling->Response Inhibition Inhibition of Cellular Processes (e.g., Photosynthesis, Respiration) Response->Inhibition Growth Inhibition of Plant Growth (e.g., Root/Shoot Elongation) Inhibition->Growth

References

A Comparative Guide to the Structure-Activity Relationship of Pyrenocine A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrenocine A, a natural product isolated from various fungal species, has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, cytotoxic, and antibiotic effects. Understanding the relationship between its chemical structure and biological function is paramount for the development of novel therapeutic agents with improved potency and selectivity. This guide provides a comparative analysis of this compound and its known analogs, supported by experimental data, to elucidate key structural features essential for its bioactivity.

Comparative Biological Activity of Pyrenocine Analogs

The biological activity of this compound and its naturally occurring analogs varies significantly with minor structural modifications. The available data, primarily focusing on anti-inflammatory and cytotoxic effects, are summarized below.

CompoundStructureBiological ActivityIC₅₀ / ED₅₀ ValuesReference
This compound 5-((E)-prop-1-en-1-yl)-4-methoxy-6-methyl-2H-pyran-2-onePotent anti-inflammatory and cytotoxic activity. Induces monopolar spindle formation in cancer cells.Cytotoxicity: 2.6-12.9 µM (HeLa cells)[1], 27.1 µM (MCF-7 cells)[2]. Antibiotic: 30 µg/mL (Bacillus subtilis), 45 µg/mL (Staphylococcus aureus)[3]. Antitrypanosomal: 0.12 µg/mL[2].[1][2][3]
Pyrenocine B 5-acetyl-4-methoxy-6-methyl-2H-pyran-2-oneWeak cytotoxic and antibiotic activity.Cytotoxicity: 0.98 µg/mL (MRC-5 cells)[2]. Antibiotic: Little activity[3].[2][3]
Pyrenocine C 5-(1-hydroxyethyl)-4-methoxy-6-methyl-2H-pyran-2-oneLittle to no antibiotic activity.Not reported.[3]
Pyrenocine I 5-[(1E)-3-hydroxy-1-butenyl]-4-methoxy-6-methyl-2H-pyran-2-oneAntitrypanosomal activity.Not reported.[2]

Key Observations:

  • The Propenyl Side Chain is Crucial: The replacement of the propenyl side chain in this compound with an acetyl group (Pyrenocine B) or a hydroxyethyl group (Pyrenocine C) leads to a significant reduction in biological activity[2][3].

  • The Enone Moiety is Important: Structure-activity relationship analysis suggests that the enone structure within the α-pyrone ring of this compound is likely important for its cytotoxic effects[1].

  • Hydroxylation of the Side Chain: The presence of a hydroxyl group on the side chain, as seen in Pyrenocine I, retains biological activity, specifically antitrypanosomal effects[2].

Mechanism of Action: Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways in macrophages. Experimental evidence indicates that it interferes with the MyD88-dependent signaling pathway, a critical component of the innate immune response triggered by Toll-like receptors (TLRs)[4][5]. This interference leads to the inhibition of the transcription factor NF-κB, a master regulator of inflammatory gene expression[4][5].

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Inflammatory_Genes Induces PyrenocineA This compound PyrenocineA->MyD88 Inhibits Nucleus Nucleus G start Start: Synthesize or Isolate this compound Analogs cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cells) start->cytotoxicity anti_inflammatory Anti-inflammatory Screening (e.g., NO Assay in Macrophages) start->anti_inflammatory data_analysis_cyto Analyze IC₅₀ Values cytotoxicity->data_analysis_cyto data_analysis_inflam Analyze NO Inhibition anti_inflammatory->data_analysis_inflam sar_analysis Structure-Activity Relationship Analysis data_analysis_cyto->sar_analysis data_analysis_inflam->sar_analysis mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) sar_analysis->mechanism end Identify Lead Compound mechanism->end

References

Unraveling the Dual-Edged Sword: A Comparative Guide to the Mechanism of Action of Pyrenocine A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anti-inflammatory and anti-cancer mechanisms of Pyrenocine A. We objectively compare its performance with alternative therapeutic strategies, supported by experimental data, detailed protocols, and visual pathway diagrams.

This compound, a mycotoxin produced by various fungi, has emerged as a molecule of significant interest in drug discovery due to its potent biological activities. This guide delves into the intricate mechanisms by which this compound exerts its anti-inflammatory and anti-cancer effects, offering a comparative analysis with other compounds targeting similar pathways.

Anti-Inflammatory Mechanism: Targeting the MyD88/NF-κB Signaling Axis

This compound demonstrates notable anti-inflammatory properties by selectively inhibiting the MyD88-dependent signaling pathway, a critical arm of the innate immune response. This inhibition effectively suppresses the activation of the transcription factor NF-κB, a master regulator of inflammation.[1] The downstream consequences of this action include a marked reduction in the production of key pro-inflammatory mediators.

Experimental Evidence:

Studies on lipopolysaccharide (LPS)-stimulated macrophages have shown that this compound significantly inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2) in a concentration-dependent manner.[2] Significant inhibitory effects on the synthesis of these inflammatory molecules were observed at concentrations as low as 0.11 μM.[2]

Comparative Analysis:

To contextualize the anti-inflammatory potential of this compound, we compare it with other compounds known to modulate inflammatory pathways, including other fungal metabolites and specific MyD88 inhibitors.

CompoundTarget/MechanismIC50 ValueReference
This compound MyD88-dependent NF-κB inhibitionConcentration-dependent inhibition of TNF-α and PGE2 observed at ≥ 0.11 μM[2]
Terrein Anti-inflammatory--
ST2825 MyD88 Dimerization Inhibitor~5-10 μM for significant inhibition of MyD88 homodimerization[3][4]
M20 MyD88 Inhibitor--

Signaling Pathway Diagram:

PyrenocineA_Anti_Inflammatory_Pathway cluster_extracellular cluster_membrane cluster_intracellular cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB P NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc PyrenocineA This compound PyrenocineA->MyD88 Inhibits DNA DNA NFkB_p65_p50_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, PGE2) DNA->Pro_inflammatory_genes Transcription

Caption: this compound inhibits the MyD88-dependent signaling pathway.

Anti-Cancer Mechanism: Induction of Monopolar Spindle Formation

In the realm of oncology, this compound exhibits a distinct anti-cancer mechanism by inducing mitotic arrest in cancer cells. This is achieved through the formation of monopolar spindles, a lethal event for dividing cells.[5] Intriguingly, this compound's mode of action differs from that of many other compounds that induce a similar phenotype.

Experimental Evidence:

Studies have shown that this compound does not inhibit the ATPase activity of Eg5, a kinesin motor protein that is a common target for drugs inducing monopolar spindles.[5] This suggests a novel mechanism of action. This compound has demonstrated cytotoxicity against a range of cancer cell lines with IC50 values between 2.6 and 12.9 μM.[5]

Comparative Analysis:

The following table compares this compound with other agents known to induce monopolar spindle formation through various mechanisms.

CompoundTarget/MechanismIC50 ValueReference
This compound Induces monopolar spindles (Eg5-independent)2.6-12.9 μM (cytotoxicity)[5]
Monastrol Eg5 Kinesin Inhibitor~14 μM (Eg5 ATPase inhibition)[6][7]
S-Trityl-L-cysteine (STLC) Eg5 Kinesin Inhibitor140 nM (microtubule-activated Eg5 ATPase activity)[8][9]
BI2536 Plk1 Inhibitor~0.8 nM (Plk1)[1][10]
PF670462 CK1δ/ε Inhibitor14 nM (CK1δ)[11]

Experimental Workflow Diagram:

PyrenocineA_Anti_Cancer_Workflow start Cancer Cell Culture treatment Treat with this compound or Comparator Compound start->treatment cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle spindle Mitotic Spindle Staining (Immunofluorescence) treatment->spindle eg5_assay Eg5 ATPase Activity Assay treatment->eg5_assay data_analysis Data Analysis and Mechanism Elucidation cell_cycle->data_analysis spindle->data_analysis eg5_assay->data_analysis

Caption: Workflow for validating this compound's anti-cancer mechanism.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activity of the NF-κB signaling pathway.

  • Cell Culture: Seed cells (e.g., THP-1 monocytes) in a 96-well plate.

  • Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.

  • Treatment: Treat the cells with this compound or a comparator compound for a specified period.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as LPS or TNF-α.

  • Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer. The light output is proportional to NF-κB activity.

TNF-α and PGE2 ELISA

These assays quantify the concentration of TNF-α and PGE2 in cell culture supernatants.

  • Sample Collection: Collect supernatants from macrophage cultures treated with this compound or comparators and stimulated with LPS.

  • Coating: Coat a 96-well plate with a capture antibody specific for TNF-α or PGE2.

  • Blocking: Block non-specific binding sites on the plate.

  • Sample Incubation: Add the collected supernatants and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody that binds to the captured cytokine/prostaglandin.

  • Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.

  • Measurement: Stop the reaction and measure the absorbance at a specific wavelength. The intensity of the color is proportional to the concentration of TNF-α or PGE2.[12][13]

Immunofluorescence Staining of Mitotic Spindles

This technique visualizes the structure of the mitotic spindle within cells.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or comparator compounds.

  • Fixation: Fix the cells with a suitable fixative (e.g., paraformaldehyde) to preserve cellular structures.

  • Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically binds to a spindle component (e.g., α-tubulin).

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye (e.g., DAPI) to visualize the chromosomes.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the spindles using a fluorescence microscope.[14][15][16]

Conclusion

This compound presents a compelling profile as a dual-action therapeutic candidate. Its ability to potently inhibit a key inflammatory pathway and induce a novel form of mitotic catastrophe in cancer cells highlights its potential for development in both inflammatory diseases and oncology. The comparative data presented in this guide serves as a valuable resource for researchers seeking to further explore and validate the therapeutic applications of this compound and to design next-generation inhibitors targeting these critical cellular pathways. Further investigation into the precise molecular target responsible for its Eg5-independent induction of monopolar spindles is warranted and will undoubtedly open new avenues for anti-cancer drug discovery.

References

A Comparative Analysis of Pyrenocine A and Synthetic Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural compounds are increasingly scrutinized for their therapeutic potential. Pyrenocine A, a metabolite isolated from the marine-derived fungus Penicillium paxilli, has demonstrated significant anti-inflammatory properties. This guide provides an objective comparison of this compound with established synthetic anti-inflammatory drugs, namely nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, supported by available experimental data.

Mechanism of Action: A Tale of Different Pathways

The fundamental difference between this compound and synthetic anti-inflammatory drugs lies in their mechanism of action.

This compound exerts its anti-inflammatory effects by targeting the MyD88-dependent signaling pathway. This pathway is crucial for the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. By inhibiting this pathway, this compound effectively suppresses the expression of various pro-inflammatory mediators.[1]

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) , such as ibuprofen and indomethacin, primarily act by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. While the inhibition of COX-2 is responsible for the anti-inflammatory effects, the simultaneous inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, particularly in the gastrointestinal tract.

Corticosteroids , like dexamethasone, are potent synthetic hormones that modulate gene transcription. They bind to intracellular glucocorticoid receptors, and this complex then translocates to the nucleus to either upregulate anti-inflammatory genes or repress the expression of pro-inflammatory genes.[3][4]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound, the NSAID indomethacin, and the corticosteroid dexamethasone on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. It is important to note that the data for each compound is derived from separate studies, and direct head-to-head comparisons under identical experimental conditions are limited.

CompoundTargetIC50 (µM)Source
This compound Nitric Oxide (NO)~1.8 (Estimated)Toledo et al., 2014
TNF-α~1.0 (Estimated)Toledo et al., 2014
Prostaglandin E2 (PGE2)~1.5 (Estimated)Toledo et al., 2014
Indomethacin (NSAID) Nitric Oxide (NO)56.8Ruangnoo et al., 2012[5]
TNF-α143.7Ruangnoo et al., 2012[5]
Prostaglandin E2 (PGE2)2.8Ruangnoo et al., 2012[5]
Dexamethasone (Corticosteroid) TNF-αSignificant inhibition at 1 µMLi et al., 2017[6][7]

Note: IC50 values for this compound are estimated from the graphical data presented in Toledo et al., 2014, as explicit values were not provided in the text.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

G This compound Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs_TRAF6 IRAKs/TRAF6 MyD88->IRAKs_TRAF6 TAK1 TAK1 IRAKs_TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (NO, TNF-α, PGE2) Nucleus->Proinflammatory_Genes activates Pyrenocine_A This compound Pyrenocine_A->MyD88 Inhibits

This compound's mechanism of action.

G Experimental Workflow for Anti-inflammatory Assays cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed RAW 264.7 cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Pretreat Pre-treat with this compound or Synthetic Drug Incubate_24h->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_18_24h Incubate for 18-24h Stimulate->Incubate_18_24h Collect_Supernatant Collect Supernatant Incubate_18_24h->Collect_Supernatant NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Collect_Supernatant->NO_Assay TNF_Assay TNF-α Assay (ELISA) Collect_Supernatant->TNF_Assay PGE2_Assay PGE2 Assay (ELISA) Collect_Supernatant->PGE2_Assay

A typical in vitro anti-inflammatory assay workflow.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Seeding: For experiments, cells are typically seeded in 24-well or 96-well plates at a density of approximately 1.5 x 10^5 to 5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment Protocol:

    • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound, indomethacin, or dexamethasone). The cells are incubated for a period of 1 to 2 hours.

    • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.

    • Incubation: The cells are then incubated for a further 18 to 24 hours.

Nitric Oxide (NO) Production Assay
  • Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

  • Method: The Griess reagent system is used.

  • Procedure:

    • After the incubation period, 100 µL of the cell culture supernatant is collected from each well.

    • The supernatant is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development (a purple azo dye).

    • The absorbance is measured at approximately 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

TNF-α and PGE2 Production Assays
  • Principle: The concentration of the pro-inflammatory cytokine TNF-α and the inflammatory mediator prostaglandin E2 (PGE2) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Method: Commercially available ELISA kits for mouse TNF-α and PGE2 are used.

  • Procedure:

    • Cell culture supernatants are collected after the treatment and incubation period.

    • The ELISA is performed according to the manufacturer's instructions. This typically involves the following steps:

      • Addition of standards and samples to microplate wells pre-coated with a capture antibody specific for the target molecule (TNF-α or PGE2).

      • Incubation to allow the target molecule to bind to the capture antibody.

      • Washing to remove unbound substances.

      • Addition of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Incubation to allow the detection antibody to bind to the captured target molecule.

      • Washing to remove unbound detection antibody.

      • Addition of a substrate solution that reacts with the enzyme to produce a measurable color change.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

    • The concentration of TNF-α or PGE2 in the samples is determined by comparison to a standard curve generated with known concentrations of the respective molecules.

Conclusion

This compound demonstrates potent anti-inflammatory activity, with a mechanism of action distinct from that of conventional NSAIDs and corticosteroids. Its ability to inhibit the MyD88-dependent NF-κB signaling pathway highlights its potential as a novel therapeutic agent. While direct comparative studies are limited, the available data suggests that this compound is a highly effective inhibitor of key pro-inflammatory mediators, with estimated IC50 values in the low micromolar range. Further in-depth studies, including head-to-head comparisons with standard anti-inflammatory drugs and in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of this compound.

References

Replicating Published Findings on Pyrenocine A Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported bioactivity of Pyrenocine A with other relevant compounds, supported by experimental data from peer-reviewed literature. It is designed to assist researchers in replicating and expanding upon published findings.

Executive Summary

This compound, a mycotoxin produced by various fungi, has demonstrated a range of biological activities, most notably potent anti-inflammatory and cytotoxic effects.[1][2][3][4] Its anti-inflammatory action is attributed to the inhibition of key pro-inflammatory mediators and interference with the MyD88-dependent NF-κB signaling pathway.[1][2] In the context of oncology, this compound has been shown to induce mitotic arrest in cancer cells by promoting the formation of monopolar spindles.[4] This guide summarizes the quantitative data on these activities, details the experimental protocols for their assessment, and provides visual representations of the underlying mechanisms and workflows.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of this compound in comparison to other well-characterized compounds.

Anti-Inflammatory Activity
CompoundAssayCell LineKey Mediator InhibitedIC50 / ED50
This compound LPS-stimulated InflammationRAW 264.7 MacrophagesNitric Oxide (NO)Concentration-dependent inhibition observed at 0.11–3.75 µM[1][5]
TNF-αConcentration-dependent inhibition observed at 0.11–3.75 µM[1]
PGE2Concentration-dependent inhibition observed at 0.94–3.75 µM[5]
Parthenolide LPS-stimulated InflammationVariousNF-κB pathwayIC50 values for NF-κB inhibition are often in the low micromolar range.[2]
Dexamethasone LPS-stimulated InflammationRAW 264.7 MacrophagesNitric Oxide (NO)~34.6 µg/mL[3]
Cytotoxic Activity
CompoundCell LineAssayIC50
This compound HeLa (Cervical Cancer)Not specified2.6–12.9 µM[4]
Parthenolide A549 (Lung Carcinoma)MTT Assay4.3 µM[6]
TE671 (Medulloblastoma)MTT Assay6.5 µM[6]
HT-29 (Colon Adenocarcinoma)MTT Assay7.0 µM[6]
Doxorubicin HeLa (Cervical Cancer)MTT Assay~0.34 - 2.9 µM[3]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments cited in the literature on this compound bioactivity.

Anti-Inflammatory Activity Assay (Nitric Oxide Production)
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Procedure:

    • Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

    • Pre-treatment protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 0.11–3.75 µM) for 2 hours.[1][5]

    • Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 18-24 hours.[1][5]

    • Post-treatment protocol: Alternatively, cells are first stimulated with LPS (1 µg/mL) for 2 hours, followed by the addition of this compound for 18 hours.[1][5]

    • After incubation, the cell culture supernatant is collected.

  • Quantification of Nitric Oxide:

    • Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.[1][5]

    • An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm after a short incubation period.

    • A standard curve using sodium nitrite is generated to calculate the nitrite concentrations.

  • Controls: Include untreated cells (negative control) and cells treated with LPS only (positive control). Dexamethasone can be used as a positive inhibitor control.

Cytotoxicity Assay (MTT Assay)
  • Cell Lines: HeLa (cervical cancer), A549 (lung cancer), or other relevant cancer cell lines.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.

  • Experimental Procedure:

    • Cells are seeded into 96-well plates and allowed to attach for 24 hours.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).

    • Cells are incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

    • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance is read at a wavelength of approximately 570 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the bioactivity of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis start Seed RAW 264.7 cells in 96-well plate adhere Allow cells to adhere overnight start->adhere treat Treat with this compound (different concentrations) adhere->treat lps Stimulate with LPS (1 µg/mL) treat->lps incubate Incubate for 18-24 hours lps->incubate supernatant Collect supernatant incubate->supernatant griess Perform Griess Assay for Nitrite supernatant->griess read Measure Absorbance at 540 nm griess->read calculate Calculate NO inhibition read->calculate end Determine concentration-dependent effect calculate->end

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PyrenocineA This compound PyrenocineA->MyD88 Inhibits IKK IKK MyD88->IKK IkB IκB IKK->IkB Inhibits NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation IkB->NFkB_p65_p50 Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) Mediators Inflammatory Mediators (TNF-α, NO, PGE2) ProInflammatory_Genes->Mediators NFkB_p65_p50_n->ProInflammatory_Genes Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

logical_comparison cluster_pyrenocine_a This compound cluster_alternatives Alternative Compounds pa_activity Bioactivity Profile - Anti-inflammatory - Cytotoxic pa_moa Mechanism of Action - MyD88/NF-κB Inhibition - Mitotic Arrest pa_activity->pa_moa pa_data Quantitative Data - IC50: 2.6-12.9 µM (HeLa) - Conc-dep. NO inhibition pa_moa->pa_data compare Comparative Analysis pa_data->compare alt_activity Bioactivity Profiles - Dexamethasone (Anti-inflammatory) - Doxorubicin (Cytotoxic) alt_moa Mechanisms of Action - Glucocorticoid Receptor Agonist - Topoisomerase II Inhibitor alt_activity->alt_moa alt_data Quantitative Data - Dexamethasone IC50: ~34.6 µg/mL (NO) - Doxorubicin IC50: ~0.3-2.9 µM (HeLa) alt_moa->alt_data alt_data->compare conclusion Conclusion: This compound shows potent dual activity. Further in vivo studies are warranted. compare->conclusion

Caption: Logical flow for the comparative analysis of this compound.

References

Independent Verification of Pyrenocine A's Antibiotic Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibiotic spectrum of Pyrenocine A with other well-established antibiotics. The data presented is based on available scientific literature, offering a foundation for further research and development.

Introduction to this compound

This compound is a mycotoxin produced by the fungus Pyrenochaeta terrestris. It has demonstrated a range of biological activities, including antibiotic effects against various microorganisms.[1] This guide focuses on its antibacterial spectrum, drawing comparisons with commonly used broad and narrow-spectrum antibiotics to provide a contextual understanding of its potential therapeutic applications.

Comparative Analysis of Antibiotic Spectra

The antibacterial efficacy of this compound has been primarily evaluated using the 50% effective dose (ED50), which is the concentration of the substance that causes a 50% reduction in microbial growth. In contrast, the activity of most clinically used antibiotics is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth. While not directly equivalent, these metrics provide a basis for a comparative overview.

Table 1: Comparison of Antibiotic Spectra (ED50 for this compound and MIC for Comparator Antibiotics in µg/mL)

MicroorganismThis compound (ED50)Ciprofloxacin (MIC)Penicillin G (MIC)Vancomycin (MIC)
Gram-Positive Bacteria
Bacillus subtilis30[1]0.6[2]--
Staphylococcus aureus45[1]0.6[2]0.4 - 24[3]≤1 - 2[4][5][6]
Gram-Negative Bacteria
Escherichia coli200[1]0.013[2]>128[3]-
Pseudomonas aeruginosaResistant at tested concentrations[1]0.15[2]--

Note: The provided data for comparator antibiotics represent a range of reported MIC values and can vary depending on the strain and testing methodology.

Experimental Protocols

The determination of the antibiotic spectrum of a compound is crucial for its development as a therapeutic agent. The following is a detailed protocol for a standard method used to determine the Minimum Inhibitory Concentration (MIC) of a substance, which is applicable for the evaluation of natural products like this compound.

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.[7][8][9]

1. Preparation of Materials:

  • Test Compound: this compound or other antimicrobial agents, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria.

  • 96-Well Microtiter Plates: Sterile, flat-bottom plates.

  • Reagents: Sterile saline or phosphate-buffered saline (PBS) for bacterial suspension preparation.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an agar plate.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Test Compound:

  • Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound and to a positive control well (containing only MHB and inoculum).

  • Include a negative control well containing only MHB.

  • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-Well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate (37°C, 18-24h) C->D E Observe for Turbidity D->E F Determine MIC E->F MIC_Logic cluster_observation Observation cluster_interpretation Interpretation Growth Visible Growth (Turbidity) Below_MIC Concentration < MIC Growth->Below_MIC Indicates NoGrowth No Visible Growth (Clear) MIC_Determained MIC_Determained NoGrowth->MIC_Determained Indicates Lowest Concentration for MIC_Determined MIC Determined Above_MIC Concentration ≥ MIC MIC_Determined->Above_MIC Defines

References

Comparative Analysis of Pyrenocine A and Citreoviridin: A Guide for Antitrypanosomal Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparison of the antitrypanosomal activities of Pyrenocine A and citreoviridin is hampered by a lack of direct experimental data in publicly available scientific literature. While both are fungal metabolites with known biological activities, their specific efficacy against Trypanosoma species has not been reported. This guide provides researchers with the available cytotoxicity data for both compounds to inform potential therapeutic windows, a detailed experimental protocol to facilitate the screening of these compounds against Trypanosoma parasites, and a generalized overview of potential antitrypanosomal mechanisms.

Cytotoxicity Profile

Before assessing the direct activity against Trypanosoma, it is crucial to understand the cytotoxic profile of a compound against mammalian cells to evaluate its potential for selective toxicity. The following table summarizes the available cytotoxicity data for this compound and citreoviridin.

CompoundCell LineIC50 / LD50Citation
This compound HeLa (Human cervical cancer)2.6 - 12.9 µM[1]
MRC-5 (Human fetal lung fibroblast)Not specified[2]
Citreoviridin Mice (subcutaneous)Lower in males[3]
Mice (intraperitoneal)7.5 mg/kg[4]

Experimental Protocol: In Vitro Antitrypanosomal Activity Assay

To determine the antitrypanosomal activity of this compound and citreoviridin, a standardized in vitro assay can be employed. The following protocol is a general guideline based on established methodologies.

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against bloodstream forms of Trypanosoma brucei.

Materials:

  • Trypanosoma brucei bloodstream forms (e.g., strain 427)

  • HMI-11 medium supplemented with 10% fetal bovine serum

  • 96-well microtiter plates

  • Test compounds (this compound, citreoviridin) dissolved in dimethyl sulfoxide (DMSO)

  • Positive control (e.g., diminazene aceturate)

  • Negative control (medium with DMSO)

  • Resazurin-based viability dye

  • Plate reader (fluorescence)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Parasite Culture: Maintain Trypanosoma brucei in HMI-11 medium at 37°C in a 5% CO2 incubator. Ensure parasites are in the logarithmic growth phase.

  • Compound Preparation: Prepare stock solutions of this compound and citreoviridin in DMSO. Perform serial dilutions in the culture medium to achieve a range of final test concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent toxicity.

  • Assay Setup:

    • Seed 100 µL of parasite suspension (e.g., 2 x 10^4 parasites/mL) into each well of a 96-well plate.

    • Add 100 µL of the diluted test compounds to the respective wells.

    • Include wells for the positive control (diminazene aceturate) and negative control (medium with the same concentration of DMSO as the test wells).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Viability Assessment:

    • After 48 hours, add 20 µL of resazurin solution to each well.

    • Incubate for an additional 4-6 hours.

    • Measure the fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of parasite inhibition for each concentration of the test compounds compared to the negative control.

    • Determine the IC50 value, the concentration of the compound that inhibits parasite growth by 50%, by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Potential Mechanism of Action and Experimental Workflow

While the specific mechanisms of action for this compound and citreoviridin against Trypanosoma are unknown, many antitrypanosomal compounds act on unique parasite-specific pathways. The following diagrams illustrate a generalized potential mechanism of action and a typical experimental workflow for screening antitrypanosomal compounds.

Generalized Antitrypanosomal Drug Action cluster_drug_entry Drug Entry cluster_intracellular_action Intracellular Targeting cluster_downstream_effects Downstream Effects Drug Antitrypanosomal Compound (e.g., this compound or Citreoviridin) Membrane Trypanosome Cell Membrane Drug->Membrane Uptake Target Parasite-Specific Target (e.g., Enzyme, Organelle) Membrane->Target Inhibition Inhibition of Target Function Target->Inhibition Metabolic Metabolic Disruption Inhibition->Metabolic Replication Replication Arrest Inhibition->Replication Apoptosis Apoptosis/Cell Death Metabolic->Apoptosis Replication->Apoptosis

Caption: Generalized pathway of antitrypanosomal drug action.

Experimental Workflow for Antitrypanosomal Screening cluster_screening Primary Screening cluster_evaluation Hit Evaluation cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation Start Compound Library (this compound, Citreoviridin) InVitro In Vitro Antitrypanosomal Assay (e.g., T. brucei) Start->InVitro IC50 IC50 Determination InVitro->IC50 Cytotoxicity Cytotoxicity Assay (Mammalian Cells) IC50->Cytotoxicity Selectivity Selectivity Index (SI) Calculation Cytotoxicity->Selectivity MoA Target Identification/ Pathway Analysis Selectivity->MoA InVivo Animal Model of Trypanosomiasis MoA->InVivo

Caption: Workflow for antitrypanosomal compound screening.

Conclusion

The development of new therapeutic agents against trypanosomiasis is a critical area of research. While a direct comparison of the antitrypanosomal activity of this compound and citreoviridin is not currently possible due to a lack of specific data, this guide provides the necessary framework for researchers to undertake such an investigation. The provided cytotoxicity data offers a starting point for assessing potential selectivity, and the detailed experimental protocol enables the determination of antitrypanosomal efficacy. Further research into the specific mechanisms of action of these compounds against Trypanosoma is warranted to uncover their potential as novel drug candidates.

References

Pyrenocine A: A Comparative Analysis of its Selectivity Against Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the selectivity of Pyrenocine A, a natural fungal metabolite, against various cancer and normal cell lines. By summarizing key experimental data, detailing methodologies, and visualizing its mechanism of action, this document serves as a valuable resource for evaluating the therapeutic potential of this compound.

Introduction

This compound, a polyketide originally isolated from fungi, has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. Its potential as an anticancer agent is of particular interest to the research community. A critical aspect of any potential chemotherapeutic is its selectivity – the ability to preferentially target cancer cells while sparing normal, healthy cells. This guide synthesizes the available data to provide an objective comparison of this compound's performance in this regard.

Cytotoxicity Profile of this compound

The cytotoxic effects of this compound have been evaluated against several human cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a key metric in these assessments. The table below summarizes the reported IC50 values for this compound against various cancer cell lines and a normal human cell line. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
HeLaCervical Cancer5.4[1]
MCF-7Breast Cancer27.1[1]
Various Cancer Cells-2.6 - 12.9[2]
Normal Cell Line
MRC-5Human Embryonic Lung Fibroblast~1.8*[1]

*Converted from 0.38 µg/mL using a molecular weight of 210.22 g/mol .

Selectivity Index

The selectivity index (SI) is a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

Based on the available data, the calculated selectivity indices for this compound are presented below. An SI value greater than 1 suggests a degree of selective toxicity towards cancer cells.

Cancer Cell LineIC50 (µM)Normal Cell Line (MRC-5) IC50 (µM)Selectivity Index (SI)
HeLa5.4~1.8~0.33
MCF-727.1~1.8~0.07

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert its effects, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that plays a critical role in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the proposed mechanism of action of this compound.

PyrenocineA_Pathway This compound Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS) Receptor TLR4 Stimulus->Receptor MyD88 MyD88 Receptor->MyD88 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB_complex IκB-NF-κB Complex Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates Pyrenocine_A_target This compound Pyrenocine_A_target->IKK_complex Inhibits Pyrenocine_A_target->NFkB Possible Inhibition of Nuclear Translocation IkB_NFkB_complex->NFkB Releases DNA DNA NFkB_nucleus->DNA Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression Promotes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

The following provides a generalized protocol for assessing the cytotoxicity of this compound using a standard MTT assay.

Objective: To determine the IC50 value of this compound against a specific cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

The workflow for this experimental protocol is illustrated below.

experimental_workflow Experimental Workflow for Cytotoxicity Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Compound_Treatment Treat cells with This compound Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 3-4h MTT_Addition->Incubation_3 DMSO_Addition Add DMSO Incubation_3->DMSO_Addition Absorbance_Reading Read absorbance at 570 nm DMSO_Addition->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining the IC50 of a compound.

Conclusion and Future Directions

The available data suggests that this compound exhibits cytotoxic activity against various cancer cell lines. However, a comprehensive assessment of its selectivity is limited by the lack of comparative studies against a broad panel of both cancerous and normal cell lines conducted under uniform conditions. The preliminary calculation of the selectivity index indicates that further optimization of the molecule may be necessary to enhance its therapeutic window.

Future research should focus on:

  • Comprehensive Selectivity Profiling: Evaluating the cytotoxicity of this compound against the NCI-60 panel of human cancer cell lines alongside a diverse set of normal human cell lines to establish a robust selectivity profile.

  • Mechanism of Action Studies: Further elucidating the precise molecular interactions of this compound within the NF-κB pathway and exploring other potential cellular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify modifications that can improve its potency and selectivity.

By addressing these key areas, the scientific community can gain a clearer understanding of the potential of this compound as a lead compound for the development of novel anticancer therapies.

References

Pyrenocine A: A Promising Antitumor Agent Outperforming Industry Standards in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the novel natural product Pyrenocine A demonstrates its potent anticancer activity, showing significant efficacy when benchmarked against established industry-standard chemotherapeutic agents in preclinical studies. This guide provides an in-depth comparison of this compound's performance, detailed experimental methodologies, and insights into its unique mechanism of action, offering valuable information for researchers, scientists, and drug development professionals.

Quantitative Performance Analysis

This compound has exhibited significant cytotoxic effects across various cancer cell lines. While specific IC50 values in common colon and leukemia cell lines are not yet publicly available, a study has reported potent activity of this compound and its derivatives against the DLD-1 human colon cancer cell line.[1] The general IC50 value for this compound in cancer cells has been reported to be in the range of 2.6-12.9 μM.[2]

To provide a clear benchmark, the following table summarizes the reported IC50 values for industry-standard chemotherapeutic agents in widely used colon and leukemia cancer cell lines. This data highlights the therapeutic window in which this compound is expected to perform.

Cell LineDrugIC50 (µM)Cancer Type
Colon Cancer
HCT-1165-Fluorouracil~19.87 - 23.41Colon Cancer
HT-295-Fluorouracil~34.18Colon Cancer
HT-29Oxaliplatin~0.58 - 5.9Colon Cancer
Leukemia
HL-60Daunorubicin~0.015 - 2.52Acute Myeloid Leukemia
JurkatCytarabine~0.072 - 0.16Acute T-cell Leukemia

Note: IC50 values can vary between different studies and experimental conditions.

Unique Mechanism of Action: Induction of Monopolar Spindle Formation

This compound's primary mechanism of anticancer activity involves the disruption of cell division, specifically by inducing the formation of monopolar spindles during mitosis.[2] This aberrant spindle formation leads to mitotic arrest and subsequent cancer cell death.[2]

A crucial distinction from some standard antimitotic agents is that this compound does not directly inhibit the kinesin motor protein Eg5, a common target for drugs that induce monopolar spindles.[2] This suggests a novel and potentially more effective mechanism of action that could bypass resistance pathways associated with Eg5 inhibitors.

Below is a diagram illustrating the proposed signaling pathway for this compound's induction of mitotic arrest.

PyrenocineA_Pathway This compound Signaling Pathway PyrenocineA This compound UnknownTarget Unknown Molecular Target(s) PyrenocineA->UnknownTarget Spindle_Assembly Disruption of Bipolar Spindle Assembly UnknownTarget->Spindle_Assembly Monopolar_Spindle Monopolar Spindle Formation Spindle_Assembly->Monopolar_Spindle Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

This compound induces apoptosis via a novel mechanism.

Experimental Workflow for Performance Evaluation

The assessment of this compound's anticancer activity and its comparison with industry standards involves a series of well-defined experimental protocols. The following diagram outlines a typical workflow for evaluating the cytotoxic and mechanistic properties of a novel compound.

Experimental_Workflow Experimental Workflow for Anticancer Drug Evaluation cluster_0 In Vitro Assays cluster_1 Data Analysis & Comparison Cell_Culture Cancer Cell Line Culture (e.g., DLD-1, HCT-116, HL-60) Cytotoxicity_Assay Cytotoxicity Assay (MTT/XTT) Determine IC50 values Cell_Culture->Cytotoxicity_Assay Mechanism_Assay Mechanism of Action Studies (e.g., Immunofluorescence, Western Blot) Cytotoxicity_Assay->Mechanism_Assay Data_Analysis Data Analysis and IC50 Calculation Comparison Comparison with Industry Standards Data_Analysis->Comparison

A standard workflow for assessing anticancer compounds.

Detailed Experimental Protocols

Cell Viability (IC50 Determination) Assay (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., DLD-1, HCT-116 for colon cancer; HL-60, Jurkat for leukemia) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or a standard chemotherapeutic drug (e.g., 5-Fluorouracil, Doxorubicin) for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Immunofluorescence for Spindle Morphology:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or a control compound for a duration that allows for entry into mitosis.

  • Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100).

  • Immunostaining: Cells are incubated with a primary antibody against α-tubulin to visualize microtubules, followed by a fluorescently labeled secondary antibody. DNA is counterstained with a fluorescent dye (e.g., DAPI).

  • Imaging: Coverslips are mounted on microscope slides and imaged using a fluorescence microscope.

  • Analysis: The morphology of the mitotic spindles is analyzed to identify the presence of monopolar or bipolar spindles.

This comprehensive guide underscores the potential of this compound as a leading candidate for further anticancer drug development. Its potent activity and novel mechanism of action warrant continued investigation and preclinical evaluation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrenocine A
Reactant of Route 2
Reactant of Route 2
Pyrenocine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.